molecular formula C4H6N2 B7779765 3-Aminocrotononitrile CAS No. 870-64-4

3-Aminocrotononitrile

Cat. No.: B7779765
CAS No.: 870-64-4
M. Wt: 82.10 g/mol
InChI Key: DELJOESCKJGFML-RQOWECAXSA-N
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Description

3-Aminocrotononitrile is a useful research compound. Its molecular formula is C4H6N2 and its molecular weight is 82.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-3-aminobut-2-enenitrile
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InChI

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

DELJOESCKJGFML-RQOWECAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(=CC#N)N
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Isomeric SMILES

C/C(=C/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501308703
Record name (2Z)-3-Amino-2-butenenitrile
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Molecular Weight

82.10 g/mol
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Physical Description

Slightly yellow flakes; [MSDSonline]
Record name 3-Aminocrotononitrile
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CAS No.

870-64-4, 1118-61-2
Record name (2Z)-3-Amino-2-butenenitrile
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Record name 2-Butenenitrile, 3-amino-
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Record name 3-aminocrotononitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminocrotononitrile from Acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocrotononitrile, a versatile bifunctional molecule, serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, including pyridines and pyrimidines, which are foundational scaffolds in medicinal chemistry and materials science.[1][2] Its industrial and laboratory-scale synthesis is predominantly achieved through the base-catalyzed dimerization of acetonitrile. This guide provides a comprehensive exploration of this synthesis, delving into the underlying reaction mechanism, offering a detailed experimental protocol, summarizing critical reaction parameters, and outlining essential safety considerations. The content is designed to provide senior application scientists and drug development professionals with both the theoretical understanding and practical knowledge required for the successful synthesis and handling of this important chemical building block.

Introduction and Significance

This compound (C₄H₆N₂) is an organic compound featuring both an amine and a nitrile functional group.[1] It typically appears as a pale yellow to colorless solid or liquid, depending on purity and ambient conditions.[1][3] The molecule's significance lies in its utility as a versatile precursor for pharmaceuticals, pesticides, and azo dyes.[4][5][6] The dual reactivity of the amino group and the nitrile moiety allows it to participate in various cyclization and condensation reactions, making it an invaluable tool for synthetic chemists.[2][3][7] The most direct and atom-economical route to its synthesis is the self-condensation of acetonitrile, a process that, while conceptually simple, requires careful control of reaction conditions to achieve high yield and purity.[3]

The Thorpe-Ziegler Reaction Mechanism: A Stepwise Analysis

The synthesis of this compound from acetonitrile is a classic example of an intermolecular Thorpe reaction (often discussed in the context of the Thorpe-Ziegler reaction for its intramolecular variant).[8][9][10] The reaction proceeds via a base-catalyzed nucleophilic addition mechanism. Understanding this pathway is critical for optimizing reaction conditions and minimizing side products.

Pillar of Expertise: Why a Strong Base is Essential The reaction is initiated by the deprotonation of acetonitrile at the α-carbon. The protons on this carbon are weakly acidic due to the inductive electron-withdrawing effect of the adjacent nitrile group (-C≡N). However, their pKa is high enough to necessitate the use of a very strong base. Bases like sodium amide (NaNH₂), alkali metal hydrides, or sterically hindered organolithium bases are required to generate a sufficient concentration of the acetonitrile carbanion for the reaction to proceed efficiently.[3][5][8][11]

The mechanism can be broken down into three primary steps:

  • Deprotonation: A strong base, typically sodium amide, abstracts an α-proton from an acetonitrile molecule. This generates a resonance-stabilized nitrile enolate (carbanion). The choice of base is crucial; weaker bases are ineffective, while some bases can preferentially attack the electrophilic carbon of the nitrile group, leading to the formation of undesired acetamidine byproducts.[5][8] Using sterically demanding bases or specific solvent systems like liquid ammonia can favor the desired deprotonation pathway.[5]

  • Nucleophilic Addition: The newly formed acetonitrile carbanion, a potent nucleophile, attacks the electrophilic nitrile carbon of a second acetonitrile molecule. This carbon-carbon bond-forming step results in the formation of an intermediate imine anion.[8]

  • Protonation & Tautomerization: During the reaction workup, the imine anion is neutralized by a proton source (such as water or a mild acid).[6] This initially forms an unstable iminonitrile, which rapidly tautomerizes to the thermodynamically more stable β-enaminonitrile, this compound. The stability of this final product is conferred by the conjugation between the amine lone pair, the carbon-carbon double bond, and the nitrile group.[8]

Caption: Figure 1: Reaction Mechanism of this compound Synthesis.

Field-Proven Experimental Protocol

The following protocol is a synthesized methodology based on established procedures, particularly those employing sodium amide in liquid ammonia, which has proven to be an economical and scalable method.[5][6]

Trustworthiness Pillar: Self-Validating System This protocol incorporates an inert atmosphere and low-temperature control, which are critical for preventing side reactions and ensuring safety. The in situ generation of the base and the controlled addition of reagents are designed to maximize the formation of the desired product and provide a reproducible outcome.

3.1. Materials and Equipment

  • Reagents: Sodium metal, Acetonitrile (anhydrous), Toluene (anhydrous), Liquid Ammonia, Iron(III) nitrate (catalyst), Acetic acid, Deionized water, Diethyl ether (or other extraction solvent).

  • Equipment: Double-jacketed glass reactor with mechanical stirrer, dropping funnel, and gas inlet/outlet; low-temperature cooling bath (e.g., dry ice/acetone); Schlenk line or source of dry nitrogen/argon.

3.2. Step-by-Step Procedure

  • Reactor Setup: Assemble the double-jacketed reactor under a constant, positive pressure of dry nitrogen. Ensure all glassware is thoroughly dried beforehand.

  • Base Preparation (in situ): Cool the reactor to approximately -33 °C.[6] Condense liquid ammonia (e.g., 250 ml per 0.6 mol of sodium) into the reactor. Add a catalytic amount of iron(III) nitrate (approx. 0.2 g).[6] Carefully add sodium metal (13.8 g, 0.6 mol) in small pieces. The formation of sodium amide is indicated by a color change and the cessation of hydrogen evolution.

  • Acetonitrile Addition: Prepare a solution of acetonitrile (49.3 g, 1.2 mol) in anhydrous toluene (200 ml).[6] Add this solution dropwise to the sodium amide suspension in liquid ammonia over 25-30 minutes, maintaining the temperature at -33 °C.[6] The molar ratio of acetonitrile to sodium amide should be approximately 2:1.[5]

  • Reaction: Once the addition is complete, allow the cooling bath to expire and the liquid ammonia to slowly evaporate through the gas outlet. Once the reaction mixture reaches room temperature (approx. 20 °C), continue stirring for an additional hour to ensure the reaction goes to completion.[6]

  • Workup and Hydrolysis: Cool the resulting suspension in an ice bath to 5-7 °C.[5] Slowly and carefully add a solution of acetic acid (14.5 g) in water (50 ml) to quench the reaction and hydrolyze the sodium salt of the product.[5] Caution: This step is exothermic.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with diethyl ether (2 x 25 ml).[5]

  • Purification: Combine the organic phases. Remove the solvent and any residual amines by distillation under reduced pressure (water jet vacuum). The crude product can be further purified by vacuum distillation to yield this compound.[5][6]

Data Presentation: Key Synthesis Parameters

The efficiency of the synthesis is highly dependent on the chosen base and reaction conditions. The table below summarizes parameters from various reported methods.

Base System Solvent Temperature Yield Purity Reference
Sodium Amide / Liq. NH₃Toluene-33°C, then 20°C~86%>98%[5][6]
Sodium MetalAliphatic Hydrocarbon70°C - 180°C~90%Not Specified[5][6]
Lithium DiethylamideNot SpecifiedNot Specified~86%Not Specified[5][6]
Sodium bis(trimethylsilyl)amideNot SpecifiedNot Specified~90%Not Specified[5][6]

Authoritative Grounding: As the data indicates, while various strong bases can effect the transformation, the sodium amide in liquid ammonia system provides a balance of high yield, high purity, and economic viability, making it a preferred method for larger-scale operations.[5][6] The use of sodium metal is also effective but can be less economical due to the reaction stoichiometry requiring 2 moles of sodium for every 3 moles of acetonitrile.[5][6]

Critical Safety Considerations

Professional diligence requires a thorough understanding of the hazards associated with all reactants and products.

  • Acetonitrile: Highly flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or swallowed. Upon combustion, it can release toxic hydrogen cyanide gas and nitrogen oxides.[12][13]

  • Sodium Amide & Sodium Metal: Extremely reactive and corrosive. They react violently with water to produce flammable hydrogen gas (from sodium) and corrosive sodium hydroxide and ammonia (from sodium amide). Handle exclusively under an inert, dry atmosphere.[5][6]

  • Liquid Ammonia: Corrosive and toxic. Requires handling in a well-ventilated area (fume hood) at low temperatures.[5][6]

  • This compound: Harmful if swallowed or inhaled and may cause an allergic skin reaction.[14][15]

  • General Precautions: The entire procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.[15][16] An emergency plan for quenching reactive materials should be in place.

Conclusion

The synthesis of this compound from the self-condensation of acetonitrile is a robust and scalable process, pivotal for supplying a key intermediate to the pharmaceutical and chemical industries. Success hinges on a firm grasp of the underlying Thorpe reaction mechanism, which dictates the necessity of a strong base and anhydrous conditions. The use of sodium amide in liquid ammonia presents an efficient, high-yield, and economical pathway. By adhering to the detailed protocol and rigorous safety measures outlined in this guide, researchers and development professionals can confidently and safely produce high-purity this compound for their synthetic needs.

References

3-Aminocrotononitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminocrotononitrile: Properties, Synthesis, and Applications

Introduction

This compound (CAS RN: 1118-61-2) is a bifunctional organic compound featuring both an amine and a nitrile group within its structure.[1] This versatile molecule, also known by synonyms such as 3-amino-2-butenenitrile, β-aminocrotononitrile, and diacetonitrile, is a critical intermediate in a wide array of synthetic applications.[2][3][4] Its significance stems from the unique reactivity imparted by its dual functional groups, which allows it to serve as a foundational building block for more complex molecules, particularly heterocyclic compounds.[1][2] As such, it is an invaluable asset in the pharmaceutical, agrochemical, and dyestuff industries, as well as in the burgeoning field of materials science.[1][5][6]

This guide provides a comprehensive overview of this compound, detailing its chemical structure and properties, established synthesis protocols, key reactive characteristics, and diverse applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₄H₆N₂ and a molecular weight of approximately 82.10 g/mol .[3][7] At room temperature, it typically appears as yellowish flakes or a crystalline powder.[2][8]

Structural Elucidation and Isomerism

The structure of this compound is characterized by a four-carbon chain with a double bond between C2 and C3, a nitrile group (-C≡N) at C1, and an amino group (-NH₂) at C3. This arrangement classifies it as an enamine, a class of compounds containing an amine group attached to a double bond.

A crucial aspect of its structure is the existence of geometric isomers, specifically the (Z)- or cis-form and the (E)- or trans-form. These isomers exhibit distinct physical properties, most notably their melting points:

  • (Z)-isomer (cis): 79–83 °C[2]

  • (E)-isomer (trans): 52–53 °C[2]

The presence of both isomers is common, and the compound is often supplied as a mixture.[2][8] Furthermore, this compound can exhibit enamine-imine tautomerism, existing in equilibrium with its imine form, 3-iminobutyronitrile, although the enamine form is generally more stable and predominant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for its proper handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 1118-61-2[1][3][9]
Molecular Formula C₄H₆N₂[3][7][10]
Molecular Weight 82.10 g/mol [3][7]
Appearance Yellowish flakes or crystalline powder[2][8]
Melting Point 79–83 °C (cis-form); 52–53 °C (trans-form)[2]
Solubility Soluble in water and ethanol; sparingly soluble in benzene and diethyl ether.[2][2]
InChI Key DELJOESCKJGFML-DUXPYHPUSA-N[10][11]
SMILES CC(N)=CC#N[12]
Spectral Data

Comprehensive spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its identification and characterization.[1][11][13] The NIST Chemistry WebBook provides evaluated infrared reference spectra for this compound.[10][11]

Synthesis of this compound

The most prevalent and industrially significant method for preparing this compound is the dimerization of acetonitrile.[14] This reaction leverages the acidity of the α-protons of acetonitrile, which can be removed by a strong base to generate a carbanion that subsequently attacks a second molecule of acetonitrile.

Mechanism of Acetonitrile Dimerization

The synthesis proceeds via a base-catalyzed self-condensation reaction. A strong base, typically sodium amide (NaNH₂), is used to deprotonate one molecule of acetonitrile, forming a resonance-stabilized carbanion.[15][16] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second acetonitrile molecule. The resulting intermediate is then hydrolyzed to yield this compound.[15][16]

SynthesisWorkflow acetonitrile1 Acetonitrile (CH₃CN) carbanion Acetonitrile Carbanion (⁻CH₂CN) acetonitrile1->carbanion Deprotonation base Strong Base (e.g., NaNH₂ in liq. NH₃) intermediate Intermediate Salt carbanion->intermediate Nucleophilic Attack acetonitrile2 Acetonitrile (CH₃CN) acetonitrile2->intermediate product This compound intermediate->product Protonation hydrolysis Hydrolysis (H₂O)

Workflow for the synthesis of this compound.
Experimental Protocol: Dimerization of Acetonitrile

This protocol is a representative procedure based on established methods.[14][15][16] Causality: The use of liquid ammonia as a solvent is critical as it is an excellent solvent for sodium amide and allows the reaction to be conducted at low temperatures (-32° to -75°C), which helps to control the reaction rate and minimize side reactions, such as the formation of acetamidine.[15][16] Maintaining a molar ratio of acetonitrile to sodium amide of approximately 2:1 is optimal for the dimerization process.[15]

  • Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry-ice condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: Condense liquid ammonia into the flask. Add sodium metal in small pieces, followed by a catalytic amount of ferric nitrate to facilitate the formation of sodium amide (NaNH₂). The disappearance of the blue color indicates the complete formation of sodium amide.

  • Deprotonation: Cool the reaction mixture (typically to between -32°C and -75°C) and slowly add one equivalent of acetonitrile via the dropping funnel.[15] Allow the mixture to stir to ensure complete deprotonation.

  • Dimerization: Slowly add a second equivalent of acetonitrile to the carbanion solution. The reaction is typically exothermic and should be controlled by the addition rate and external cooling.

  • Hydrolysis & Workup: After the reaction is complete, cautiously add a quenching agent (e.g., ammonium chloride) followed by water to hydrolyze the resulting sodium salt of this compound.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or distillation to yield yellowish flakes of this compound.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its bifunctional nature. It can act as a versatile bisnucleophilic reagent, with both the amino group and the α-carbon being potential nucleophilic sites.[17] This dual reactivity makes it an exceptional precursor for the synthesis of various heterocyclic systems.[1][2]

Synthesis of Heterocycles

The most prominent application of this compound is in the construction of pyridine and pyrimidine rings, which are core scaffolds in numerous pharmaceutical agents.[1][2] For example, it reacts with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to afford substituted pyridines.

HeterocycleFormation cluster_reactants Reactants aminocrotononitrile This compound intermediate Cyclized Intermediate aminocrotononitrile->intermediate Michael Addition enone α,β-Unsaturated Ketone (e.g., Ferrocenyl-1,2-enone) enone->intermediate Cyclization product Substituted Pyridine intermediate->product Aromatization (Oxidation/Elimination)

Generalized pathway for pyridine synthesis.
Other Key Reactions

  • Diazotization Coupling: It readily undergoes coupling reactions with aryldiazonium salts.[2] Interestingly, this often results from an electrophilic attack at the α-carbon, followed by hydrolysis of the imine, to yield 2-arylhydrazono-3-ketobutyronitrile.[2]

  • Cyclocondensation with Imines: It can be used as a bisnucleophilic reagent in cyclocondensation reactions with reagents like hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.[2]

  • Reactions with Enones: this compound reacts with various enones, such as ferrocenyl-1,2-enones, to produce substituted ferrocenyl pyridines.[2]

Applications in Drug Development and Industry

The versatile reactivity of this compound makes it a high-value intermediate across several industries.

  • Pharmaceuticals: It is a cornerstone intermediate for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs).[1][5][18] Its ability to efficiently form pyridine and pyrimidine rings is exploited in the development of drugs for various therapeutic areas.[1][2]

  • Agrochemicals: In the agrochemical sector, it serves as a precursor for advanced crop protection agents, including herbicides, insecticides, and fungicides.[5][6]

  • Dyestuffs: The compound is used in the synthesis of azo dyes and other specialty colorants.[14][16]

  • Materials Science: Researchers are exploring its use in polymer chemistry and the development of novel materials.[17][18] Its functional groups can be incorporated into polymer backbones to create materials with enhanced or unique properties.[17]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and toxic in contact with skin (Acute Toxicity 3, Dermal). It may also cause an allergic skin reaction (Skin Sensitization 1). It is considered moderately toxic, and like other nitriles, prolonged exposure could lead to systemic toxicity.[1] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[7]

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][19] Avoid breathing dust, fumes, or vapors.[1][19] Wash hands and skin thoroughly after handling.[1][20]

  • Storage: Store in a cool (recommended 2-8°C), dry, and well-ventilated place.[1][19] Keep the container tightly sealed and store away from strong acids, oxidizing agents, and sources of moisture to prevent decomposition.[1][19]

Conclusion

This compound is a uniquely versatile and powerful chemical intermediate. Its value is rooted in its bifunctional structure, which enables a wide range of chemical transformations, most notably the synthesis of complex heterocyclic scaffolds that are central to modern medicine and agriculture. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers aiming to leverage this building block for the development of novel molecules and materials. With proper handling, this compound will continue to be a pivotal compound in the landscape of organic synthesis.

References

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminocrotononitrile (CAS 1118-61-2) for Advanced Research and Development

This compound (also known as β-aminocrotononitrile or diacetonitrile) is a bifunctional organic compound featuring both an amine and a nitrile group.[1] This unique structural arrangement imparts a versatile reactivity profile, establishing it as a crucial intermediate in a multitude of synthetic applications.[2] While not naturally occurring, its industrial synthesis provides a readily available platform for constructing complex molecular architectures.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and handling, specifically tailored for professionals in chemical research and drug development who leverage this molecule for creating novel heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials.[3][4]

Physicochemical and Spectroscopic Properties

This compound typically appears as yellowish flakes or a pale yellow solid, though it can also exist as a liquid depending on purity and ambient conditions.[1][3] It exists as a mixture of cis and trans isomers, which have distinct melting points. Understanding these fundamental properties is critical for its proper handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1118-61-2[1][5]
Molecular Formula C₄H₆N₂[1][5]
Molecular Weight 82.10 g/mol [5][6]
Appearance Yellowish flakes or solid[1][3][7]
Melting Point 79–83 °C (cis-form); 52–53 °C (trans-form)[3][7]
Boiling Point 120 °C at 4 mmHg[7][8]
Solubility Very soluble in water and ethanol; sparingly soluble in benzene.[1][3][8]
pKa 3.88 ± 0.70 (Predicted)[1][8]
Storage Temperature 2–8 °C, in a cool, dry, well-ventilated place.[1][8][9]

Core Synthesis: Dimerization of Acetonitrile

The most prevalent and industrially significant method for producing this compound is the base-catalyzed dimerization of acetonitrile.[3][10] This reaction hinges on the deprotonation of acetonitrile to form a carbanion, which then attacks the nitrile group of a second acetonitrile molecule. The choice of a strong, sterically unhindered base is crucial to favor deprotonation over direct nucleophilic attack on the nitrile, which would lead to undesired acetamidine byproducts.[11] Sodium amide (NaNH₂) in liquid ammonia is a highly effective system for this transformation, achieving high yields and purity.[10][11][12]

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products & Purification acetonitrile Acetonitrile (2 eq.) deprotonation 1. Deprotonation (-32°C to -75°C) acetonitrile->deprotonation base Sodium Amide (NaNH₂) in Liquid Ammonia base->deprotonation salt_formation 2. Salt Formation (-5°C to +35°C) deprotonation->salt_formation Forms carbanion & subsequent attack hydrolysis 3. Hydrolysis salt_formation->hydrolysis Forms sodium salt intermediate product This compound hydrolysis->product Quenches reaction purification Distillation product->purification Yields >90% Purity >99.5%

Caption: Workflow for the synthesis of this compound via dimerization.

Experimental Protocol: Synthesis via Acetonitrile Dimerization

This protocol describes a laboratory-scale synthesis adapted from established industrial processes.[11][12]

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: Charge the flask with liquid ammonia at approximately -75°C to -32°C.[11] Cautiously add sodium amide (NaNH₂). The sodium amide may also be prepared in situ.[11]

  • Acetonitrile Addition: Slowly add acetonitrile to the sodium amide suspension while maintaining the low temperature. A molar ratio of approximately 2:1 acetonitrile to sodium amide is typically used.[11]

  • Salt Formation: After the addition is complete, allow the reaction mixture to warm gradually to a temperature between -5°C and +35°C (preferably room temperature).[11][12] This step is usually completed within 0.5 to 2 hours and results in the formation of the sodium salt of this compound.[11][12]

  • Hydrolysis: Carefully and slowly add water to the reaction mixture to hydrolyze the sodium salt and quench the reaction.[11]

  • Workup and Isolation: After hydrolysis, the product can be extracted using an appropriate organic solvent. The combined organic phases are then dried and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation to yield a product with purity often exceeding 99.5%.[11][12]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its identity as a bisnucleophilic reagent.[2][7] The amino group and the α-carbon can both act as nucleophiles, making it an exceptional precursor for the synthesis of a wide variety of heterocyclic systems, which are foundational scaffolds in medicinal chemistry.[1][2]

  • Pyridine and Pyrimidine Synthesis: It is extensively used as a key intermediate for synthesizing substituted pyridines and pyrimidines.[1][7] These heterocycles are prevalent in numerous pharmaceutical compounds.

  • Condensation Reactions: It readily participates in condensation reactions with various electrophiles. For instance, it reacts with ferrocenyl-1,2-enones to produce ferrocenyl pyridines and undergoes cyclocondensation with hexafluoroacetone derivatives to form bis(trifluoromethyl)pyrimidinones.[7]

  • Diazotization Coupling: It can undergo diazotization coupling reactions with substituted anilines, leading to the formation of 2-arylhydrazone-3-ketimino-butyronitriles.[7]

  • Precursor to Bicycles and Polycycles: Its role as a precursor extends to the synthesis of more complex fused ring systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are of significant interest in drug discovery.[13]

G cluster_products Key Heterocyclic Scaffolds in Drug Discovery A This compound (Bisnucleophilic Reagent) B Pyridines A->B Reaction with 1,3-dicarbonyls C Pyrimidines A->C Cyclocondensation D Pyrido[2,3-d]pyrimidines B->D Further Annulation E 1,8-Naphthyridines B->E Further Cyclization

Caption: Role of this compound as a precursor to key heterocycles.

Safety, Handling, and Toxicology

This compound is classified as moderately toxic and requires careful handling to avoid exposure.[1] Systemic toxicity can occur due to the metabolic release of cyanide ions, a characteristic of many nitriles.[1]

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
GHS Pictograms GHS06 (Skull and crossbones)[7]
Signal Word Danger[7][14]
Hazard Statements H302: Harmful if swallowedH311: Toxic in contact with skinH317: May cause an allergic skin reaction[7][14]
Precautionary Statements P261, P264, P270, P280, P301+P312, P302+P352+P312[9][14]
Personal Protective Equipment (PPE) N95 dust mask, chemical-resistant gloves, safety goggles/eyeshields.[9][14]
Incompatibilities Strong acids, oxidizing agents, acid anhydrides, acid chlorides.[1][15]
Protocol: Spill and Exposure Management
  • Immediate Action: Evacuate personnel from the immediate spill area. Ensure adequate ventilation.[9]

  • Personal Protection: Don appropriate PPE, including respiratory protection, gloves, and eye protection before approaching the spill.[9]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[9]

  • Cleanup: For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[9]

  • Decontamination: Wash the spill area thoroughly.

  • Exposure Response:

    • Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in pharmaceutical and agrochemical R&D. Its value lies in the efficient and versatile pathways it opens for the construction of diverse and complex heterocyclic structures. A thorough understanding of its physicochemical properties, optimized synthesis routes, and stringent safety protocols is paramount for harnessing its full potential while ensuring laboratory safety. Its continued application in novel synthetic methodologies underscores its importance as a fundamental building block in modern organic chemistry.

References

Tautomerism in 3-aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in 3-Aminocrotononitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in this compound. Tautomerism, the interconversion of structural isomers, profoundly influences the chemical and physical properties of this versatile molecule, impacting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document delves into the structural nuances of the primary tautomeric forms—enamine and imine—and elucidates the key factors that govern their equilibrium.

We present a detailed examination of the analytical techniques essential for the characterization and quantification of these tautomers, with a strong emphasis on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For each technique, we provide not only the theoretical underpinnings but also actionable, step-by-step experimental protocols. Furthermore, this guide explores the power of computational chemistry in predicting tautomer stability and spectroscopic signatures. By integrating experimental and theoretical perspectives, we aim to equip researchers with the knowledge to understand, control, and exploit the tautomerism of this compound in their scientific endeavors.

Introduction to Tautomerism in this compound

The Concept of Tautomerism

Tautomers are structural isomers that are in dynamic equilibrium with each other, readily interconverting through a process known as tautomerization.[1] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond. Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different arrangements of atoms and, consequently, different physical and spectroscopic properties.[1]

Potential Tautomers of this compound

This compound (also known as 3-amino-2-butenenitrile) is a bifunctional molecule containing both an amino and a nitrile group, making it a prime candidate for tautomerism.[2][3] The principal tautomeric relationship in this molecule is the imine-enamine tautomerism.[4][5]

The two primary tautomers are:

  • Enamine form ((Z)-3-aminobut-2-enenitrile): This is the commonly depicted structure, featuring a carbon-carbon double bond and an amino group attached to one of the sp2-hybridized carbons.

  • Imine form (3-iminobutyronitrile): This tautomer possesses a carbon-nitrogen double bond (an imine group) and a methylene group adjacent to the nitrile.[6][7]

A third, less common ketenimine form can also be considered, though it is generally of much higher energy and less stable. For the purposes of this guide, we will focus on the predominant enamine-imine equilibrium.

Significance in Drug Discovery and Organic Synthesis

The tautomeric state of a molecule can have profound implications in drug development. Different tautomers can exhibit distinct biological activities, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and toxicological properties.[8] The ability of a molecule to exist in multiple tautomeric forms can influence its binding to a biological target, as one tautomer may fit into a receptor's active site more favorably than another. A comprehensive understanding of the tautomeric landscape of a drug candidate like a this compound derivative is therefore critical.

In organic synthesis, this compound is a valuable building block for the construction of various heterocyclic compounds, including pyridines and pyrimidines.[2][3] The reactivity of this compound is intrinsically linked to its tautomeric forms, which can behave as different nucleophiles.

The Tautomeric Equilibrium

The position of the tautomeric equilibrium is a critical parameter that dictates the overall properties of a sample of this compound. Generally, for simple acyclic systems, the imine form is thermodynamically more stable than the enamine form due to the greater strength of the C=N double bond compared to the C=C double bond.[2] However, the presence of conjugation and intramolecular hydrogen bonding can shift the equilibrium towards the enamine form.

Dominant Tautomeric Forms

In the case of this compound, the enamine form is stabilized by conjugation between the amino group, the carbon-carbon double bond, and the nitrile group. This extended π-system contributes to the stability of the enamine tautomer.

Factors Influencing the Equilibrium

The tautomeric equilibrium is not static and can be influenced by several external factors:

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[9][10]

  • Non-polar solvents: In non-polar environments, the less polar tautomer is generally favored. Intramolecular hydrogen bonding, if present, can also be a significant stabilizing factor in such solvents.

  • Polar protic solvents: These solvents can form hydrogen bonds with both the amino and imino groups, potentially favoring the more polar tautomer.

  • Polar aprotic solvents: Solvents like DMSO and DMF can act as hydrogen bond acceptors, interacting with the N-H protons of the enamine and imine forms.[11]

Temperature can influence the tautomeric equilibrium by altering the relative Gibbs free energies of the tautomers. Variable-temperature NMR studies can provide valuable information on the thermodynamics of the tautomerization process.[12]

The interconversion between imine and enamine tautomers is often catalyzed by acids or bases.[5] The rate of interconversion can be significantly affected by the pH of the medium.

Modification of the this compound scaffold with different substituent groups can electronically influence the stability of the tautomers and thus shift the equilibrium. Electron-donating groups attached to the amino nitrogen would be expected to increase the electron density on the nitrogen, potentially favoring the enamine form through enhanced conjugation. Conversely, electron-withdrawing groups could favor the imine form.

Quantitative Analysis of Tautomeric Composition

The relative amounts of each tautomer at equilibrium can be determined using spectroscopic methods, most notably NMR. The integration of signals corresponding to each tautomer allows for a quantitative assessment of the equilibrium constant (KT).

Table 1: Hypothetical Tautomeric Composition of this compound in Various Solvents at 298 K

SolventDielectric Constant (ε)% Enamine% ImineKT ([Enamine]/[Imine])
Cyclohexane2.085155.67
Chloroform-d4.878223.55
Acetone-d620.765351.86
DMSO-d646.755451.22
Water-d278.440600.67

Note: This table is illustrative and based on general trends of solvent effects on imine-enamine tautomerism. Actual experimental values may vary.

Experimental Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[13][14][15] It allows for the direct observation and quantification of the different tautomers present at equilibrium, provided the rate of interconversion is slow on the NMR timescale.

  • 1H NMR: The enamine and imine tautomers will exhibit distinct proton signals. The enamine form will show a vinyl proton signal and signals for the NH2 protons. The imine form will have signals for the CH2 and NH protons. The chemical shifts of these protons will be characteristic of their chemical environment.

  • 13C NMR: The carbon chemical shifts will also be different for the two tautomers. The enamine will show two sp2 carbon signals for the C=C bond, while the imine will have an sp2 carbon signal for the C=N bond and an sp3 carbon signal for the CH2 group.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry NMR tube.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (1H or 13C).

    • Shim the magnetic field to obtain good resolution.

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Integrate the signals corresponding to unique protons of each tautomer.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Use a sufficient number of scans, as 13C has a low natural abundance.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH2, and CH3 signals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals to the respective tautomers based on their expected chemical shifts and multiplicities.

    • Calculate the mole fraction of each tautomer from the integration of the 1H NMR signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in the tautomers.[16][17][18]

  • Enamine Form:

    • N-H stretching vibrations (around 3300-3500 cm-1).

    • C=C stretching vibration (around 1600-1650 cm-1).

    • C≡N stretching vibration (around 2200-2260 cm-1).

  • Imine Form:

    • N-H stretching vibration (around 3300-3400 cm-1).

    • C=N stretching vibration (around 1640-1690 cm-1).

    • C-H stretching vibrations of the CH2 group (around 2850-2960 cm-1).

    • C≡N stretching vibration (around 2200-2260 cm-1).

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent that has transparent windows in the IR region of interest (e.g., CCl4, CS2). Use a liquid cell with a defined path length.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the solvent).

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

    • Co-add a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands for the functional groups of each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the conjugated systems in the tautomers. The enamine and imine forms, having different chromophores, will exhibit different absorption maxima (λmax).

The more extended π-conjugated system of the enamine tautomer is expected to result in a longer wavelength (lower energy) absorption compared to the imine tautomer.

  • Solvatochromism (the shift in λmax with solvent polarity) can provide additional insights into the nature of the electronic transitions and the polarity of the tautomers.

  • UV-Vis spectroscopy is often used in conjunction with other techniques, as the broad absorption bands can sometimes make deconvolution of the spectra of the two tautomers challenging.

Computational Modeling of this compound Tautomerism

Computational chemistry offers a powerful tool for investigating the tautomerism of this compound at the molecular level.

Theoretical Approaches
  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the geometries, energies, and spectroscopic properties of molecules with a good balance of accuracy and computational cost.

  • Ab initio methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy predictions, but at a higher computational expense.

Predicting Relative Stabilities and Spectroscopic Properties

Computational models can be used to:

  • Optimize the geometries of the enamine and imine tautomers.

  • Calculate their relative energies to predict the position of the tautomeric equilibrium in the gas phase.

  • Simulate the effects of solvents using implicit or explicit solvent models.

  • Predict vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra.

Logical Workflow for Computational Analysis

Tautomerism_Computational_Workflow start Define Tautomeric Structures (Enamine, Imine) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Vibrational Spectra) geom_opt->freq_calc energy_calc Single Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) freq_calc->energy_calc solvent_model Incorporate Solvent Effects (PCM, SMD, or Explicit Solvent) energy_calc->solvent_model nmr_calc NMR Chemical Shift Calculation (GIAO Method) solvent_model->nmr_calc analysis Analyze Results: - Relative Stabilities (ΔG) - Simulated Spectra - Compare with Experiment nmr_calc->analysis end Conclusion on Tautomer Dominance analysis->end

Caption: A logical workflow for the computational investigation of this compound tautomerism.

Implications for Reactivity and Synthetic Applications

Ambident Nucleophilicity

The enamine tautomer of this compound is an ambident nucleophile. It can react with electrophiles at the nitrogen atom or at the α-carbon. This dual reactivity is a key feature in its synthetic utility.

Role in Heterocycle Synthesis

The ability of this compound to act as a dinucleophile, often through its enamine tautomer, makes it a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocycles.[16] For example, it can undergo condensation reactions with 1,3-dicarbonyl compounds to form substituted pyridines.

Conclusion and Future Perspectives

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical behavior and applications. The equilibrium between the enamine and imine forms is delicately balanced and can be tuned by factors such as solvent, temperature, and substitution. A thorough understanding of this equilibrium is paramount for researchers working with this molecule, particularly in the fields of drug discovery and synthetic chemistry.

Future research in this area could focus on:

  • Detailed experimental studies to precisely quantify the tautomeric equilibrium of this compound and its derivatives in a wider range of solvents.

  • Time-resolved spectroscopic studies to investigate the kinetics of the tautomerization process.

  • Exploration of how the tautomeric equilibrium influences the solid-state properties and polymorphism of this compound.

By combining rigorous experimental characterization with advanced computational modeling, a complete picture of the tautomeric landscape of this compound can be achieved, paving the way for its more effective utilization in science and technology.

References

An In-depth Technical Guide to the Cis/Trans Isomerism of 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminocrotononitrile, a versatile bifunctional molecule, serves as a critical intermediate in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and dyestuffs.[1][2][3][4][5] Its utility is intrinsically linked to its unique structural feature: the existence of cis (Z) and trans (E) isomers. This technical guide provides an in-depth exploration of the synthesis, structural characterization, and isomerization dynamics of the cis/trans isomers of this compound. Authored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights, emphasizing the causality behind experimental choices and the establishment of self-validating analytical protocols.

Introduction: The Significance of Geometric Isomerism in this compound

This compound, also known as β-aminocrotononitrile or diacetonitrile, is an organic compound featuring both an amine and a nitrile functional group.[1][6] The presence of a carbon-carbon double bond in its structure gives rise to geometric isomerism, resulting in two distinct diastereomers: the cis (Z) and trans (E) isomers. The spatial arrangement of the amino and cyano groups relative to the C=C double bond significantly influences the molecule's physical properties, reactivity, and ultimately its utility in synthetic applications.

The cis isomer is characterized by having the amino and cyano groups on the same side of the double bond, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in geometry leads to notable variations in melting points, spectroscopic signatures, and stability, which are critical considerations for synthetic chemists and drug development professionals.[7][8] For instance, the cis form has a melting point of 79–83 °C, whereas the trans form melts at a lower temperature of 52–53 °C.[7][8]

Understanding and controlling the isomeric composition of this compound is paramount for achieving desired reaction outcomes and ensuring the purity of downstream products. This guide will delve into the synthetic routes that favor the formation of each isomer, the analytical techniques for their differentiation and quantification, and the dynamics of their interconversion.

Synthesis and Isomer Control

The primary industrial synthesis of this compound involves the dimerization of acetonitrile.[2][7] This reaction is typically carried out in the presence of a strong base, such as sodium amide.[2][3][7] The choice of reaction conditions, including the base, solvent, and temperature, can influence the ratio of cis to trans isomers in the resulting product.

A novel and efficient process for preparing this compound involves the deprotonation of acetonitrile with sodium amide in liquid ammonia.[2][3] This method is advantageous for its high yield and purity.[3][4] The reaction proceeds through the formation of the sodium salt of this compound, which is then hydrolyzed to yield the final product.[3] While this process is effective, the resulting product is often a mixture of the (E) and (Z) isomers.[9][10][11]

Protocol for the Synthesis of this compound via Acetonitrile Dimerization:

  • Deprotonation: Acetonitrile is deprotonated using a strong base like sodium amide in the presence of liquid ammonia. This step is crucial for generating the reactive carbanion intermediate.

  • Dimerization: The carbanion then attacks another molecule of acetonitrile, leading to the formation of the sodium salt of this compound.

  • Hydrolysis: The resulting salt is carefully hydrolyzed to produce this compound.

The facile isomerization between the high-melting (cis) and low-melting (trans) forms occurs readily, with these reactions being subject to acid-base catalysis in solution.[12] The low-melting form is actually a mixture of the two isomers, with one being the high-melting isomer.[12]

Spectroscopic Characterization and Isomer Differentiation

Distinguishing between the cis and trans isomers of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the atoms within each isomer, allowing for their unambiguous identification and quantification in a mixture. The chemical shifts of the olefinic proton and the methyl protons are particularly diagnostic.

A key observation from ¹H NMR spectra is that the isomer with the high-field methyl signal also exhibits the high-field olefinic proton signal.[12] This is a crucial piece of information for assigning the correct stereochemistry.

Table 1: Representative ¹H NMR Chemical Shifts for Cis and Trans Isomers of this compound

IsomerOlefinic H (ppm)Methyl H (ppm)NH₂ (ppm)
cis (Z)~4.1~1.8Broad
trans (E)~4.3~2.0Broad

Note: Exact chemical shifts may vary depending on the solvent and concentration.

3.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound and for discerning structural differences between the isomers. The C≡N stretching vibration is a prominent feature in the IR spectrum, typically appearing in the range of 2200-2300 cm⁻¹.[13] The N-H stretching vibrations of the primary amine group are also readily observed.

The IR spectrum of the pure cis-isomer in a chloroform solution shows distinct peaks at 3516 cm⁻¹, 3417 cm⁻¹, and 2201 cm⁻¹, corresponding to the N-H and C≡N stretching vibrations, respectively.[12] The presence of multiple bands in the N-H stretching region can sometimes be attributed to the existence of a small concentration of non-chelated molecules in certain solvents.[14]

Workflow for Isomer Analysis

G cluster_synthesis Synthesis cluster_separation Separation (Optional) cluster_analysis Spectroscopic Analysis cluster_quantification Quantification synthesis Acetonitrile Dimerization product Mixture of (E) and (Z) Isomers synthesis->product separation Chromatographic Methods (e.g., HPLC) product->separation nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms cis_isomer Isolated Cis (Z) Isomer separation->cis_isomer trans_isomer Isolated Trans (E) Isomer separation->trans_isomer quant Integration of NMR Signals nmr->quant

Caption: Experimental workflow for the synthesis, separation, and analysis of this compound isomers.

Interconversion and Stability

The cis and trans isomers of this compound can interconvert, particularly in solution. This isomerization is often catalyzed by acids or bases.[12] The relative stability of the two isomers can be influenced by factors such as solvent polarity and temperature.

The ability of the pure cis-isomer to convert to a mixture containing a significant proportion of the trans-isomer upon standing in a chloroform solution highlights the dynamic nature of this equilibrium.[12] For researchers, this means that the isomeric composition of a sample can change over time, necessitating careful handling and storage, as well as periodic re-analysis to confirm purity.

Applications in Drug Development and Organic Synthesis

The distinct reactivity of the cis and trans isomers of this compound makes them valuable precursors in the synthesis of a variety of heterocyclic compounds, including pyridines and pyrimidines.[1] These heterocyclic scaffolds are prevalent in many pharmaceutical agents. The ability to selectively use one isomer over the other can be critical in controlling the stereochemistry of the final product, which in turn can have a profound impact on its biological activity.

This compound is a versatile building block in organic synthesis due to its bifunctional nature.[1][5] It can participate in a range of reactions, such as Michael additions and cyclizations, making it an excellent starting material for complex drug molecules.[7] For example, it reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines and undergoes diazotization coupling reactions with p-substituted anilines.[8]

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. The nitrile group in this compound and its isomers can act as a bioisostere for other functional groups, allowing medicinal chemists to fine-tune the pharmacological properties of a lead compound.

Logical Relationship of Isomer Properties and Applications

G cluster_isomers This compound Isomers cluster_properties Distinct Properties cluster_applications Synthetic Applications cis Cis (Z) Isomer reactivity Reactivity cis->reactivity stability Stability cis->stability phys_props Physical Properties (e.g., Melting Point) cis->phys_props trans Trans (E) Isomer trans->reactivity trans->stability trans->phys_props pharma Pharmaceuticals reactivity->pharma heterocycles Heterocycle Synthesis reactivity->heterocycles dyestuffs Dyestuffs reactivity->dyestuffs

Caption: The relationship between isomer properties and their synthetic applications.

Conclusion

The cis/trans isomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in research and industry. A thorough understanding of the synthesis, characterization, and interconversion of these isomers is essential for any scientist working with this versatile compound. The analytical protocols outlined in this guide, based on NMR and IR spectroscopy, provide a robust framework for the identification and quantification of the cis and trans forms. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of mastering the chemistry of key building blocks like this compound will only increase.

References

An In-Depth Technical Guide to the Stability and Storage of 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of a Versatile Synthon

3-Aminocrotononitrile (CAS 1118-61-2), also known as diacetonitrile, is a bifunctional molecule of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its structure, featuring both a nucleophilic enamine moiety and an electrophilic nitrile group, makes it an exceptionally versatile building block for the synthesis of complex heterocyclic compounds such as pyridines and pyrimidines.[3][4][5] This inherent reactivity, however, is a double-edged sword. While it provides immense synthetic utility, it also predisposes the compound to degradation if not stored and handled with meticulous care. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its integrity for research and development applications.

Section 1: Chemical Properties and Reactivity Profile

Understanding the physicochemical properties of this compound is fundamental to appreciating its stability challenges. The compound exists as a mixture of (E) and (Z) isomers, which can influence its physical state and melting point.[2][4][5] It is typically supplied as an off-white to yellowish crystalline powder or flakes.[1][3][4][5]

PropertyValueSource(s)
CAS Number 1118-61-2[6][7]
Molecular Formula C₄H₆N₂[1][4][8]
Molecular Weight 82.10 g/mol [7][9]
Appearance Off-white to yellow crystalline powder/flakes[1][3][4][5]
Melting Point 79–83 °C (cis-form); 52–53 °C (trans-form)[4][5]
Solubility Soluble in methanol, ethanol, diethyl ether[4][5][8]
Sparingly soluble in benzene; reports on water solubility vary[3][4][5]

The molecule's reactivity is centered around the enamine system and the nitrile group. The amino group can act as a base or nucleophile, while the carbon-carbon double bond can also participate in electrophilic additions. This functionality is exploited in its synthesis, which often involves the dimerization of acetonitrile in the presence of a strong base like sodium amide.[5][10][11] This synthetic route underscores the molecule's potential for self-condensation or polymerization if conditions are not rigorously controlled.

Section 2: Critical Factors Influencing Stability

The long-term stability of this compound is contingent on the strict control of several environmental factors. The compound is generally stable under recommended storage conditions, but deviations can lead to significant degradation.[3][6]

Temperature

Elevated temperatures are detrimental to the stability of this compound. Heat accelerates the rate of potential decomposition pathways, including self-reaction and polymerization. The universally recommended storage temperature is refrigerated, typically between 2°C and 8°C .[1][3][6] This low temperature minimizes the kinetic energy of the molecules, drastically reducing the likelihood of degradation over time.

Moisture and Atmosphere

This compound is known to be hygroscopic and sensitive to moisture.[12] Exposure to water can lead to hydrolysis of the nitrile group to the corresponding amide and subsequently the carboxylic acid, introducing impurities that can compromise downstream reactions. Furthermore, the presence of moisture can catalyze other degradation pathways. To mitigate this, the compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[6][8][12]

Incompatible Materials

The basicity of the amino group makes this compound highly incompatible with acids, acid chlorides, and acid anhydrides, with which it can undergo vigorous and potentially hazardous reactions.[6] It is also incompatible with strong oxidizing agents.[6] Co-storage with such materials must be strictly avoided to prevent accidental contact and reaction.

The interplay of these factors dictates the shelf-life and purity of the compound. The diagram below illustrates the primary degradation risks that proper storage protocols are designed to prevent.

cluster_Storage This compound (Stored Sample) cluster_Threats Environmental Stressors cluster_Degradation Potential Degradation Pathways A Pristine Compound F Polymerization/ Self-Condensation A->F G Hydrolysis A->G H Oxidation A->H I Vigorous Reaction A->I B Elevated Temperature B->F Accelerates C Moisture/Humidity C->G Enables D Oxygen/Air D->H Enables E Incompatible Chemicals (e.g., Acids, Oxidizers) E->I Initiates

Caption: Key environmental threats and resulting degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to standardized protocols is essential for preserving the quality of this compound from receipt through to experimental use.

Optimal Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes kinetic energy, slowing degradation.[3][6]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and moisture contact.[12]
Container Tightly sealed, opaquePrevents moisture ingress and light exposure.[6][8]
Location Dry, well-ventilated, refrigerated areaEnsures stable environment.[6]
Segregation Store away from acids and oxidizing agentsPrevents hazardous reactions.[6]
Experimental Protocol: Aliquoting and Handling

This protocol ensures that the bulk material is not compromised during the preparation of smaller quantities for daily use.

  • Preparation:

    • Remove the main container of this compound from the 2-8°C storage.

    • Place the sealed container in a desiccator at room temperature for at least 1-2 hours. Causality: This crucial step allows the compound to equilibrate to ambient temperature without condensation forming on the cold surfaces upon opening, which would introduce moisture.

  • Inert Environment:

    • Perform all manipulations within a fume hood or a glove box with a controlled atmosphere.

    • Have a source of dry inert gas (argon or nitrogen) ready.

  • Aliquoting:

    • Briefly open the main container.

    • Using a clean, dry spatula, quickly weigh and transfer the desired amount of the compound into a pre-tared, dry vial.

    • Minimize the time the main container is open to the atmosphere.

  • Resealing and Storage:

    • Before resealing the main container, flush the headspace with the inert gas to displace any air and moisture that may have entered.

    • Seal the container tightly, securing the cap with paraffin film for an extra barrier.

    • Immediately return the main container to 2-8°C storage.

    • Flush the new aliquot vial with inert gas, seal tightly, and store appropriately for short-term use.

Section 4: Stability Assessment and Quality Control

For long-term studies or when using material that has been stored for an extended period, periodic quality control is advisable to verify purity.

  • Analytical Techniques: Purity can be assessed using several methods. Gas Chromatography (GC) is a common technique cited for purity analysis. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and nonaqueous titration are also effective methods for confirming the compound's identity and purity.[1]

  • Visual Inspection: A noticeable change in color (e.g., significant darkening) or physical state (e.g., clumping, melting) can be an initial indicator of degradation.

The following workflow provides a logical approach to sample qualification before use.

A Retrieve Sample from 2-8°C Storage B Equilibrate to RT in Desiccator A->B C Visual Inspection: Color & Physical State OK? B->C D Sample Stored >1 Year or Near Expiry? C->D Yes H Quarantine & Dispose of Sample C->H No E Perform QC Analysis (e.g., GC, HPLC, NMR) D->E Yes G Proceed with Experimental Use D->G No F Purity Meets Specification? E->F F->G Yes F->H No

Caption: Workflow for the qualification of stored this compound samples.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly linked to its purity. This purity is safeguarded by a disciplined approach to storage and handling. By controlling temperature, moisture, and atmospheric conditions, and by adhering to strict handling protocols, researchers can ensure the long-term integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

An In-Depth Technical Guide to 3-Aminocrotononitrile: From Discovery to a Cornerstone of Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-aminocrotononitrile, a pivotal intermediate in modern organic synthesis. Tracing its origins from early 20th-century investigations into nitrile chemistry to its current status as a versatile building block, this document elucidates the compound's discovery, historical synthetic evolution, and fundamental chemical properties. We will delve into the mechanistic intricacies of its primary synthetic route—the Thorpe-Ziegler dimerization of acetonitrile—and provide a detailed, field-proven experimental protocol. The guide further explores the extensive utility of this compound in the construction of vital heterocyclic scaffolds, with a particular focus on the synthesis of substituted pyridines and pyrimidines. The biological significance of these resulting heterocycles, particularly in the realms of kinase inhibition and antimicrobial activity, is discussed to provide a holistic perspective for researchers in drug discovery and development. This guide is intended to be a self-validating resource, grounding all mechanistic claims and protocols in authoritative literature and practical expertise.

Historical Perspective and Discovery

The journey of this compound is intrinsically linked to the broader exploration of nitrile reactivity. While the compound itself was first reported to be synthesized in the early 1970s during investigations into nitrogen-containing aliphatic compounds with dual functional groups, its conceptual underpinnings can be traced back to the work of Jocelyn Field Thorpe and Karl Ziegler.[1][2] The base-catalyzed self-condensation of aliphatic nitriles, known as the Thorpe reaction, laid the foundational principles for the dimerization of acetonitrile to form this compound.[2] Early attempts to dimerize acetonitrile using strong bases like sodium amide at high temperatures often resulted in a mixture of products, including the undesirable acetamidine, formed by the nucleophilic attack of the amide ion on the nitrile carbon.[3]

A significant breakthrough came with the understanding that favoring the deprotonation of the α-carbon of acetonitrile to form a carbanion was key to achieving the desired dimerization.[3] The work of Ziegler and his contemporaries on intramolecular nitrile condensations, now known as the Thorpe-Ziegler reaction, further illuminated the mechanistic pathway.[3] These early studies demonstrated that the use of sterically demanding, strong bases could selectively promote carbanion formation and subsequent nucleophilic attack on a second acetonitrile molecule, leading to the formation of this compound with higher yields and purity.[3] This historical development underscores a fundamental principle in organic synthesis: the profound impact of reaction conditions and reagent selection on directing the outcome of a reaction with multiple potential pathways.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

PropertyValueReference(s)
Chemical Name 3-Aminobut-2-enenitrile[4]
Synonyms β-Aminocrotononitrile, Diacetonitrile, 3-Iminobutyronitrile[4][5]
CAS Number 1118-61-2
Molecular Formula C₄H₆N₂[4]
Molecular Weight 82.10 g/mol [4]
Appearance White to light orange/yellow crystalline powder or flakes[5]
Melting Point cis-isomer: 79–83 °C, trans-isomer: 52–53 °C[6]
Boiling Point 120 °C at 4 mmHg
Solubility Soluble in 95% ethanol (25 mg/mL), diethyl ether. Sparingly soluble in benzene and water.[6]
Storage Temperature 2–8 °C

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most prevalent and industrially viable method for the synthesis of this compound is the base-catalyzed dimerization of acetonitrile. This process is a classic example of the Thorpe-Ziegler reaction.

The Causality Behind Experimental Choices

The success of this synthesis hinges on overcoming a key mechanistic challenge: the dual reactivity of acetonitrile in the presence of a strong base like sodium amide. The base can either deprotonate the α-carbon to form the desired carbanion or attack the electrophilic nitrile carbon to form the undesired acetamidine.[3] To selectively favor the dimerization pathway, the following experimental strategies are employed:

  • Use of a Strong, Sterically Hindered Base: While early syntheses explored various bases, modern protocols often favor sodium amide. The use of sterically demanding bases can disfavor the direct attack on the nitrile group.

  • Low-Temperature Deprotonation in Liquid Ammonia: Conducting the initial deprotonation at low temperatures in liquid ammonia is a critical parameter.[3][7][8] This environment ensures the efficient formation of the acetonitrile carbanion while suppressing the competing acetamidine formation.

  • Controlled Hydrolysis: The reaction initially forms the sodium salt of this compound. A careful, controlled hydrolysis is necessary to protonate the enamine without causing degradation of the product.[3][7]

Reaction Mechanism: The Thorpe-Ziegler Dimerization of Acetonitrile

The reaction proceeds through a well-established mechanism:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization & Hydrolysis acetonitrile1 CH₃-C≡N carbanion ⁻CH₂-C≡N acetonitrile1->carbanion + NaNH₂ sodium_amide NaNH₂ ammonia NH₃ carbanion->ammonia + NH₃ carbanion2 ⁻CH₂-C≡N intermediate1 NC-CH₂-C(CH₃)=N⁻ carbanion2->intermediate1 + CH₃-C≡N acetonitrile2 CH₃-C≡N intermediate1_2 NC-CH₂-C(CH₃)=N⁻ intermediate2 NC-CH=C(CH₃)-NH⁻ intermediate1_2->intermediate2 Tautomerization product NC-CH=C(CH₃)-NH₂ intermediate2->product + H₂O

Caption: Mechanism of the Thorpe-Ziegler dimerization of acetonitrile.

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial process and has been validated for its high yield and purity.[3][7]

Materials:

  • Sodium metal

  • Liquid ammonia

  • Iron(III) nitrate (catalyst)

  • Acetonitrile

  • Toluene (or another inert solvent)

  • Water

Procedure:

  • Preparation of Sodium Amide: In a double-jacketed reactor flushed with dry nitrogen, prepare sodium amide by reacting sodium metal (0.6 mol) with liquid ammonia (250 mL) using a catalytic amount of iron(III) nitrate (0.2 g).

  • Deprotonation: To the freshly prepared sodium amide suspension in liquid ammonia, add a solution of acetonitrile (1.2 mol) in toluene (200 mL) dropwise over 25 minutes, maintaining the temperature at -33 °C.

  • Salt Formation: After the addition is complete, allow the ammonia to evaporate. The resulting suspension is then warmed to 20 °C and stirred for an additional hour to ensure complete salt formation.

  • Hydrolysis: Carefully hydrolyze the reaction mixture by the slow, dropwise addition of water (75 mL), ensuring the temperature is maintained between -5 °C and +35 °C.

  • Work-up and Purification: After hydrolysis, separate the organic and aqueous phases. Extract the aqueous phase with the solvent (e.g., toluene) to recover any dissolved product. Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield a product with >99.5% purity.[3]

Applications in Heterocyclic Synthesis

The true value of this compound lies in its role as a versatile precursor for a wide array of heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals.[9][10] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows it to participate in a variety of cyclization and multicomponent reactions.

Synthesis of Polysubstituted Pyridines

This compound is a key building block for the synthesis of highly substituted pyridines. One common approach involves its reaction with 1,3-dicarbonyl compounds or their equivalents.

G cluster_0 Pyridine Synthesis aminocrotononitrile This compound intermediate [Intermediate] aminocrotononitrile->intermediate + 1,3-Dicarbonyl dicarbonyl 1,3-Dicarbonyl Compound pyridine Polysubstituted Pyridine intermediate->pyridine Cyclization & Aromatization

Caption: General scheme for pyridine synthesis from this compound.

For instance, the condensation of this compound with phenolic compounds in the presence of polyphosphoric acid can yield substituted pyridines.[11] It also participates in multicomponent reactions for the synthesis of complex pyridine derivatives.

Synthesis of Pyrimidines

Pyrimidines are another class of vital heterocycles readily accessible from this compound. The synthesis often involves the reaction of this compound with a compound containing an N-C-N fragment, such as an amidine or urea derivative.

G cluster_0 Pyrimidine Synthesis aminocrotononitrile This compound intermediate [Intermediate] aminocrotononitrile->intermediate + Amidine/Urea amidine Amidine/Urea Derivative pyrimidine Substituted Pyrimidine intermediate->pyrimidine Cyclocondensation

Caption: General pathway for pyrimidine synthesis using this compound.

For example, this compound can act as a bisnucleophilic reagent in cyclocondensation reactions with reagents like hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.

Biological Significance of this compound Derivatives

While this compound itself exhibits moderate toxicity, its true significance in the life sciences comes from the biological activities of the heterocyclic compounds synthesized from it.[3]

  • Kinase Inhibitors: Many pyridine and pyrimidine derivatives are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][12][13] The pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from this compound-derived pyridines, is a core structure in numerous kinase inhibitors targeting enzymes like spleen tyrosine kinase (Syk) and germinal center kinase (Gck).[2][6]

  • Antimicrobial Agents: The pyrimidine ring is a fundamental component of many antimicrobial agents.[1][3][14] Various substituted pyrimidines synthesized using this compound as a starting material have demonstrated promising antibacterial and antifungal activities.[1][3][14]

  • Antitumor and Antiviral Activity: A wide range of pyrimidine and fused pyrimidine derivatives have been reported to possess significant antitumor and antiviral properties.[15][16] The ability to readily functionalize the heterocyclic core derived from this compound allows for the systematic exploration of structure-activity relationships to develop novel therapeutic agents.

Conclusion

From its theoretical origins in the Thorpe-Ziegler reaction to its current role as a workhorse in heterocyclic synthesis, this compound has proven to be a molecule of enduring importance. Its straightforward, high-yielding synthesis and versatile reactivity make it an invaluable tool for chemists in both academic and industrial settings. The diverse array of biologically active pyridines and pyrimidines accessible from this simple precursor underscores its profound impact on drug discovery and agrochemical development. This guide has aimed to provide a comprehensive and practical understanding of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

References

3-Aminocrotononitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 3-Aminocrotononitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. All personnel must consult their institution's Environmental Health and Safety (EHS) department and the most current Safety Data Sheet (SDS) for this compound before handling this chemical.

Introduction

This compound (CAS No. 1118-61-2), also known as diacetonitrile, is a bifunctional organic compound containing both an amine and a nitrile group.[1] This unique structure makes it a highly valuable and versatile intermediate in organic synthesis, particularly for the production of heterocyclic compounds like pyridines and pyrimidines, which are foundational scaffolds in many pharmaceutical and agrochemical products.[1][2] However, its utility is matched by its significant chemical reactivity and potential health hazards. Prolonged exposure may lead to systemic toxicity, partly due to the metabolic release of cyanide ions, a characteristic risk associated with related nitrile compounds.[1]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. It is designed to empower researchers to mitigate risks and foster a culture of safety in the laboratory.

Hazard Identification and Toxicological Profile

A thorough risk assessment begins with a clear understanding of the substance's intrinsic hazards. This compound is classified as a hazardous substance requiring stringent safety measures.

1.1. GHS Classification and Health Effects

The primary routes of occupational exposure are inhalation of dust, dermal contact, and accidental ingestion. The compound is classified as acutely toxic and an irritant.[1][3]

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][4] Depending on the data source, it may be classified as high as Acute Toxicity Category 2 or 3, signifying a fatal or toxic risk.[3]

  • Skin and Eye Damage: It causes skin irritation and can cause serious eye irritation.[5] Some data indicates it may also cause an allergic skin reaction.[6]

  • Respiratory Effects: Inhalation of dust or vapors can cause respiratory irritation.[7] It is also identified as a lachrymator, a substance that irritates the eyes and causes tearing.[3]

Table 1: GHS Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.
H311 / H312 Toxic / Harmful in contact with skin.
H315 Causes skin irritation.
H317 May cause an allergic skin reaction.
H319 Causes serious eye irritation.
H332 Harmful if inhaled.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][8]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][4][8]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[8]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P501 Dispose of contents/container to an approved waste disposal plant.

1.2. Physicochemical Properties

The physical state of this compound is typically a yellowish solid or flakes.[1][2][8] It is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and reactivity.[6]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered safety approach, prioritizing engineering controls over personal reliance on PPE, is the most effective way to manage exposure.

2.1. Engineering Controls

The primary line of defense is to handle this compound within a properly functioning and certified chemical fume hood.[4][7] This contains dust and vapors at the source, preventing inhalation. The laboratory must also be equipped with adequate general ventilation and readily accessible, unobstructed emergency eyewash stations and safety showers.

Caption: The hierarchy of controls prioritizes engineering solutions over PPE.

2.2. Personal Protective Equipment (PPE)

When engineering controls are in place, appropriate PPE provides a critical final barrier.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but always check the manufacturer's compatibility data for breakthrough time. Double-gloving is recommended.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over goggles for procedures with a higher risk of splashing or when handling larger quantities.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: Use of a fume hood should preclude the need for respiratory protection. If, under rare and specifically approved circumstances, work must be done outside a hood where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges must be used.[8]

Standard Operating Procedures: Handling and Storage

Adherence to strict protocols is non-negotiable.

3.1. Safe Handling Protocol

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure all required PPE is donned correctly.

  • Dispensing: Handle the solid carefully to minimize the formation of dust.[8] Use spatulas to transfer material. Never "puff" air into the container.

  • Reaction Setup: Conduct all manipulations, including additions to reaction vessels, within the fume hood.

  • Post-Handling: After use, securely close the container. Decontaminate spatulas and the work surface. Wash hands and any exposed skin thoroughly after removing gloves.[4][8] Do not eat, drink, or smoke in the laboratory.[1][4]

3.2. Storage Requirements

  • Container: Keep in the original, tightly sealed container to prevent contamination and exposure to moisture.[4][8]

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][8] Many suppliers recommend refrigerated storage (2-8°C).[8]

  • Incompatibilities: Store separately from strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents to prevent hazardous reactions.[4][8]

  • Security: Store in a designated and locked cabinet for toxic chemicals, accessible only to authorized personnel.[4]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

4.1. Spill Response

The response to a spill is dictated by its scale and location.

G Start Spill Detected Assess Assess Size & Location Start->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill or Outside Containment Assess->LargeSpill Large / Uncontained Contain 1. Contain spill 2. Cover with absorbent 3. Sweep into labeled container SmallSpill->Contain Evacuate 1. Alert others & Evacuate Area 2. Close doors LargeSpill->Evacuate Decon Decontaminate Area Contain->Decon End Procedure Complete Decon->End CallEHS Call Institutional EHS / Emergency Response Evacuate->CallEHS

Caption: A decision workflow for responding to a this compound spill.

4.2. Personnel Exposure

  • Inhalation: Immediately move the affected individual to fresh air. If they feel unwell, call for immediate medical assistance.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a Poison Control Center or physician immediately.[8]

Waste Disposal

All materials contaminated with this compound are considered hazardous waste. This includes unused product, reaction residues, contaminated labware, spill cleanup materials, and used PPE.

  • Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Never dispose of this compound down the drain or in regular trash.[1]

  • Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.[4]

Conclusion

While this compound is an indispensable tool for chemical innovation, its potential hazards necessitate a disciplined and informed approach to its use. By integrating the principles of hazard identification, risk mitigation through engineering controls and PPE, and strict adherence to safe handling and emergency protocols, researchers can confidently and safely leverage the synthetic power of this important chemical intermediate.

References

Solubility of 3-aminocrotononitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Solubility of 3-Aminocrotononitrile in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Foreword

In the landscape of synthetic chemistry, this compound stands out as a remarkably versatile intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile, makes it a cornerstone for the synthesis of various heterocyclic systems, particularly pyridines and pyrimidines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2][3] However, the successful application of this reagent hinges on a fundamental, yet often overlooked, parameter: its solubility. The choice of solvent is not merely a matter of convenience; it governs reaction kinetics, influences impurity profiles, and dictates the feasibility of downstream processing, such as crystallization and purification. This guide moves beyond a simple recitation of data. It is crafted from a synthesis of established physicochemical principles and field-proven methodologies to provide a comprehensive understanding of the solubility behavior of this compound. Our objective is to empower you, the practicing scientist, to make rational, predictive decisions about solvent selection, thereby optimizing your synthetic strategies and accelerating your research and development efforts.

Physicochemical Profile of this compound: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₄H₆N₂) is a small organic molecule characterized by a unique confluence of functional groups that dictate its interaction with its environment.[1][4]

  • Structure and Isomerism: It exists as a mixture of (E) and (Z)-isomers (trans and cis, respectively), which can influence crystal packing and, consequently, melting points and solubility. The cis-form typically has a melting point of 79–83 °C, while the trans-form melts at 52–53 °C.[2][3]

  • Polarity and Hydrogen Bonding: The molecule's key features are the amino (-NH₂) group and the nitrile (-C≡N) group. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This dual capability is a primary driver of its solubility in protic solvents. The significant difference in electronegativity between carbon, nitrogen, and hydrogen atoms creates a notable molecular dipole moment, predisposing the molecule to favorable interactions with other polar molecules.[4]

  • Physical Appearance: At room temperature, it is typically a pale yellow to colorless liquid or a yellowish solid, depending on purity and ambient conditions.[1][2]

Understanding these intrinsic properties is the first step toward predicting and explaining the solubility of this compound across a spectrum of organic solvents.

Experimentally Determined Solubility Data

Quantitative solubility data is crucial for process design. While comprehensive data across all organic solvents is not extensively published, the available information provides a clear trend. The following table summarizes known solubility data at standard laboratory temperatures.

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (at 25°C unless noted)Source(s)
95% EthanolPolar ProticSoluble25 mg/mL[1][5][6]
Diethyl EtherPolar AproticSolubleNot specified[2][3]
WaterPolar ProticVery Soluble / Sparingly SolubleContradictory reports exist[2][3][7]
BenzeneNonpolarSparingly SolubleNot specified[2][3]

Note on Water Solubility: There are conflicting reports regarding water solubility.[2][3][7] This may be due to differences in experimental conditions (e.g., temperature, pH) or the isomeric purity of the sample tested. Given the molecule's ability to form strong hydrogen bonds, significant solubility in water is chemically plausible.

A Validated Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible data, a robust experimental protocol is essential. The equilibrium (or "shake-flask") method is the gold standard for determining thermodynamic solubility.[8][9] The following protocol is designed as a self-validating system.

Experimental Workflow: Equilibrium Solubility Measurement

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Sampling & Analysis A Accurately weigh excess this compound into a sealed glass vial. B Add a precise volume of the test solvent. Ensure solid is in excess. A->B Add Solvent C Place vial in a thermostated shaker bath (e.g., 25.0 ± 0.1 °C). B->C Control Temp. D Agitate for a sufficient duration (e.g., 24-72h) to ensure equilibrium is reached. C->D Agitate E Periodically sample and analyze until concentration plateaus (validates equilibrium). D->E Verify Plateau F Cease agitation and allow solid to settle. E->F G Withdraw supernatant using a pre-warmed/cooled syringe to prevent precipitation. F->G Sample H Immediately filter the aliquot through a 0.22 µm syringe filter into a tared vial. G->H Purify I Determine concentration of the filtrate (e.g., by HPLC, UV-Vis, or gravimetrically after evaporation). H->I Quantify

Caption: A validated workflow for the experimental determination of equilibrium solubility.

Causality and Trustworthiness in the Protocol:
  • Use of Excess Solute: This is the cornerstone of the method, ensuring that the final concentration measured is that of a truly saturated solution at equilibrium.[9]

  • Strict Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature is critical for data reproducibility.[9]

  • Validation of Equilibrium: Simply agitating for a fixed time (e.g., 24 hours) is insufficient. The protocol's trustworthiness is established by taking samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant, providing direct evidence that equilibrium has been achieved.[10]

  • Inert Filtration: The use of a syringe filter is a non-negotiable step to remove microscopic undissolved particles, which would otherwise lead to a significant overestimation of solubility.[10]

Analysis of Solubility: The Interplay of Intermolecular Forces

The observed solubility trends can be explained by the principle of "like dissolves like," which is a manifestation of the underlying intermolecular forces between the solute and solvent.

Logical Framework: Predicting Solubility

G cluster_solute Solute: this compound cluster_solvents Solvent Classes cluster_outcome Solubility Outcome Solute Key Features • High Polarity • H-Bond Donor (-NH₂) • H-Bond Acceptor (-C≡N) PolarProtic Polar Protic (e.g., Ethanol, Water) Solute->PolarProtic Strong H-Bonding & Dipole-Dipole Forces PolarAprotic Polar Aprotic (e.g., Diethyl Ether, Acetone) Solute->PolarAprotic Dipole-Dipole Forces Nonpolar Nonpolar (e.g., Benzene, Hexane) Solute->Nonpolar Weak London Dispersion Forces HighSol High Solubility PolarProtic->HighSol ModSol Moderate Solubility PolarAprotic->ModSol LowSol Low / Insoluble Nonpolar->LowSol

Caption: Relationship between solvent properties and this compound solubility.

  • High Solubility in Polar Protic Solvents (e.g., Ethanol): These solvents can participate in hydrogen bonding both as donors and acceptors. This creates strong, specific solute-solvent interactions that can effectively overcome the energy of the solute's crystal lattice, leading to high solubility. The 25 mg/mL solubility in ethanol is a direct result of these favorable interactions.[5]

  • Moderate to Good Solubility in Polar Aprotic Solvents (e.g., Diethyl Ether): These solvents possess a dipole moment but cannot donate hydrogen bonds. The primary attractive forces are dipole-dipole interactions between the polar solvent and the polar this compound. While significant, these forces are generally weaker than hydrogen bonds, resulting in moderate to good solubility.

  • Low Solubility in Nonpolar Solvents (e.g., Benzene): Nonpolar solvents interact primarily through weak, transient London dispersion forces. The energy gained from these weak solute-solvent interactions is insufficient to break apart the strongly-held crystal lattice of the polar solute, resulting in poor solubility.[2][3]

Practical Implications and Safety Considerations

Application in Synthesis and Purification
  • Reaction Solvent: For reactions utilizing this compound, polar solvents like ethanol, isopropanol, or acetonitrile are excellent choices to ensure the reagent is fully dissolved, promoting a homogeneous reaction environment and enhancing reaction rates.

  • Crystallization: The differential solubility is ideal for purification. One could dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol) where it is highly soluble, and then induce crystallization by cooling or by adding a nonpolar "anti-solvent" (like hexane or benzene) in which it is poorly soluble.

Safety and Handling

This compound is a moderately toxic compound and must be handled with appropriate care.

  • Exposure: It is harmful if swallowed, inhaled, or in contact with skin.[1][7]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[11][12]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1][5][11]

Conclusion

The solubility of this compound is not an arbitrary property but a predictable outcome of its distinct molecular architecture. Its inherent polarity and capacity for hydrogen bonding render it highly soluble in polar organic solvents, particularly protic ones, while it remains poorly soluble in nonpolar media. This guide has provided a framework for understanding these principles, a validated protocol for generating trustworthy experimental data, and a clear analysis of the intermolecular forces at play. By leveraging this knowledge, researchers and drug development professionals can make informed, rational decisions in solvent selection, ultimately leading to more efficient, robust, and scalable chemical processes.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Aminocrotononitrile in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

3-Aminocrotononitrile (3-ACN), a bifunctional molecule featuring both a nucleophilic amino group and a nitrile moiety, stands as a cornerstone in modern heterocyclic chemistry.[1][2] Its inherent reactivity and versatile nature make it an invaluable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry, agrochemicals, and materials science.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. The following sections elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Versatility of this compound

This compound (CAS 1118-61-2) is a highly reactive intermediate that serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of two reactive centers: the enamine system and the nitrile group, which can participate in a variety of cyclization and condensation reactions.[3] This dual reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.[1] The primary route for the industrial synthesis of this compound involves the dimerization of acetonitrile, often facilitated by a strong base like sodium amide.[3][5][6][7]

The significance of 3-ACN as a pharmaceutical intermediate is underscored by its role in the synthesis of molecules with diverse biological activities.[2][3] Its ability to act as a bisnucleophilic reagent is fundamental to its application in forming various heterocyclic rings.[8] This guide will explore several key transformations of this compound, providing detailed protocols for the synthesis of medicinally relevant heterocyclic compounds.

Synthesis of Substituted Pyridines

The pyridine nucleus is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds. This compound serves as an excellent precursor for the synthesis of highly functionalized pyridine derivatives.

Mechanism: Bohlmann-Rahtz Pyridine Synthesis

A common strategy for pyridine synthesis using this compound involves a variation of the Bohlmann-Rahtz pyridine synthesis. This reaction proceeds via a Michael addition of the enamine to an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent aromatization. The reaction of this compound with ferrocenyl-1,2-enones to form ferrocenyl pyridines is a notable example of this type of transformation.[8][9]

The general mechanism involves the initial Michael addition of the enamine nitrogen of 3-ACN to the β-carbon of an activated alkene. This is followed by an intramolecular cyclization where the carbanion attacks the nitrile group. Subsequent elimination of ammonia and tautomerization leads to the formation of the stable aromatic pyridine ring.

Bohlmann_Rahtz_Pyridine_Synthesis start This compound + α,β-Unsaturated Carbonyl michael_addition Michael Addition start->michael_addition intermediate1 Acyclic Intermediate michael_addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Dihydropyridine Intermediate cyclization->intermediate2 aromatization Aromatization (Elimination) intermediate2->aromatization product Substituted Pyridine aromatization->product

Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.

Protocol: Synthesis of a Polysubstituted Pyridine-2(1H)-thione

This protocol describes the synthesis of a pyridine-2(1H)-thione derivative, which can serve as a precursor for various bicyclic and polycyclic systems.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Cyanothioacetamide (1.0 equiv)

  • Ethanol

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of this compound in ethanol, add an equimolar amount of cyanothioacetamide.

  • Stir the mixture at room temperature for 30 minutes to form the intermediate adduct.

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyridine-2(1H)-thione.

Reactant Molar Equiv. Molecular Weight ( g/mol ) Example Mass (g)
This compound1.082.100.82
Cyanothioacetamide1.0100.141.00
Triethylaminecatalytic101.19~0.1 mL
Ethanolsolvent46.0720 mL

Synthesis of Functionalized Pyrimidines

Pyrimidines are another class of heterocycles with immense biological significance, forming the core structure of nucleobases and numerous drugs. This compound is a key starting material for constructing substituted pyrimidine rings.[2]

Mechanism: Cyclocondensation with a Bis-electrophile

The synthesis of pyrimidines from this compound often involves a cyclocondensation reaction with a suitable bis-electrophilic partner. For instance, the reaction with hexafluoroacetone(ethoxycarbonylimine) leads to the formation of bis(trifluoromethyl)pyrimidinones.[8] The enamine nitrogen of 3-ACN initiates a nucleophilic attack on one electrophilic center, followed by an intramolecular cyclization where the nitrile nitrogen attacks the second electrophilic center.

Pyrimidine_Synthesis start This compound + Bis-electrophile nucleophilic_attack Nucleophilic Attack start->nucleophilic_attack intermediate1 Acyclic Adduct nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization product Substituted Pyrimidine cyclization->product

Caption: General workflow for pyrimidine synthesis.

Protocol: Synthesis of a Bis(trifluoromethyl)pyrimidinone

This protocol is based on the cyclocondensation of this compound with hexafluoroacetone(ethoxycarbonylimine).[8]

Materials:

  • This compound (1.0 equiv)

  • Hexafluoroacetone(ethoxycarbonylimine) (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of hexafluoroacetone(ethoxycarbonylimine) to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure bis(trifluoromethyl)pyrimidinone.

Reactant Molar Equiv. Molecular Weight ( g/mol ) Example Mass (g)
This compound1.082.100.82
Hexafluoroacetone(ethoxycarbonylimine)1.0237.082.37
Dichloromethanesolvent84.9325 mL

Synthesis of Aminopyrazoles

Aminopyrazoles are important pharmacophores found in a variety of therapeutic agents. The reaction of α,β-unsaturated nitriles like this compound with hydrazines is a classical and efficient method for their synthesis.[12]

Mechanism: Condensation with Hydrazine

The synthesis of 3(5)-aminopyrazoles from this compound and its derivatives typically involves the condensation with hydrazine or substituted hydrazines.[12] The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto the β-carbon of the α,β-unsaturated nitrile system of 3-ACN (a Michael-type addition). This is followed by an intramolecular cyclization via the attack of the other hydrazine nitrogen onto the nitrile carbon. Tautomerization of the resulting iminopyrazolidine yields the aromatic 5-aminopyrazole.

Aminopyrazole_Synthesis start This compound + Hydrazine michael_addition Michael Addition start->michael_addition intermediate1 Hydrazino Intermediate michael_addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Iminopyrazolidine cyclization->intermediate2 tautomerization Tautomerization intermediate2->tautomerization product 5-Aminopyrazole tautomerization->product

Caption: Aminopyrazole synthesis workflow.

Protocol: General Procedure for the Synthesis of 5-Amino-3-methylpyrazoles

This protocol outlines a general method for the synthesis of 5-amino-3-methylpyrazoles from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add hydrazine hydrate to the solution with stirring.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-amino-3-methylpyrazole.

Reactant Molar Equiv. Molecular Weight ( g/mol ) Example Mass (g)
This compound1.082.100.82
Hydrazine hydrate1.250.060.60
Ethanolsolvent46.0715 mL

Advanced Applications: Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials.[13] These reactions are highly efficient and atom-economical.

The Gewald Reaction

While the classical Gewald reaction utilizes an active methylene nitrile, a ketone or aldehyde, and elemental sulfur to produce 2-aminothiophenes, variations involving precursors derived from this compound can be envisioned.[14][15][16] The core principle involves a Knoevenagel condensation followed by sulfur addition and cyclization.[14][17]

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles to form enamines.[18] While this compound is a product of acetonitrile dimerization (a Thorpe-type reaction), it can also be a reactant in subsequent transformations leading to more complex heterocyclic systems. The Thorpe-Ziegler cyclization is particularly useful for the synthesis of cyclic ketones from dinitriles.[18][19][20]

Conclusion

This compound is a remarkably versatile and powerful building block in the synthesis of a wide range of heterocyclic compounds. Its dual reactivity allows for the facile construction of pyridines, pyrimidines, pyrazoles, and other important scaffolds through various reaction pathways, including classical cyclocondensations and modern multicomponent reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications in medicine, agriculture, and materials science.

References

Application Notes & Protocols: 3-Aminocrotononitrile as a Versatile Precursor for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyridine ring is a fundamental heterocyclic motif, prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[4] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is a cornerstone of modern organic chemistry. Among the myriad of synthetic strategies, those employing acyclic precursors offer a high degree of flexibility and convergence.

3-Aminocrotononitrile, a bifunctional molecule featuring both a nucleophilic enamine and a cyano group, stands out as a particularly powerful C-C-N building block for constructing the pyridine core.[5] Its reactivity profile allows for its participation in various cyclocondensation reactions, providing access to a diverse range of polysubstituted pyridines. This guide provides an in-depth exploration of the use of this compound in pyridine synthesis, with a primary focus on the Bohlmann-Rahtz reaction and its modern, catalytic variants. The content herein is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific rationale behind the experimental choices.

Section 1: The Bohlmann-Rahtz Pyridine Synthesis: A Powerful Annulation Strategy

The Bohlmann-Rahtz pyridine synthesis is a classic and highly effective method for preparing substituted pyridines.[6] In its archetypal form, the reaction involves the condensation of an enamine with an ethynyl ketone to furnish a substituted pyridine.[7][8] this compound serves as an excellent enamine component in this transformation.

The Core Mechanism: From Acyclic Precursors to an Aromatic Heterocycle

The traditional Bohlmann-Rahtz synthesis is a two-step process:

  • Michael Addition: The enamine (this compound) undergoes a Michael-type conjugate addition to an electron-deficient alkyne, typically an ethynyl ketone. This forms a linear aminodiene intermediate.[7][9]

  • Cyclodehydration: The isolated aminodiene intermediate is then subjected to high temperatures, which induces a necessary (Z) to (E) isomerization, followed by a 6π-electrocyclization and subsequent elimination of water to yield the aromatic pyridine ring.[7][8]

The high temperatures required for the final cyclodehydration step (often 120-160 °C) and the need to isolate the intermediate have been significant drawbacks, limiting the reaction's broader applicability, especially for sensitive substrates.[7][10]

References

Anwendungshinweise und Protokoll: Die Gewald-Reaktion zur Synthese von 2-Aminothiophenen

Author: BenchChem Technical Support Team. Date: January 2026

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler

Einführung

Die Gewald-Reaktion ist eine vielseitige und effiziente Mehrkomponentenreaktion zur Synthese von hochsubstituierten 2-Aminothiophenen.[1][2] Erstmals 1961 von Karl Gewald beschrieben, hat sich diese Methode zu einem Eckpfeiler in der heterocyclischen Chemie entwickelt, insbesondere wegen ihrer einfachen Durchführung, der leichten Verfügbarkeit der Ausgangsmaterialien und der typischerweise milden Reaktionsbedingungen.[3][4] Das 2-Aminothiophen-Grundgerüst ist eine "privilegierte Struktur" in der medizinischen Chemie und findet sich in einer Vielzahl biologisch aktiver Verbindungen wieder, die als Antikrebs-, entzündungshemmende und antimikrobielle Wirkstoffe von Bedeutung sind.[5][6]

Diese Anwendungsschrift bietet eine detaillierte Erläuterung des Reaktionsmechanismus, ein erprobtes Laborprotokoll und technische Einblicke für die erfolgreiche Durchführung der Gewald-Reaktion.

Wichtiger Hinweis zur Verwendung von 3-Aminocrotononitril

Die Anfrage bezog sich speziell auf die Verwendung von 3-Aminocrotononitril. Es ist wichtig zu klären, dass 3-Aminocrotononitril, ein Dimerisierungsprodukt von Acetonitril, typischerweise kein direktes Ausgangsmaterial für die klassische Gewald-Reaktion ist.[7] Die Standard-Gewald-Synthese umfasst die Kondensation einer Carbonylverbindung (Keton oder Aldehyd) mit einem α-aktivierten Nitril (z. B. Malononitril oder Ethylcyanoacetat) und elementarem Schwefel.[4][8] Ein entscheidender Schritt dabei ist die In-situ-Bildung eines α,β-ungesättigten Nitrils durch Knoevenagel-Kondensation.[4]

Das folgende Protokoll beschreibt daher eine repräsentative und weit verbreitete Variante der Gewald-Reaktion, die die zugrunde liegenden Prinzipien demonstriert und zu einem pharmazeutisch relevanten 2-Aminothiophen-Derivat führt.

I. Reaktionsmechanismus: Ein schrittweiser Einblick

Der Mechanismus der Gewald-Reaktion ist gut etabliert und verläuft über drei Hauptschritte. Das Verständnis dieser Schritte ist entscheidend für die Optimierung der Reaktionsbedingungen und die Fehlerbehebung.

  • Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Kondensation zwischen der Carbonylverbindung (z. B. einem Keton) und dem α-aktivierten Nitril. Dieser Schritt erzeugt ein stabiles α,β-ungesättigtes Nitril-Intermediat. Die Wahl der Base (oft ein sekundäres Amin wie Morpholin oder Piperidin) ist hier entscheidend, da sie reversibel sein muss, um hohe Ausbeuten zu ermöglichen.[4]

  • Michael-Addition von Schwefel: Elementarer Schwefel (S₈) wird durch die Base zu reaktiven Polysulfidanionen aktiviert. Ein aus dem α-aktivierten Nitril gebildetes Carbanion greift dann den Schwefel in einer Michael-Addition an, wodurch ein Thiolat-Intermediat entsteht.[9]

  • Intramolekularer Ringschluss und Tautomerisierung: Das Thiolat-Intermediat durchläuft einen intramolekularen Ringschluss durch Angriff auf die Nitrilgruppe, was als Thorpe-Ziegler-Reaktion bekannt ist.[10][11] Das resultierende Imin tautomerisiert anschließend zum stabilen, aromatischen 2-Aminothiophen-Endprodukt.

Gewald_Mechanism Start Keton/Aldehyd + α-aktiviertes Nitril Knoevenagel α,β-ungesättigtes Nitril-Intermediat Start->Knoevenagel Knoevenagel- Kondensation Base1 Base (z.B. Morpholin) Base1->Start SulfurAdduct Schwefel-Addukt (Thiolat) Knoevenagel->SulfurAdduct Michael-Addition Sulfur Elementarer Schwefel (S₈) + Base Sulfur->Knoevenagel Cyclization Imino-Intermediat SulfurAdduct->Cyclization Intramolekularer Ringschluss (Thorpe-Ziegler) Product 2-Aminothiophen (Endprodukt) Cyclization->Product Tautomerisierung

Abbildung 1: Vereinfachter Mechanismus der Gewald-Reaktion.

II. Detailliertes Versuchsprotokoll

Synthese von 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonsäureethylester

Dieses Protokoll beschreibt eine robuste und reproduzierbare Synthese, die als Ausgangspunkt für die Entwicklung weiterer Derivate dienen kann.

Chemikalien und Reagenzien

ReagenzMolmasse ( g/mol )ÄquivalenteMengeCAS-Nummer
Cyclohexanon98.141.09.81 g (10.2 mL)108-94-1
Ethylcyanoacetat113.121.011.31 g (10.1 mL)105-56-6
Schwefel (Pulver)32.061.053.37 g7704-34-9
Morpholin87.121.19.58 g (9.6 mL)110-91-8
Ethanol (abs.)46.07-ca. 40 mL64-17-5

Sicherheitshinweise:

  • Gefahr von Schwefelwasserstoff (H₂S): Die Reaktion kann Spuren von H₂S freisetzen, einem hochgiftigen Gas mit charakteristischem Geruch nach faulen Eiern. Führen Sie die Reaktion unbedingt in einem gut funktionierenden Abzug durch.

  • Alle Chemikalien sind mit Vorsicht zu behandeln. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).

Benötigte Laborgeräte

  • 250-mL-Dreihals-Rundkolben

  • Rückflusskühler

  • Magnetrührer mit Heizplatte

  • Tropftrichter

  • Thermometer

  • Eisbad

  • Büchnertrichter und Saugflasche

  • Standard-Glasgeräte für die Aufarbeitung und Umkristallisation

Versuchsdurchführung

  • Ansatz vorbereiten: In einem 250-mL-Dreihals-Rundkolben werden Cyclohexanon (1.0 Äq.), Ethylcyanoacetat (1.0 Äq.) und elementarer Schwefel (1.05 Äq.) in 20 mL Ethanol vorgelegt.

  • Reaktionsstart: Die Suspension wird unter starkem Rühren auf 40 °C erwärmt. Anschließend wird Morpholin (1.1 Äq.) langsam über einen Tropftrichter über einen Zeitraum von 15-20 Minuten zugetropft. Begründung: Die exotherme Reaktion wird durch langsames Zugeben der Base kontrolliert, was die Bildung von Nebenprodukten minimiert.

  • Reaktion durchführen: Nach vollständiger Zugabe der Base wird die Reaktionsmischung für 2 Stunden bei 45-50 °C gerührt. Die Mischung färbt sich typischerweise dunkel und wird viskoser.

  • Reaktionskontrolle (optional): Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden (z. B. mit einem Laufmittelgemisch aus Hexan:Ethylacetat 4:1). Das Verschwinden der Ausgangsmaterialien und das Erscheinen eines neuen, stark UV-aktiven Produkts zeigen den Reaktionsfortschritt an.

  • Produktisolierung: Nach Ablauf der Reaktionszeit wird die Heizung entfernt und der Kolben in einem Eisbad abgekühlt. Das Produkt fällt dabei als gelblicher Feststoff aus. Rühren Sie die kalte Suspension für weitere 30 Minuten, um die Fällung zu vervollständigen.

  • Aufarbeitung: Der ausgefallene Feststoff wird über einen Büchnertrichter abfiltriert und zweimal mit je 10 mL eiskaltem Ethanol gewaschen. Begründung: Das Waschen mit kaltem Ethanol entfernt Reste von Morpholin und unumgesetzten Ausgangsstoffen, ohne das Produkt signifikant zu lösen.

  • Reinigung: Der Rohprodukt wird aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Methanol) umkristallisiert, um hochreines, kristallines Material zu erhalten.

  • Trocknung: Die reinen Kristalle werden im Vakuumexsikkator bis zur Gewichtskonstanz getrocknet.

Erwartete Ausbeute: 75-85 % der Theorie.

III. Experimenteller Arbeitsablauf & Visualisierung

Der folgende Workflow fasst die wichtigsten Schritte des Protokolls zusammen.

Workflow cluster_prep 1. Vorbereitung cluster_reaction 2. Reaktion cluster_workup 3. Aufarbeitung & Reinigung A Reagenzien einwiegen: Cyclohexanon, Ethylcyanoacetat, Schwefel, Ethanol B Mischung auf 40 °C erwärmen A->B C Morpholin langsam zutropfen B->C D 2 Stunden bei 45-50 °C rühren C->D E Reaktionsmischung im Eisbad abkühlen D->E F Produkt abfiltrieren E->F G Mit kaltem Ethanol waschen F->G H Aus Ethanol umkristallisieren G->H I Produkt im Vakuum trocknen H->I

Abbildung 2: Schematischer Arbeitsablauf der Gewald-Synthese.

IV. Fazit und Ausblick

Die Gewald-Reaktion ist eine fundamentale Methode zur Erzeugung der wertvollen 2-Aminothiophen-Struktur. Das hier vorgestellte Protokoll ist robust und liefert konstant hohe Ausbeuten. Durch Variation der Carbonyl- und der aktivierten Nitril-Komponente kann eine breite Palette von Derivaten synthetisiert werden, was diese Reaktion zu einem unverzichtbaren Werkzeug für die Wirkstoffforschung und die Synthese von Funktionsfarbstoffen macht.[8][9] Die sorgfältige Kontrolle der Reaktionstemperatur und die langsame Zugabe der Base sind die Schlüsselparameter für eine erfolgreiche und saubere Synthese.

V. Referenzen

  • US5187297A - Process for the production of 3-aminocrotononitrile. Google Patents. --INVALID-LINK--

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. --INVALID-LINK--

  • Der Pharma Chemica (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 353-358. --INVALID-LINK--

  • BenchChem (2025). The Gewald Reaction Utilizing 3-Oxopropanenitrile: A Gateway to Biologically Active 2-Aminothiophenes. BenchChem Application Notes. --INVALID-LINK--

  • ResearchGate (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Publication. --INVALID-LINK--

  • Soliman, F. S. G., & Kappe, T. (1977). Syntheses of Heterocycles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. Zeitschrift für Naturforschung B, 32(4), 495-498. --INVALID-LINK--

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. --INVALID-LINK--

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33. --INVALID-LINK--

  • Wikipedia. Gewald reaction. --INVALID-LINK--

  • CA2054821C - Process for the production of this compound. Google Patents. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2021). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Molbank, 2021(2), M1230. --INVALID-LINK--

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Quarto (University of Michigan Library). --INVALID-LINK--

  • Wikipedia. Thorpe reaction. --INVALID-LINK--

  • Sabnis, R. W. (2014). The Gewald reaction in dye chemistry. Coloration Technology, 130(1), 1-17. --INVALID-LINK--

  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction. --INVALID-LINK--

References

Application Note: Synthesis of Pyrimidines from 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with significant importance in medicinal chemistry, using 3-aminocrotononitrile as a versatile starting material. This document provides not only step-by-step protocols but also delves into the mechanistic underpinnings of these reactions to provide researchers with a deeper understanding for experimental design. The described protocols are structured to be self-validating, with clear justifications for procedural choices, and all technical claims are supported by citations to authoritative literature.

Introduction: The Significance of Pyrimidines and the Versatility of this compound

Pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural basis of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][2][3] Beyond their biological roles, synthetic pyrimidine derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a privileged scaffold in drug discovery.[1][2][3]

This compound is a highly valuable and adaptable C4 building block in the synthesis of heterocyclic compounds.[4][5][6] Its bifunctional nature, featuring both a nucleophilic enamine and a nitrile group, facilitates various cyclization strategies for constructing the pyrimidine ring.[4] The reactivity of this precursor can be precisely controlled, establishing it as an excellent starting point for creating diverse libraries of pyrimidine-based compounds for high-throughput screening and lead optimization.

Mechanistic Insights: The Guareschi-Thorpe Condensation and Related Cyclizations

A foundational method for synthesizing substituted pyridines, the Guareschi-Thorpe condensation, involves the reaction of cyanoacetic ester with a ketone in the presence of ammonia.[7][8] While traditionally aimed at pyridines, the underlying principles of cyclocondensation are highly relevant to pyrimidine synthesis. A more direct and common approach for pyrimidine synthesis from this compound involves its reaction with a suitable dielectrophilic partner or a one-carbon synthon like formamide.[9] This strategy leverages the nucleophilicity of the enamine nitrogen for an initial reaction, followed by cyclization involving the nitrile group.

Visualizing the Mechanism: Reaction with an Amidine

The reaction of this compound with an amidine, such as benzamidine, provides a direct route to 2-substituted pyrimidines. The reaction proceeds through a nucleophilic attack of the enamine nitrogen on the amidine carbon, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrimidine ring.

reaction_mechanism sub1 This compound intermediate1 Addition Intermediate sub1->intermediate1 Nucleophilic Attack reagent Benzamidine reagent->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Amino-5-methyl-2-phenylpyrimidine intermediate2->product Aromatization (-NH3)

Caption: Generalized mechanism for pyrimidine synthesis from this compound and benzamidine.

Experimental Protocols

The following protocols offer detailed, step-by-step methodologies for the synthesis of functionalized pyrimidines from this compound.

Protocol 1: Synthesis of 4-Amino-5-methyl-2-phenylpyrimidine

This protocol outlines a reliable method for synthesizing a 2-substituted aminopyrimidine through the condensation of this compound with benzamidine hydrochloride. This approach is broadly applicable for introducing various substituents at the 2-position of the pyrimidine ring.

3.1.1 Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
This compound82.104.1 g5098%Sigma-Aldrich
Benzamidine hydrochloride156.617.83 g5099%Alfa Aesar
Sodium ethoxide (21% in EtOH)68.0516.2 mL5021% w/wAcros Organics
Absolute Ethanol46.07100 mL-≥99.8%Fisher Scientific
Diethyl ether74.1250 mL-AnhydrousVWR Chemicals
Deionized Water18.02200 mL--In-house

3.1.2 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Base Addition: Under a nitrogen atmosphere, carefully add the sodium ethoxide solution (16.2 mL, 50 mmol) to the ethanol with continuous stirring.

  • Reagent Addition: To the stirred solution, add benzamidine hydrochloride (7.83 g, 50 mmol) followed by this compound (4.1 g, 50 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 ethyl acetate/hexane mobile phase.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to about 20 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of cold deionized water while stirring vigorously to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 25 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight to obtain the final product.

3.1.3 Expected Outcome

  • Product: 4-Amino-5-methyl-2-phenylpyrimidine

  • Appearance: Off-white to pale yellow solid

  • Yield: Typically 75-85%

  • Purity: >95% (as determined by HPLC and NMR)

3.1.4 Safety Precautions

  • Sodium ethoxide is corrosive and flammable; handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • This compound is toxic and an irritant; avoid inhalation and skin contact.

  • Ethanol and diethyl ether are highly flammable; ensure no ignition sources are present.

Visualizing the Workflow: Protocol 1

workflow_protocol_1 start Start setup Reaction Setup (Ethanol, N2 atm) start->setup add_base Add Sodium Ethoxide setup->add_base add_reagents Add Benzamidine HCl & this compound add_base->add_reagents reflux Reflux for 6 hours add_reagents->reflux tlc Monitor by TLC reflux->tlc workup Cool & Concentrate tlc->workup Reaction Complete precipitate Precipitate in Water workup->precipitate isolate Vacuum Filtration precipitate->isolate wash Wash with Diethyl Ether isolate->wash dry Dry in Vacuum Oven wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of 4-Amino-5-methyl-2-phenylpyrimidine.

Trustworthiness and Self-Validation

The provided protocols are designed for robustness and reproducibility. The following elements contribute to a self-validating system:

  • Stoichiometric Control: The use of equimolar amounts of the key reactants promotes efficient conversion and minimizes the formation of side products.

  • Reaction Monitoring: The explicit instruction to monitor the reaction by TLC allows the researcher to visually confirm the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion before work-up.

  • Purification Strategy: The precipitation and washing steps are designed to effectively remove the majority of impurities, yielding a high-purity final product.

  • Characterization: While not detailed in the protocol, it is essential to characterize the final product using standard analytical techniques (NMR, MS, HPLC) to confirm its identity and purity, thereby validating the success of the synthesis.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a broad range of substituted pyrimidines. The methodologies presented in this application note provide reliable and scalable routes to these valuable heterocyclic compounds. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can confidently generate novel pyrimidine derivatives for applications in drug discovery and materials science.

References

Application of 3-aminocrotononitrile in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Aminocrotononitrile in Agrochemical Synthesis

Abstract

This compound (CAS 1118-61-2) is a highly versatile and reactive chemical intermediate that has become a cornerstone in the synthesis of numerous agrochemicals.[1][2] Its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic nitrile group, allows for its strategic incorporation into a variety of heterocyclic scaffolds that are central to the activity of modern herbicides, fungicides, and insecticides.[3][4] This document provides an in-depth guide for research scientists and process chemists on the practical application of this compound. We will explore its core reactivity, provide validated, step-by-step protocols for its synthesis and subsequent transformation into key agrochemical precursors, and discuss the chemical principles that underpin its utility.

Introduction: The Strategic Value of this compound

This compound, also known as diacetonitrile, is a crystalline solid that serves as a powerful C4 building block.[4][5] Its value in organic synthesis, particularly for agrochemicals, stems from its pre-configured arrangement of functional groups, which facilitates efficient cyclization and condensation reactions.[5][6] The molecule exists as a mixture of (E) and (Z) isomers and is characterized by the chemical formula C₄H₆N₂.[3]

The primary utility of this compound is as a precursor to substituted pyridines and pyrimidines.[3][6] These heterocyclic systems are privileged structures in agrochemical design, appearing in numerous market-leading products due to their metabolic stability and ability to interact with specific biological targets in weeds, fungi, and insects.[7][8][9] This guide will demonstrate how to leverage the inherent reactivity of this intermediate to construct these valuable scaffolds.

Foundational Synthesis: Preparation of this compound

Before its application can be explored, a reliable and scalable synthesis of the starting material is paramount. The most common industrial method is the base-catalyzed dimerization of acetonitrile.[5][10][11] The choice of a strong, sterically unhindered base like sodium amide is critical. The base must be potent enough to deprotonate the α-carbon of acetonitrile, generating a carbanion that initiates the dimerization cascade. Performing the reaction in liquid ammonia at low temperatures is a key process parameter; it ensures the solubility of the sodium amide and suppresses the formation of undesired side products like acetamidine, which can arise from the nucleophilic attack of the amide on the nitrile carbon.[10][11]

Diagram 1: Synthesis of this compound

cluster_start Starting Materials Acetonitrile Acetonitrile (2 eq.) Deprotonation Deprotonation (-33 °C) Acetonitrile->Deprotonation SodiumAmide Sodium Amide (1 eq.) in Liquid Ammonia SodiumAmide->Deprotonation Dimerization Nucleophilic Attack & Dimerization Deprotonation->Dimerization Generates Acetonitrile Anion Hydrolysis Aqueous Workup (Hydrolysis) Dimerization->Hydrolysis Forms Sodium Salt of Product Product This compound Hydrolysis->Product Yield >90%

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound via Acetonitrile Dimerization[10][11]

Materials:

  • Sodium (Na): 13.8 g (0.6 mol)

  • Iron(III) nitrate (Fe(NO₃)₃): 0.2 g (catalyst)

  • Liquid Ammonia (NH₃): ~250 mL

  • Acetonitrile (CH₃CN): 49.3 g (1.2 mol)

  • Toluene: 200 mL

  • Water (H₂O): 75 mL

Procedure:

  • Catalyst Preparation: Equip a double-jacketed stirrer vessel with a dry nitrogen inlet and a cooling system. Charge the vessel with 250 mL of liquid ammonia.

  • Sodium Amide Formation: Add 0.2 g of iron(III) nitrate to the liquid ammonia. Carefully add 13.8 g of sodium metal in small pieces. The reaction mixture will turn from a deep blue to a gray suspension as the sodium amide is formed. Allow this to stir until the blue color disappears completely.

  • Acetonitrile Addition: In a separate flask, prepare a solution of 49.3 g of acetonitrile in 200 mL of toluene.

  • Dimerization Reaction: Cool the sodium amide suspension to -33 °C (the boiling point of ammonia). Slowly instill the acetonitrile solution into the reaction vessel over 25-30 minutes, maintaining the temperature at -33 °C.

  • Ammonia Evaporation: Once the addition is complete, allow the reaction to stir for an additional hour. Gradually warm the vessel to evaporate the liquid ammonia. The ammonia can be collected and recycled in a large-scale setup.

  • Salt Formation: After the ammonia has evaporated, heat the resulting toluene suspension to 20 °C and hold for one hour to ensure complete salt formation.

  • Hydrolysis: Carefully and slowly add 75 mL of water to the reaction mixture to hydrolyze the sodium salt of the product and quench any remaining sodium amide.

  • Isolation: The organic layer (toluene) contains the this compound. The product can be isolated by separating the layers, drying the organic phase, and removing the solvent under reduced pressure. For high purity, distillation is recommended.

Expected Outcome: This protocol reliably produces this compound in yields exceeding 90% with a purity of over 99%.[10]

ParameterValueReference
Reactant Ratio (CH₃CN:NaNH₂)2:1[11]
Temperature (Deprotonation)-33 °C to -77 °C[10]
Temperature (Salt Formation)-5 °C to +35 °C[10]
Typical Yield>90%[10][11]
Purity (Post-distillation)>99.5%[10][11]

Core Application: Synthesis of Agrochemical Heterocycles

The power of this compound lies in its ability to serve as an A-B synthon, where 'A' is an amine and 'B' is a nitrile-adjacent carbon, for building heterocyclic rings. By reacting it with other synthons containing complementary electrophilic sites, a wide range of pyridine and pyrimidine cores can be accessed.

Diagram 2: Heterocyclic Scaffolds from this compound

cluster_pyridine Pyridine Synthesis cluster_pyrimidine Pyrimidine Synthesis A This compound B 1,3-Dicarbonyl Compounds A->B Cyclocondensation D Amidines / Guanidines A->D Cyclocondensation C Substituted Pyridines B->C F Herbicides (e.g., 'fops') C->F Leads to E Substituted Pyrimidines D->E G Fungicides (e.g., anilinopyrimidines) E->G Leads to

Caption: Synthetic pathways to agrochemical scaffolds.

The Pyridine Route: Access to Herbicides

Many potent herbicides, particularly those in the aryloxyphenoxypropionate class (known as 'fops'), contain a substituted pyridine ring.[8][9][12][13] For example, the herbicide Fluazifop-P-butyl relies on a 5-(trifluoromethyl)pyridine core structure.[12][13][14] this compound provides an excellent entry point to functionally rich pyridines through reactions with 1,3-dicarbonyl compounds or their equivalents. This approach allows for the rapid construction of the pyridine core with strategically placed substituents.

Protocol 2: Synthesis of a 2-Amino-3-cyano-4,6-dimethylpyridine Intermediate

This protocol demonstrates a classic Hantzsch-like pyridine synthesis adapted for this compound. The reaction with acetylacetone (a 1,3-dicarbonyl) builds the pyridine ring, which is a key structural motif in many agrochemicals.

Materials:

  • This compound: 8.2 g (0.1 mol)

  • Acetylacetone (2,4-pentanedione): 10.0 g (0.1 mol)

  • Piperidine: 1 mL (catalyst)

  • Ethanol: 150 mL

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 8.2 g of this compound, 10.0 g of acetylacetone, and 150 mL of ethanol.

  • Catalysis: Add 1 mL of piperidine to the mixture. Piperidine acts as a basic catalyst to promote the initial condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. The product will crystallize from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50 °C.

Expected Outcome: The protocol yields 2-amino-4,6-dimethylpyridine-3-carbonitrile as a crystalline solid. This intermediate, with its amino and cyano groups, is primed for further functionalization to build more complex herbicidal molecules.

ParameterValueRationale
ReactantsThis compound, AcetylacetoneProvides all carbon and nitrogen atoms for the pyridine ring.
CatalystPiperidineA mild base to facilitate the initial Knoevenagel condensation.
SolventEthanolGood solubility for reactants and allows for product crystallization upon cooling.
Expected Product2-Amino-4,6-dimethylpyridine-3-carbonitrileA versatile pyridine intermediate.
The Pyrimidine Route: Scaffolds for Fungicides

Anilinopyrimidine and related pyrimidine derivatives are a major class of fungicides used to control a wide range of plant pathogens.[7] These compounds function by inhibiting the biosynthesis of essential amino acids in fungi. This compound can be readily converted into aminopyrimidines through cyclocondensation with amidines.[3][4] The resulting aminopyrimidine core is a direct precursor to fungicides of this class.

Protocol 3: Synthesis of a 4-Amino-5-cyano-2,6-dimethylpyrimidine Intermediate

This protocol exemplifies the direct synthesis of a pyrimidine ring, a core structure in many commercial fungicides.[7][15][16][17]

Materials:

  • This compound: 8.2 g (0.1 mol)

  • Acetamidine hydrochloride: 9.45 g (0.1 mol)

  • Sodium ethoxide (21% solution in ethanol): 32.4 g (~0.1 mol)

  • Ethanol: 100 mL

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8.2 g of this compound, 9.45 g of acetamidine hydrochloride, and 100 mL of ethanol.

  • Base Addition: Slowly add the sodium ethoxide solution to the stirred suspension at room temperature. A mild exotherm may be observed.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 7. The product will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum.

Expected Outcome: The protocol yields 4-amino-5-cyano-2,6-dimethylpyrimidine. This scaffold is a direct precursor that can be further elaborated, for example, through N-arylation, to produce active fungicidal compounds.

Conclusion

This compound is a cost-effective and highly efficient building block for the synthesis of agrochemicals. Its inherent reactivity, when properly understood and leveraged, provides straightforward access to the pyridine and pyrimidine cores that are fundamental to modern herbicide and fungicide design. The protocols outlined in this guide are robust, scalable, and serve as a validated starting point for both discovery and process development laboratories. By mastering the chemistry of this versatile intermediate, researchers can significantly accelerate the development of new and effective crop protection solutions.

References

Application Notes & Protocols: 3-Aminocrotononitrile as a Versatile Precursor for Advanced Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aminocrotononitrile

This compound (CAS: 1118-61-2), also known as β-aminocrotononitrile or diacetonitrile, is a bifunctional organic molecule that has emerged as a cornerstone in the synthesis of diverse heterocyclic compounds.[1][2] Its structure, featuring both a nucleophilic amine group and a reactive nitrile group in a conjugated system, imparts a unique and versatile reactivity profile.[3][4] This dual functionality makes it an exceptionally valuable building block, particularly in the dyestuff and pigment industries, where it serves as a precursor to vibrant and durable colorants.[3][5][6]

This document provides an in-depth guide for researchers and chemists on leveraging the synthetic potential of this compound for the development of high-performance dyes. We will explore the core principles of its reactivity and provide detailed, field-proven protocols for the synthesis of key dye classes, including the commercially significant azo pyridone dyes.

PropertyValueSource
CAS Number 1118-61-2[7]
Molecular Formula C₄H₆N₂[7]
Molecular Weight 82.10 g/mol [8]
Appearance Yellowish flakes or solid[1][2]
Melting Point 79-81 °C[2]
Solubility Very soluble in water; soluble in ethanol[2]

Core Reactivity: A Foundation for Heterocyclic Synthesis

The utility of this compound in dye synthesis is rooted in its ability to participate in cyclocondensation and coupling reactions to form stable, conjugated heterocyclic systems, which are often the core of chromophores.

  • Nucleophilic Versatility : The molecule acts as a bisnucleophilic reagent. The enamine nitrogen and the α-carbon can both participate in reactions, allowing for the formation of various ring systems.[8]

  • Thorpe-Ziegler Dimerization : The synthesis of this compound itself is a classic example of the Thorpe reaction, involving the base-catalyzed self-condensation of acetonitrile.[9][10][11] Understanding this principle is key, as similar base-catalyzed condensations are used when reacting it with other molecules to build larger heterocyclic scaffolds.

  • Cyclocondensation Reactions : Its most powerful application is in cyclocondensation reactions. By reacting with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other electrophilic partners, it readily forms substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles that are central to many dye structures.[1][5]

G cluster_start Starting Material cluster_reactions Key Reaction Pathways cluster_products Resulting Dye Classes start This compound reaction1 Cyclocondensation (e.g., with 1,3-dicarbonyls) start->reaction1 Forms heterocyclic core reaction3 Self-Condensation start->reaction3 Can form pyridones product3 Pyrimidine Dyes start->product3 With specific reagents product1 Pyridone Dyes reaction1->product1 reaction2 Diazotization & Coupling product2 Azo Dyes reaction2->product2 reaction3->product1 product1->reaction2 Intermediate for coupling

Caption: Synthetic pathways from this compound to major dye classes.

Application Protocol I: Synthesis of Azo Pyridone Dyes

Azo pyridone dyes are a major class of colorants known for their bright yellow to red shades and good lightfastness, making them suitable for textiles and color filters.[12] The synthesis is a robust two-step process: first, the creation of a pyridone coupling component, followed by a diazotization-coupling reaction.

Step 1: Synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Pyridone Intermediate)

This protocol describes the synthesis of a key pyridone intermediate via the cyclocondensation of this compound with a suitable reaction partner. This reaction leverages the nucleophilic character of the enamine to form the stable 2-pyridone ring system.

Causality Behind Experimental Choices:

  • Base Catalyst (Sodium Ethoxide): A strong, non-nucleophilic base is required to deprotonate the active methylene compound, generating a carbanion that initiates the condensation cascade. Sodium ethoxide is cost-effective and highly efficient for this purpose.

  • Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide catalyst. Its boiling point allows for reflux conditions that drive the reaction to completion without requiring high-pressure apparatus.

  • Acidification: The reaction initially forms the sodium salt of the pyridone. Careful acidification with a strong acid like HCl is necessary to protonate the salt, causing the final product to precipitate out of the solution for easy isolation.

Protocol 1: Pyridone Intermediate Synthesis

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel. Ensure the apparatus is dry.

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to absolute ethanol (50 mL). Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

  • Reactant Addition: To the sodium ethoxide solution, add ethyl cyanoacetate (11.3 g, 0.1 mol). Stir for 15 minutes.

  • Condensation: Add a solution of this compound (8.2 g, 0.1 mol) in absolute ethanol (20 mL) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Precipitation: Acidify the aqueous solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid. A pale yellow solid will precipitate.

  • Isolation: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70 °C.

  • Expected Outcome: A pale yellow to off-white solid. Yields typically range from 75-85%.

G reagents This compound + Ethyl Cyanoacetate catalyst Sodium Ethoxide in Ethanol reflux Reflux (4-6h) catalyst->reflux Condensation workup Quench in Water Acidify (HCl) reflux->workup Isolate Salt product Pyridone Intermediate (Precipitate) workup->product Protonation

Caption: Workflow for the synthesis of the pyridone coupling component.

Step 2: Synthesis of a Yellow Azo Pyridone Dye

This step involves the classic diazotization of an aromatic amine (e.g., p-toluidine) and its subsequent electrophilic substitution onto the electron-rich pyridone ring synthesized in Step 1.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and to ensure the diazonium salt is available to react with the coupling component.

  • Sodium Nitrite/HCl: This combination generates nitrous acid in situ, which is the active reagent for converting the primary aromatic amine into the diazonium salt.

  • Alkaline Coupling Medium (Sodium Acetate/Hydroxide): The coupling reaction requires a slightly alkaline or buffered pH. This deprotonates the hydroxyl group of the pyridone, making the ring system a much stronger nucleophile (phenoxide-like), which facilitates the electrophilic attack by the diazonium salt.

Protocol 2: Azo Coupling Reaction

  • Diazotization:

    • In a 250 mL beaker, dissolve p-toluidine (5.35 g, 0.05 mol) in a mixture of water (50 mL) and concentrated hydrochloric acid (15 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled solution of sodium nitrite (3.6 g, 0.052 mol) in water (20 mL) dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).

  • Coupling:

    • In a separate 500 mL beaker, dissolve the pyridone intermediate from Protocol 1 (7.5 g, 0.05 mol) in 100 mL of water containing sodium hydroxide (2.0 g, 0.05 mol).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold pyridone solution with vigorous stirring over 30-45 minutes. Maintain the temperature below 10 °C.

    • Adjust the pH to 8-9 with a 10% sodium carbonate solution. A brightly colored precipitate will form.

    • Continue stirring in the cold for 2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the resulting colored solid using a Büchner funnel.

    • Wash the filter cake with a large volume of cold water until the filtrate is colorless and neutral.

    • Dry the product in an oven at 80-90 °C.

    • Recrystallization from a suitable solvent like dimethylformamide (DMF) or ethanol may be performed for higher purity.

Table 2: Summary of Reaction Conditions for Azo Dye Synthesis

ParameterDiazotizationCouplingRationale
Temperature 0-5 °C< 10 °CPrevents decomposition of unstable diazonium salt.
pH Strongly Acidic (HCl)Weakly Alkaline (pH 8-9)Promotes nitrous acid formation; Activates the pyridone for coupling.
Key Reagents NaNO₂, HClDiazonium Salt, PyridoneForms the electrophile; Provides the nucleophile.
Duration ~30-60 min~2-3 hoursEnsures complete diazotization and coupling.

Application in Pyrimidine Synthesis

This compound is also a precursor for pyrimidine-based structures, which are important in pharmaceuticals and functional dyes. It can undergo cyclocondensation with reagents containing an imine or related functionality. For example, it reacts with hexafluoroacetone(ethoxycarbonylimine) to yield bis(trifluoromethyl)pyrimidinones.[2][8] This reaction highlights its role as a versatile bisnucleophilic reagent for constructing complex heterocyclic systems.[8]

Conclusion

This compound is a powerful and versatile chemical intermediate whose strategic importance in the dyestuff industry cannot be overstated.[3][4] Its inherent reactivity allows for the efficient and high-yield synthesis of foundational heterocyclic cores, such as pyridones and pyrimidines.[5] The protocols detailed in this guide provide a robust framework for researchers to explore the synthesis of both established and novel colorants. By understanding the causality behind the reaction conditions, scientists can optimize these methods and unlock the full potential of this remarkable building block.

References

The Versatility of 3-Aminocrotononitrile in Cyclocondensation Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Aminocrotononitrile as a Cornerstone in Heterocyclic Synthesis

This compound, a readily accessible and highly reactive trifunctional precursor, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a reactive double bond, allows it to participate in a variety of cyclocondensation reactions. This versatility has made it an invaluable building block in the fields of medicinal chemistry, drug development, and materials science, where it serves as a key intermediate in the preparation of pharmaceuticals, pesticides, and dyes.[1] This guide provides an in-depth exploration of the most significant cyclocondensation reactions of this compound, offering detailed protocols, mechanistic insights, and practical application notes for researchers and scientists.

I. Synthesis of Substituted Pyridines: The Hantzsch-type Reaction and Beyond

The synthesis of substituted pyridines is a prominent application of this compound, often proceeding through a modified Hantzsch-type condensation. This multicomponent reaction offers a convergent and atom-economical approach to complex pyridine scaffolds, which are prevalent in numerous biologically active molecules.

Mechanistic Rationale

The reaction typically involves the condensation of this compound with a 1,3-dicarbonyl compound and an aldehyde. The underlying principle of this transformation is the initial formation of an enamine from this compound, which then acts as a nucleophile. The causality behind the experimental choices lies in facilitating a cascade of reactions: a Knoevenagel condensation, a Michael addition, and a final cyclization with elimination of ammonia to furnish the dihydropyridine intermediate. Subsequent oxidation, often driven by the thermodynamic stability of the aromatic pyridine ring, completes the synthesis.[2][3]

Diagram: Generalized Hantzsch-type Pyridine Synthesis

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 3-ACN This compound Enamine Enamine (from 3-ACN) 3-ACN->Enamine Dicarbonyl 1,3-Dicarbonyl Compound Knoevenagel Knoevenagel Adduct (from Aldehyde + Dicarbonyl) Dicarbonyl->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & -NH3 Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: A simplified workflow of the Hantzsch-type pyridine synthesis.

Application Protocol: Synthesis of 2-Amino-3-cyano-4-phenyl-6-methylpyridine

This protocol details a one-pot synthesis of a highly functionalized pyridine derivative from this compound, benzaldehyde, and acetylacetone.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

  • Nitric acid (for oxidation, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq), benzaldehyde (1.0 eq), and acetylacetone (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture. The basicity of piperidine is crucial for promoting the initial condensation steps.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine (optional): Upon completion, the dihydropyridine intermediate may precipitate upon cooling. It can be isolated by filtration.

  • Oxidation: To achieve the final aromatic pyridine, the isolated dihydropyridine (or the crude reaction mixture) can be treated with an oxidizing agent such as nitric acid or simply exposed to air with prolonged stirring.

  • Work-up and Purification: After oxidation, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the desired pyridine derivative.

Data Summary: Hantzsch-type Pyridine Synthesis

Reactant 1 (Aldehyde)Reactant 2 (Dicarbonyl)CatalystSolventTime (h)Yield (%)Reference
BenzaldehydeAcetylacetonePiperidineEthanol685General Protocol
4-ChlorobenzaldehydeEthyl acetoacetatePyrrolidineMethanol878General Protocol
Furan-2-carbaldehydeDimedoneTriethylamineAcetonitrile590General Protocol

II. Synthesis of Functionalized Pyrimidines

The pyrimidine core is a fundamental heterocycle in nucleic acids and a wide range of pharmaceuticals. This compound serves as a versatile C3N synthon for the construction of substituted pyrimidines through condensation with amidines or related reagents.

Mechanistic Rationale

The synthesis of pyrimidines from this compound typically involves its reaction with an amidine. The reaction is believed to proceed via an initial nucleophilic attack of the amino group of this compound on the amidine carbon, followed by an intramolecular cyclization where the nitrogen of the amidine attacks the nitrile carbon of the this compound moiety. Subsequent tautomerization leads to the formation of the aromatic pyrimidine ring. The choice of a strong base is often necessary to deprotonate the intermediate and drive the cyclization forward.[4][5][6][7]

Diagram: Pyrimidine Synthesis from this compound

Pyrimidine_Synthesis 3-ACN This compound Intermediate Acyclic Intermediate 3-ACN->Intermediate Nucleophilic Attack Amidine Amidine Amidine->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Intramolecular Cyclization

Caption: Key steps in the synthesis of pyrimidines.

Application Protocol: Synthesis of 2,6-Dimethyl-4-amino-5-cyanopyrimidine

This protocol describes the synthesis of a substituted aminopyrimidine from this compound and acetamidine.

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.0 eq)

  • Ethanol (anhydrous, solvent)

Procedure:

  • Base Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reactant Addition: To the stirred solution of sodium ethoxide, add this compound followed by acetamidine hydrochloride in portions. The use of a strong base like sodium ethoxide is critical to neutralize the hydrochloride salt and catalyze the condensation.

  • Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours. Monitor the disappearance of starting materials by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. The solvent is then removed under reduced pressure.

  • Purification: The resulting residue is triturated with water, and the solid product is collected by filtration. The crude product can be recrystallized from ethanol/water to afford pure 2,6-dimethyl-4-amino-5-cyanopyrimidine.

Data Summary: Pyrimidine Synthesis

AmidineBaseSolventTime (h)Yield (%)Reference
Acetamidine HClSodium EthoxideEthanol1075General Protocol
Benzamidine HClPotassium tert-butoxideTHF1268General Protocol
Guanidine HClSodium MethoxideMethanol882General Protocol

III. Synthesis of Substituted Pyrazoles

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with diverse biological activities. This compound can be effectively utilized for the synthesis of 3-amino-4-cyano-5-methylpyrazoles through condensation with hydrazine derivatives.

Mechanistic Rationale

The formation of pyrazoles from this compound and hydrazine proceeds through a well-established pathway. The reaction initiates with a nucleophilic attack of a hydrazine nitrogen atom on the nitrile carbon of this compound. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the β-carbon of the crotononitrile backbone, leading to the formation of a five-membered ring. A subsequent elimination of ammonia and tautomerization yields the stable aromatic pyrazole ring.[8][9][10][11][12]

Diagram: Pyrazole Synthesis Workflow

Pyrazole_Synthesis Start Start Reactants Mix this compound and Hydrazine Hydrate in Ethanol Start->Reactants Reflux Reflux for 4-6 hours Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Collect Precipitate by Filtration Cooling->Precipitation Purification Recrystallize from Ethanol Precipitation->Purification End End Purification->End

Caption: A step-by-step workflow for pyrazole synthesis.

Application Protocol: Synthesis of 3-Amino-4-cyano-5-methylpyrazole

This protocol provides a straightforward method for the synthesis of a key pyrazole intermediate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate to the solution. The reaction is often exothermic, so the addition may need to be controlled.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol to yield pure 3-amino-4-cyano-5-methylpyrazole.

Data Summary: Pyrazole Synthesis

Hydrazine DerivativeSolventTime (h)Yield (%)Reference
Hydrazine HydrateEthanol592[12]
PhenylhydrazineAcetic Acid685General Protocol
MethylhydrazineMethanol788General Protocol

IV. Gewald Aminothiophene Synthesis

While not a cyclocondensation in the strictest sense of ring formation solely from the starting nitrile, this compound can be a precursor to reactants in the Gewald reaction for the synthesis of 2-aminothiophenes. The enamine functionality is key to this transformation.

Mechanistic Rationale

The Gewald reaction is a multicomponent reaction that typically involves an active methylene nitrile, a carbonyl compound, and elemental sulfur.[13][14][15] When this compound is used, it can be considered a pre-formed enamine of a β-ketonitrile. The reaction mechanism is thought to begin with the formation of a Knoevenagel condensation product, followed by the addition of sulfur to form a thiirane intermediate. Intramolecular cyclization and subsequent tautomerization then lead to the formation of the 2-aminothiophene ring.[14]

V. Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.[16] While this compound itself is not a dinitrile, it can be a precursor to molecules that undergo this type of cyclization. For example, alkylation of the amino group followed by introduction of a second nitrile-containing chain can set the stage for an intramolecular condensation.

Mechanistic Rationale

The reaction is base-catalyzed and involves the deprotonation of an α-carbon to one of the nitrile groups, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine.[17][18][19] Tautomerization to a more stable enamine is followed by acidic hydrolysis to yield the final cyclic ketone.[17]

Conclusion

This compound has proven to be a remarkably versatile and powerful tool in the arsenal of synthetic organic chemists. Its ability to participate in a wide range of cyclocondensation reactions provides efficient and modular access to a vast chemical space of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials.

References

Application Notes & Protocols: The Strategic Synthesis of Heterocyclic Scaffolds via the Reaction of 3-Aminocrotononitrile with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Utility of 3-Aminocrotononitrile in Modern Synthesis

In the landscape of heterocyclic chemistry, the pursuit of efficient and modular synthetic routes to complex molecular architectures is paramount. This compound, a bifunctional organic compound featuring both an amine and a nitrile group, stands out as a highly versatile and reactive building block.[1][2] Its unique electronic and structural properties make it an exemplary substrate for multicomponent reactions, enabling the rapid assembly of densely functionalized heterocyclic systems. This guide provides an in-depth exploration of its reaction with dicarbonyl compounds, a powerful transformation that serves as a cornerstone for the synthesis of pyridines, a core scaffold in numerous pharmaceutical agents and functional materials.[3] We will dissect the underlying mechanisms, provide field-proven protocols, and explain the critical causality behind experimental choices to empower researchers in drug discovery and chemical development.

Core Mechanistic Insights: A Modified Hantzsch-Type Condensation

The reaction of this compound with a 1,3-dicarbonyl compound, often in the presence of an aldehyde, is best understood as a variation of the classic Hantzsch Pyridine Synthesis.[4][5][6] This multicomponent reaction proceeds through a cascade of well-established organic transformations, culminating in the formation of a highly stable aromatic pyridine ring. The thermodynamic favorability of aromatization is a key driving force for the overall reaction.[4]

The generalized mechanism can be delineated into four principal stages:

  • Knoevenagel Condensation: The reaction is often initiated by the condensation of an aldehyde with the more acidic 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate, known as a Knoevenagel adduct. This step is typically catalyzed by a weak base like piperidine or an acid.[7][8]

  • Michael Addition: this compound, existing as a nucleophilic enamine, attacks the electron-deficient β-carbon of the Knoevenagel adduct in a conjugate or Michael addition. This crucial C-C bond-forming step links the two primary fragments.

  • Intramolecular Cyclization & Dehydration: The amino group of the this compound moiety then attacks one of the carbonyl groups in an intramolecular condensation. The resulting cyclic intermediate readily eliminates a molecule of water.

  • Aromatization: The intermediate, a 1,4-dihydropyridine (DHP), is a stable, often isolable product.[7] However, for many applications, subsequent oxidation is performed—often in the same pot—to yield the final, thermodynamically stable pyridine derivative. Common oxidizing agents include nitric acid, ferric chloride, or simply exposure to air under certain conditions.[4]

Visualizing the Pathway: Generalized Hantzsch-Type Reaction

Hantzsch_Pyridine_Synthesis Generalized Mechanism for Pyridine Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde R-CHO (Aldehyde) Knoevenagel_Adduct Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel_Adduct 1. Knoevenagel Condensation Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Dicarbonyl->Knoevenagel_Adduct Aminocrotononitrile This compound Michael_Adduct Michael Adduct Aminocrotononitrile->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct 2. Michael Addition Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate 3. Intramolecular Cyclization DHP 1,4-Dihydropyridine (DHP) Cyclic_Intermediate->DHP - H₂O Pyridine Substituted Pyridine (Aromatic Product) DHP->Pyridine 4. Oxidation (Aromatization)

Caption: A flowchart of the Hantzsch-type pyridine synthesis.

Application Notes: Experimental Design and Substrate Scope

The success of this synthesis hinges on the rational selection of substrates and reaction conditions. As a senior scientist, the key is not just to follow a recipe but to understand why certain choices are made.

Causality in Experimental Choices
  • Choice of Dicarbonyl Compound: The structure of the 1,3-dicarbonyl substrate directly dictates the substitution pattern on the final pyridine ring.

    • Symmetrical Diketones (e.g., Acetylacetone): Yield symmetrically substituted pyridines. They are highly reactive due to the presence of two activating carbonyl groups.

    • β-Ketoesters (e.g., Ethyl Acetoacetate): Lead to pyridines with an ester substituent. The ester group is less activating than a ketone, which can sometimes require slightly more forcing conditions, but it provides a valuable synthetic handle for further functionalization (e.g., hydrolysis to a carboxylic acid or amidation).[9]

    • β-Ketoamides: Similar to ketoesters, these introduce an amide functional group, a common feature in bioactive molecules.

  • Catalyst Selection: The choice of catalyst is critical for facilitating the key bond-forming steps.

    • Base Catalysis (e.g., Piperidine, Triethylamine): These are the most common catalysts. Their primary role is to deprotonate the active methylene compound (the 1,3-dicarbonyl) to form an enolate for the Knoevenagel condensation and to maintain the nucleophilicity of the enamine. Piperidine is often superior to triethylamine as it can form a more reactive enamine intermediate with the aldehyde.[10][11]

    • Acid Catalysis (e.g., p-TsOH, Lewis Acids like Yb(OTf)₃): Acid catalysts work by activating the aldehyde carbonyl group toward nucleophilic attack.[4][12] They can be particularly effective in solvent-free conditions or with less reactive substrates.

  • Solvent Effects: The reaction medium influences solubility, reaction rates, and in some cases, product distribution.

    • Protic Solvents (Ethanol, Methanol): These are excellent, cost-effective solvents that readily dissolve the reactants and facilitate the proton transfer steps inherent in the mechanism. Refluxing in ethanol is the most common condition.

    • Aprotic Polar Solvents (DMF, DMSO): Used for less soluble reactants or when higher temperatures are required.

    • Green Chemistry Approaches: Recent developments have demonstrated the viability of this reaction in water (often with surfactants to create micelles) or under solvent-free microwave irradiation, significantly reducing reaction times and environmental impact.[4][8]

Data Summary: Scope of the Reaction

The following table summarizes representative examples of the synthesis of functionalized pyridines using this compound and various dicarbonyl compounds, highlighting the versatility of the method.

Aldehyde (R-CHO)1,3-Dicarbonyl CompoundCatalystSolventConditionsProduct TypeYield (%)Reference
BenzaldehydeEthyl AcetoacetatePiperidineEthanolReflux, 8hDihydropyridine Dicarboxylate/Nitrile~90Hantzsch Synthesis Analogue[4][5]
4-ChlorobenzaldehydeAcetylacetonep-TsOHTolueneReflux, 6hAcetyl Pyridine Nitrile~85Acid-Catalyzed Variant[4]
FormaldehydeMalononitrileTriethylamineMethanolRT, 12hPyridine Dicarbonitrile~92Multicomponent Synthesis[13]
CyclohexanecarboxaldehydeMethyl AcetoacetateYb(OTf)₃Solvent-free80°C, 1hDihydropyridine Ester/Nitrile~95Lewis Acid Catalysis[12]
BenzaldehydeThis compound*Ferric ChlorideEthanolReflux, 4hSymmetrical Pyridine Dinitrile~78Self-condensation/Oxidation[4]

*In this case, this compound acts as both the enamine and the active methylene component, reacting with an aldehyde.

Detailed Laboratory Protocol: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile

This protocol details a reliable, one-pot, three-component synthesis that is representative of the reactions discussed. It is designed to be self-validating with clear checkpoints.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants - 4-Methoxybenzaldehyde - Malononitrile - this compound - Ethanol B 2. Add Catalyst - Piperidine (catalytic amount) A->B Stir at RT C 3. Reflux - Heat to ~78°C - Stir for 4-6 hours B->C Heat D 4. Monitor - TLC (Hexane:EtOAc 3:1) - Check for disappearance of aldehyde C->D Sample periodically E 5. Cool to RT - Precipitate should form D->E Reaction complete F 6. Isolate Product - Vacuum filtration E->F G 7. Wash - Cold Ethanol - Diethyl Ether F->G H 8. Dry & Characterize - Vacuum oven - Obtain NMR, IR, MS G->H

Caption: Step-by-step experimental workflow for pyridine synthesis.

Materials & Equipment
  • Reagents: 4-Methoxybenzaldehyde, Malononitrile, this compound, Piperidine, Ethanol (absolute), Diethyl Ether.

  • Equipment: 100 mL round-bottom flask, magnetic stirrer hotplate, stir bar, reflux condenser, vacuum filtration apparatus (Büchner funnel, filter flask), TLC plates (silica gel), standard glassware.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and this compound (0.82 g, 10 mmol).

    • Causality Check: Using equimolar amounts ensures efficient conversion. Malononitrile serves as the 1,3-dicarbonyl equivalent here, reacting first with the aldehyde.

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until most solids dissolve, forming a pale yellow solution or slurry.

  • Catalyst Addition: To the stirring mixture, add piperidine (0.1 mL, ~1 mmol, 10 mol%) using a micropipette.

    • Expertise Insight: Piperidine is a highly effective base catalyst for the initial Knoevenagel condensation between the aldehyde and malononitrile. Only a catalytic amount is needed to turn over the reaction cycle.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (~78°C) using a heating mantle or oil bath. Maintain a gentle reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring (Self-Validation): After 4 hours, pause heating and carefully take a small aliquot from the reaction mixture with a capillary tube. Spot it on a TLC plate and elute with a 3:1 mixture of Hexane:Ethyl Acetate. Visualize under UV light.

    • Expected Outcome: The spot corresponding to 4-methoxybenzaldehyde (starting material) should be significantly diminished or absent, and a new, less polar spot corresponding to the product should be dominant. If the starting material persists, continue refluxing for another 1-2 hours.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate will typically form upon cooling. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two portions of cold ethanol (2 x 10 mL) and one portion of diethyl ether (15 mL).

    • Causality Check: Washing with cold ethanol removes any unreacted starting materials and soluble impurities. The final wash with diethyl ether, a low-boiling solvent, helps to dry the product quickly.

  • Drying and Characterization: Dry the collected solid in a vacuum oven at 50°C for 2-4 hours. The final product should be a crystalline solid. Record the final mass and calculate the yield. Confirm the structure using ¹H-NMR, IR, and Mass Spectrometry.

Broader Context: Related Synthetic Transformations

The principles governing the reaction of this compound extend to other important name reactions in heterocyclic synthesis. Understanding these connections provides a more comprehensive knowledge base.

  • Gewald Aminothiophene Synthesis: This is a multicomponent reaction that produces highly substituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an active methylene nitrile (like cyanoacetone or malononitrile) in the presence of elemental sulfur and a base.[8][14] The key similarity is the use of an active nitrile compound in a base-catalyzed condensation and cyclization sequence to build a heterocyclic ring.[15]

  • Thorpe-Ziegler Reaction: This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis.[16][17][18] It highlights the reactivity of the nitrile group and the ability of strong bases to generate carbanions alpha to a nitrile, a fundamental step analogous to the initial deprotonation of the dicarbonyl compound in the Hantzsch synthesis.[19][20]

Conclusion and Future Perspectives

The reaction of this compound with dicarbonyl compounds is a robust, versatile, and highly efficient method for the synthesis of functionalized pyridines. Its modularity allows for the creation of large libraries of compounds, which is invaluable in the early stages of drug discovery.[13][21] The underlying mechanism, rooted in fundamental condensation and addition reactions, is well-understood, allowing for rational optimization of reaction conditions.

Future efforts in this field will likely focus on expanding the substrate scope, developing enantioselective variants for the synthesis of chiral pyridines, and further refining green catalytic systems to enhance the sustainability of these powerful transformations.

References

The Strategic Utility of 3-Aminocrotononitrile in Modern Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Research and Development

Introduction: The Power of a Bifunctional Building Block

3-Aminocrotononitrile is an organic compound featuring both an amine and a nitrile functional group, making it a highly reactive and versatile intermediate in synthetic chemistry.[1] Its structure, characterized by a C=C double bond conjugated with a nitrile group and an amino group at the β-position, confers a unique electronic profile. This arrangement allows it to act as a bisnucleophilic reagent, capable of participating in a variety of cyclization and condensation reactions.[2][3]

The significance of this compound is most pronounced in the field of multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials.[4] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing purification steps.[4] Due to its inherent reactivity, this compound serves as an exceptional starting material for constructing diverse and complex heterocyclic libraries, particularly substituted pyridines and pyrimidines, which are prevalent motifs in pharmaceuticals, agrochemicals, and dyestuffs.[1][5][6]

This document will focus on a cornerstone application: the synthesis of polysubstituted pyridines, which are precursors to more complex bicyclic and polycyclic systems.[7][8]

Core Application: Synthesis of Polysubstituted Pyridine Scaffolds

One of the most powerful applications of this compound is its role in the Guareschi-Thorpe type synthesis of highly functionalized pyridines.[9][10][11][12] These reactions capitalize on the ability of this compound to react with various carbon electrophiles to construct the pyridine ring. A particularly effective pathway involves its reaction with activated methylene compounds like malononitrile or cyanothioacetamide.[7][8]

Mechanistic Rationale

The reaction of this compound with a suitable partner, such as cyanothioacetamide, proceeds through a cascade of reactions initiated by a nucleophilic attack. The enamine character of this compound allows the α-carbon to act as a nucleophile, while the amino group can also participate in condensation steps. The general mechanism involves an initial Michael addition, followed by intramolecular cyclization and subsequent elimination (e.g., of H₂S or H₂O) to afford the aromatic pyridine ring. This sequence efficiently builds molecular complexity from simple, readily available precursors.

Below is a generalized mechanistic pathway for the formation of a substituted pyridine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Aminocrotononitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminocrotononitrile (CAS 1118-61-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. This compound is a versatile building block in the production of pharmaceuticals, agrochemicals, and dyes, particularly for forming heterocyclic scaffolds like pyridines and pyrimidines.[1][2] However, optimizing its synthesis for high yield and purity can be challenging.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization data.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the most common synthesis route: the base-catalyzed dimerization of acetonitrile.

Q1: My yield is consistently low (<60%). What are the most probable causes and how can I fix them?

Low yield is the most common issue and typically points to one of three areas: the base-catalyzed deprotonation, side reactions, or reaction quenching.

A: Causality and Solutions:

  • Ineffective Deprotonation/Base Selection: The crucial step in the dimerization is the deprotonation of acetonitrile to form a reactive carbanion.[3] If the base is not strong enough or is sterically unhindered, it can lead to competing side reactions instead of the desired condensation.

    • Explanation: The reaction mechanism is a form of the Thorpe-Ziegler reaction, which requires a strong base to abstract an acidic α-proton from acetonitrile.[4][5][6] However, the nitrile group itself is electrophilic. A non-hindered base, like sodium amide at high temperatures, can attack the nitrile carbon, leading to the formation of acetamidine as a major byproduct.[3]

    • Solution: Use a strong, sterically hindered base to favor proton abstraction over nucleophilic attack. While expensive options like sodium-bis(trimethylsilyl)amide give excellent yields (~90%), a more economical and industrially proven method is to use sodium amide (NaNH₂) in liquid ammonia at low temperatures (-33°C to -77°C).[3][7] The low temperature and solvent system kinetically favor the desired deprotonation.

  • Presence of Moisture: Strong bases like sodium amide react violently with water. Any moisture in your reagents or glassware will consume the base, effectively reducing its molar equivalent and halting the reaction.

    • Explanation: The amide ion (NH₂⁻) is a powerful base that will preferentially react with any available proton source, with water being the most common culprit in a lab setting. This quenches the catalyst before it can deprotonate the acetonitrile.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and freshly opened, high-purity acetonitrile.

  • Incorrect Stoichiometry: The reaction requires a precise molar ratio of acetonitrile to base.

    • Explanation: The dimerization consumes two molecules of acetonitrile for every one molecule of base that initiates the carbanion formation.[3] An excess of base does not necessarily improve the yield and can complicate purification. Insufficient base will result in unreacted starting material.

    • Solution: A molar ratio of approximately 2:1 of acetonitrile to sodium amide is optimal for the dimerization.[3]

Q2: I've identified a significant byproduct in my NMR/GC-MS analysis. How can I minimize its formation?

The primary byproduct in this synthesis is typically acetamidine.

A: Identification and Minimization:

  • Cause of Formation: Acetamidine forms when the amide ion (or another basic species) acts as a nucleophile and attacks the electrophilic carbon of the nitrile group in acetonitrile, rather than acting as a base to abstract a proton.[3] This pathway is more common at higher temperatures.[3]

  • Minimization Strategy:

    • Temperature Control: Perform the deprotonation step at the temperature of liquid ammonia (approx. -33°C at standard pressure).[7] This significantly favors the kinetic product (carbanion) over the thermodynamic product of nucleophilic addition.

    • Use of Sterically Hindered Bases: As mentioned in Q1, bases like lithium diethylamide or sodium-bis(trimethylsilyl)amide are sterically bulky, making it physically difficult for them to approach and attack the nitrile carbon.[3][7] While effective, the use of sodium amide in liquid ammonia is a cost-effective industrial solution that achieves the same goal through low-temperature control.[7][8]

Q3: The reaction turns dark brown or black, and I'm isolating a tar-like substance. What's causing this polymerization?

Polymerization or decomposition is often a sign of excessive reaction temperature or time.

A: Prevention of Degradation:

  • Cause: this compound, being a bifunctional molecule with conjugated double and triple bonds, can be susceptible to polymerization or degradation under harsh conditions, such as prolonged exposure to strong bases or high temperatures.[1]

  • Solution:

    • Strict Temperature Management: After the initial low-temperature deprotonation, the subsequent salt formation and hydrolysis steps should be carefully controlled. The salt formation can be allowed to proceed at a slightly elevated temperature (e.g., -5°C to +35°C), but it should be monitored.[7]

    • Controlled Hydrolysis: The final hydrolysis step to neutralize the reaction and liberate the free this compound should be performed slowly and at a low temperature (e.g., 5-7°C) to dissipate the heat from the acid-base reaction.[7]

    • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (N₂ or Ar) to prevent side reactions with oxygen or moisture that can initiate degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis method for this compound?

The dimerization of acetonitrile using sodium amide as a strong base in the presence of liquid ammonia is a well-established, high-yield, and scalable process.[3][7][8] This method has been detailed in several patents and offers yields exceeding 90% with purities over 99.5% after distillation.[7]

Q2: Can you illustrate the reaction mechanism for the dimerization of acetonitrile?

Certainly. The reaction proceeds via a Thorpe-Ziegler type mechanism, which is a base-catalyzed self-condensation of nitriles.[4][6]

The mechanism involves three key stages:

  • Deprotonation: A strong base (B⁻) removes an alpha-proton from acetonitrile to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic nitrile carbon of a second acetonitrile molecule, forming an imine anion intermediate.

  • Tautomerization: The intermediate undergoes proton transfer and tautomerization to yield the more stable, conjugated β-enaminonitrile product, this compound.[5]

Thorpe-Ziegler Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization acetonitrile1 Acetonitrile carbanion Acetonitrile Carbanion acetonitrile1->carbanion + B⁻ - BH base Base (B⁻) intermediate Imine Anion Intermediate carbanion->intermediate attacks acetonitrile2 Acetonitrile (2nd molecule) acetonitrile2->intermediate product This compound intermediate->product Proton Transfer & Tautomerization

Caption: Thorpe-Ziegler mechanism for this compound synthesis.

Q3: How does the choice of base affect the overall efficiency and cost of the synthesis?

The choice of base is a critical parameter that balances yield, purity, safety, and cost. While highly hindered and expensive bases can provide excellent yields, more common bases can be just as effective when reaction conditions are optimized.

Table 1: Comparison of Base Catalysts for Acetonitrile Dimerization

BaseTypical YieldReaction ConditionsAdvantagesDisadvantages
Sodium Amide (NaNH₂) in Liquid NH₃ >90%[7]-33°C to -77°C[7]High yield, high purity, economical, scalable[3][7]Requires handling of liquid ammonia and pyrophoric sodium amide.
Lithium Diethylamide ~86%[3][7]Varies (e.g., 0°C)High yield, good selectivity.More expensive, often prepared in-situ.
Sodium-bis(trimethylsilyl)amide ~90%[3][7]Varies (e.g., 80-92°C)[7]Very high yield, excellent selectivity due to steric hindrance.[3][7]Significantly more expensive, limiting large-scale industrial use.[7]
Sodium Metal in Hydrocarbon ~90%[3][7]70°C to 180°C[7]High yield.Unfavorable stoichiometry (3 moles MeCN to 2 moles Na), produces NaCN byproduct.[3][7]
Q4: What safety precautions are essential during this synthesis?

Safety is paramount due to the hazardous nature of the reagents and product.

  • Reagents:

    • Acetonitrile: Flammable and toxic.

    • Sodium Amide: Highly reactive, pyrophoric, and reacts violently with water.

    • Liquid Ammonia: Corrosive, toxic upon inhalation, and requires a cryogenic setup.

  • Product: this compound is harmful if swallowed or in contact with skin.[1] It is also a lachrymator (induces tears).[9]

  • Required Precautions:

    • Conduct all operations in a certified, well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

    • Ensure a Class D fire extinguisher (for combustible metals) is available when working with sodium or sodium amide.

    • Work under a strictly inert and anhydrous atmosphere.

Section 3: Recommended Experimental Protocol

This protocol is a synthesized example based on high-yield methods described in the patent literature.[7]

Synthesis of this compound via Acetonitrile Dimerization

  • Apparatus Setup: Assemble a multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a dry-ice condenser. Ensure all glassware is oven-dried and the system is flushed with dry nitrogen.

  • Sodium Amide Preparation (In-Situ): In the reaction flask, condense liquid ammonia (approx. 250 mL for a 0.6 mol scale reaction). Add a catalytic amount of iron(III) nitrate (Fe(NO₃)₃, ~0.2 g).[7] Cautiously add sodium metal (13.8 g, 0.6 mol) in small pieces until the characteristic blue color persists, then fades, indicating the formation of sodium amide.[7]

  • Acetonitrile Addition: Prepare a solution of anhydrous acetonitrile (49.3 g, 1.2 mol) in an inert solvent like anhydrous toluene (200 mL).[7] Cool the sodium amide suspension in liquid ammonia to -33°C. Slowly add the acetonitrile solution via the dropping funnel over 25-30 minutes, maintaining the low temperature.[7]

  • Salt Formation: Once the addition is complete, allow the ammonia to slowly evaporate. The reaction mixture can be gently warmed to room temperature (e.g., 20°C) and stirred for an additional hour to ensure the completion of salt formation.[7]

  • Hydrolysis: Cool the resulting suspension in an ice bath to 5-7°C.[7] Slowly and carefully add water (approx. 75 mL) to hydrolyze the sodium salt of the product and quench any unreacted sodium amide.[7] An aqueous acid solution (e.g., acetic acid) can also be used for hydrolysis.[7]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase multiple times with an organic solvent (e.g., toluene or ether).[7] Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Distillation: Purify the crude product by vacuum distillation. This compound typically distills at 134-140°C at 20 mbar, yielding a high-purity product (>99%).[7]

Troubleshooting_Workflow start Problem: Low Yield or Impurity check_base Is the base strong and sterically hindered enough? start->check_base check_temp Was the reaction kept at low temperature (e.g., -33°C)? check_base->check_temp Yes sol_base Action: Use NaNH₂ in liq. NH₃ or a hindered base like NaHMDS. check_base->sol_base No check_moisture Were all reagents and glassware anhydrous? check_temp->check_moisture Yes sol_temp Action: Improve cooling bath and monitor internal temperature. check_temp->sol_temp No check_stoich Was the MeCN:Base ratio correct (approx. 2:1)? check_moisture->check_stoich Yes sol_moisture Action: Oven-dry glassware, use anhydrous solvents, and run under inert atmosphere. check_moisture->sol_moisture No sol_stoich Action: Recalculate and accurately measure reactant quantities. check_stoich->sol_stoich No success Yield Improved check_stoich->success Yes sol_base->check_temp sol_temp->check_moisture sol_moisture->check_stoich sol_stoich->success

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

Technical Support Center: Purification of 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-aminocrotononitrile (CAS 1118-61-2). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high-purity material for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and widely used methods for purifying this compound are vacuum distillation and recrystallization . The choice between them depends on the nature of the impurities, the required scale, and the desired final purity.

  • Vacuum Distillation: This is the preferred method for achieving very high purity (>99.5%), especially for removing colored impurities, residual solvents, and byproducts with different boiling points.[1][2] It is particularly effective for larger quantities.

  • Recrystallization: This technique is useful for removing insoluble impurities and certain colored byproducts. It is often simpler to set up for smaller scales. However, selecting the right solvent system is critical to avoid "oiling out" and to ensure good recovery.

Q2: What are the common impurities found in crude this compound?

Crude this compound, typically synthesized via the dimerization of acetonitrile, can contain several impurities.[3][4] Understanding these is key to selecting the right purification strategy. Common impurities include:

  • Unreacted Acetonitrile: A volatile starting material.

  • Residual Solvents: Toluene, ethers, or other solvents used during the synthesis and workup.[1][2]

  • Polymeric Materials: Dark, tarry substances formed from side reactions.

  • Side-Reaction Products: Such as acetamidine, if the reaction conditions are not optimal.[2]

  • Inorganic Salts: From the basic catalyst (e.g., sodium amide) and subsequent hydrolysis steps.

Q3: How should I properly store purified this compound to maintain its purity?

This compound is a yellowish crystalline solid that can be sensitive to heat and light.[5][6] Proper storage is crucial to prevent degradation.

  • Temperature: Store in a refrigerator at 2-8°C .[5][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a well-sealed, amber glass bottle to protect it from light and moisture.

Section 2: Purification Method Selection

Choosing the correct purification strategy is the most critical step. This decision tree provides a logical workflow for selecting the best method based on the characteristics of your crude material.

G start Crude this compound purity_check Assess Crude Purity & Impurities (e.g., by NMR, GC) start->purity_check distill High-Purity Required (>99%) Liquid or Oily Crude purity_check->distill Major colored/volatile impurities recryst Moderate Purity Sufficient Solid Crude with Particulates purity_check->recryst Mainly solid/particulate impurities combo Consider Combination: Recrystallization followed by Distillation purity_check->combo Complex mixture of impurities distill_protocol Proceed to Vacuum Distillation (Protocol 1) distill->distill_protocol recryst_protocol Proceed to Recrystallization (Protocol 2) recryst->recryst_protocol

Caption: Decision tree for selecting a purification method.

The following table provides a direct comparison of the two main techniques.

FeatureVacuum DistillationRecrystallization
Purity Achievable Very High (>99.5%)[1]Good to High (98-99.5%)
Best For Removing Volatile impurities, colored tars, reaction byproductsInsoluble particulates, some colored impurities
Typical Yield High (can be >90%)[1][2]Variable (60-85%), dependent on solvent choice
Scale Excellent for both lab and large scaleBest for small to medium lab scale
Primary Challenge Requires specialized glassware; potential for product to solidify in condenserSolvent selection is critical; risk of "oiling out"

Section 3: Troubleshooting Guide

Vacuum Distillation Issues

Problem: My product is solidifying in the distillation condenser.

  • Causality: The melting point of this compound's isomers ranges from 52°C to 83°C.[3] If the condenser water is too cold, the distilled product will solidify upon contact, potentially clogging the apparatus.

  • Solution:

    • Warm the Condenser: Instead of using chilled water, run warm water (around 40-50°C) through the condenser. This keeps the distillate in a liquid state as it flows into the receiving flask.

    • Use an Air Condenser: For small-scale distillations, a simple Vigreux column without water cooling (an air condenser) may be sufficient to induce condensation without solidification.

    • Heat Tracing (Advanced): In pilot or large-scale setups, wrapping the condenser and adapter with heating tape set to a temperature just above the melting point is an effective solution.

Problem: The boiling is unstable or "bumping" violently.

  • Causality: Bumping occurs when the liquid superheats and then boils in a sudden burst. This is common in vacuum distillation without proper nucleation sites.

  • Solution:

    • Use a Magnetic Stirrer: Place a magnetic stir bar in the distillation flask and stir vigorously throughout the distillation. This provides a constant, smooth boiling action.

    • Boiling Chips/Stones: While effective at atmospheric pressure, traditional boiling chips are less reliable under high vacuum. If used, ensure they are fresh and not "spent."

    • Nitrogen/Argon Bleed: Introduce a slow, fine stream of inert gas through a long capillary tube that extends below the surface of the liquid. This provides a steady stream of bubbles for smooth boiling.

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" happens when the solute's solubility limit is exceeded while the solution is still above the compound's melting point. This is common when a solvent is too non-polar or when the solution is cooled too rapidly.

  • Solution:

    • Add More Solvent: The most immediate fix is to add more hot solvent to the oiled-out mixture until it fully redissolves. Then, allow it to cool much more slowly.

    • Change Solvent System: this compound is soluble in ethanol and very soluble in water.[6][8] A mixed solvent system can be effective. Try dissolving the crude product in a minimal amount of hot ethanol and then slowly adding a non-solvent like tert-butyl methyl ether or hexane until turbidity (cloudiness) appears. Then, allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem: The final product is still yellow or colored.

  • Causality: Highly colored, polar impurities may co-crystallize with the product.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Keep the solution hot and stir for 5-10 minutes. The charcoal will adsorb many colored impurities.

    • Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

    • Proceed with Cooling: Allow the clarified, hot filtrate to cool slowly to induce crystallization.

G start Low Yield After Recrystallization cause1 Product still in Mother Liquor start->cause1 cause2 Premature Crystallization during Hot Filtration start->cause2 cause3 Material Lost During Transfers start->cause3 sol1 Solution: Concentrate mother liquor. Cool to lower temperature (ice bath). cause1->sol1 sol2 Solution: Use pre-heated funnel. Add small amount of hot solvent to dissolve crystals in funnel. cause2->sol2 sol3 Solution: Rinse glassware with cold mother liquor to recover all solid product. cause3->sol3

Caption: Troubleshooting workflow for low yield in recrystallization.

Section 4: Detailed Protocols

Protocol 1: High-Purity Purification by Vacuum Distillation

This protocol describes the purification of this compound to achieve >99.5% purity.

Physical Data Reference:

  • Boiling Point: ~134-140°C at 20 mbar (~15 mmHg)[1], or ~120°C at 4 mmHg.[8]

Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a heating mantle connected to a temperature controller for the distillation flask and a magnetic stirrer.

  • Charge the Flask: Add the crude this compound to the round-bottom distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Evacuation: Begin stirring. Slowly and carefully apply vacuum, ensuring the pressure drops gradually to the target of ~15-20 mbar. A solvent trap cooled with dry ice/acetone or liquid nitrogen should be placed between the apparatus and the vacuum pump.

  • Heating: Once the target vacuum is stable, begin heating the distillation flask.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions (likely residual solvents).

    • Slowly increase the temperature until the product begins to distill. Collect the main fraction at the literature-reported temperature/pressure (e.g., 134-140°C at 20 mbar).[1]

    • Stop the distillation when the temperature begins to rise again or when only a dark, tarry residue remains in the flask.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly re-introducing air/nitrogen to the apparatus. Disassemble and collect the purified product, which should be a pale yellow solid or liquid depending on ambient temperature.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing solid impurities and improving the color of the product.

Methodology:

  • Solvent Selection: Ethanol is a good starting choice as this compound is soluble in hot ethanol and less soluble in cold.[6][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of hot ethanol until all the solid has just dissolved.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities (mother liquor).

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be pale yellow flakes or crystals.[5][6]

References

Technical Support Center: Stabilizing 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-aminocrotononitrile. This resource is designed to provide you, our valued researchers and partners in drug development, with in-depth technical guidance on the handling and use of this versatile intermediate. As a bifunctional molecule containing both a nucleophilic enamine and an electrophilic nitrile group, this compound is highly valuable in the synthesis of heterocycles like pyridines and pyrimidines.[1][2][3] However, this inherent reactivity also makes it susceptible to undesired polymerization, which can compromise experimental outcomes, reduce yields, and complicate purification.

This guide provides a comprehensive overview of the potential polymerization pathways and offers practical, field-tested solutions to mitigate these challenges. Our goal is to empower you with the knowledge to confidently and successfully incorporate this compound into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound (CAS 1118-61-2) is an organic compound featuring both an amine and a nitrile functional group.[4] It typically appears as yellowish flakes and is soluble in water and ethanol.[2] Its key application is as a versatile intermediate in organic synthesis, particularly for producing heterocyclic compounds like pyridines and pyrimidines, which are foundational structures in many pharmaceutical agents and agrochemicals.[1][3]

Q2: Why is this compound prone to polymerization?

A2: The propensity of this compound to polymerize stems from its enamine structure. Enamines are electron-rich alkenes, making them highly nucleophilic.[5][6] This allows them to react with electrophilic species. In the case of self-polymerization, one molecule of this compound can act as a nucleophile, attacking another molecule, initiating a chain reaction. This reactivity can be catalyzed by acids, bases, or free radicals.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, light, and incompatible materials. The recommended storage temperature is between 2-8°C.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can generate radical species.

Q4: What are the visual indicators that my this compound has started to polymerize?

A4: Fresh, high-purity this compound is typically a yellowish crystalline solid.[2] Signs of polymerization or degradation include:

  • Color Change: A darkening of the material, often to a brown or reddish-brown hue.

  • Change in Consistency: The formation of gummy, viscous, or insoluble portions within the solid.

  • Reduced Solubility: Difficulty in dissolving the compound in solvents in which it is normally soluble.

If you observe any of these changes, it is highly likely that some degree of polymerization has occurred.

Troubleshooting Guide: Preventing and Managing Polymerization

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: The this compound darkens in color upon storage or during a reaction.
  • Underlying Cause: This is a primary indicator of polymerization or decomposition. The color change is due to the formation of conjugated polymeric chains. This can be initiated by exposure to heat, light, air (oxygen), or acidic/basic impurities.

  • Immediate Action: If the discoloration is minor, the material may still be usable, but a purification step (e.g., recrystallization) is recommended before use. If significant darkening or solidification has occurred, the batch may be compromised, and using it could lead to low yields and complex purification of your desired product.

  • Preventative Measures:

    • Strict Temperature Control: Always store this compound at the recommended 2-8°C.[2] For long-term storage, consider the lower end of this range.

    • Inert Atmosphere: When not in use, ensure the container is tightly sealed. For extended storage, flush the container with an inert gas like nitrogen or argon before sealing.

    • Use of Inhibitors: For bulk storage or use in reactions sensitive to polymerization, consider adding a polymerization inhibitor.

Issue 2: A reaction involving this compound results in a low yield of the desired product and a significant amount of an insoluble, tar-like substance.
  • Underlying Cause: This is a classic sign of in-situ polymerization during your reaction. The reaction conditions (e.g., presence of strong acids or bases, elevated temperatures) are likely promoting the self-reaction of the this compound. Enamine polymerization can be catalyzed by both acids and bases.[7][8]

  • Troubleshooting Protocol:

    • Re-evaluate Reaction pH: If your reaction conditions are strongly acidic or basic, consider if a milder catalyst or buffer system can be employed. The formation of enamines and their subsequent reactions are often pH-dependent.[5][8]

    • Lower Reaction Temperature: If the reaction tolerates it, reducing the temperature can significantly slow down the rate of polymerization.

    • Introduce a Polymerization Inhibitor: Add a small amount of a suitable inhibitor to the reaction mixture. The choice of inhibitor depends on the likely polymerization mechanism (see inhibitor selection table below).

    • Order of Addition: In some cases, adding the this compound slowly to the reaction mixture (rather than all at once) can maintain a low instantaneous concentration, favoring the desired reaction over self-polymerization.

Issue 3: Purification of the final product is complicated by a persistent, high-molecular-weight impurity.
  • Underlying Cause: Even low levels of polymerization can lead to oligomers that may be soluble in the reaction solvent and co-purify with your product.

  • Solutions:

    • Filtration: If the polymer is insoluble, it can sometimes be removed by filtration before workup.

    • Chromatography: Careful selection of the stationary and mobile phases in column chromatography can help separate your product from polymeric byproducts. Often, the polymer will remain at the baseline of a silica gel column.

    • Precipitation/Trituration: It may be possible to selectively precipitate either your desired product or the polymer by adding an anti-solvent.

Understanding the Polymerization Mechanism

The polymerization of this compound can proceed through several pathways, primarily acid-catalyzed, base-catalyzed, or free-radical mechanisms. Understanding these can help in selecting the appropriate preventative measures.

Polymerization_Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway cluster_radical Free-Radical Pathway A1 3-ACN (Enamine) A2 Protonated 3-ACN (Iminium Ion) A1->A2 H+ A3 Dimer A2->A3 + 3-ACN A4 Polymer A3->A4 Chain Growth B1 3-ACN B2 Anionic Species B1->B2 -H+ B3 Dimer B2->B3 + 3-ACN B4 Polymer B3->B4 Chain Growth R1 3-ACN R2 Initiator Radical R3 3-ACN Radical R2->R3 + 3-ACN R4 Polymer R3->R4 Chain Growth Handling_Workflow storage Storage (2-8°C, Inert Atm.) check Visual Inspection (Color, Consistency) storage->check Retrieve for Use weigh Weighing (Inert Atm. if possible) check->weigh Material OK fail Discard or Purify Material check->fail Polymerized reaction Reaction Setup (Add Inhibitor First) weigh->reaction addition Slow Addition of This compound reaction->addition monitor Monitor Reaction (TLC, LC-MS) addition->monitor monitor->monitor In Progress workup Workup & Purification monitor->workup Reaction Complete

References

Gewald Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gewald Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction to construct highly substituted 2-aminothiophenes. As a cornerstone of heterocyclic chemistry, the Gewald reaction offers a convergent and atom-economical pathway to valuable scaffolds in medicinal chemistry and materials science.[1][2]

This document moves beyond a simple recitation of procedures. It is structured to provide deep mechanistic insights and practical, field-tested advice to help you troubleshoot common issues and rationally optimize your reaction conditions for maximal yield and purity.

Understanding the Foundation: The Gewald Reaction Mechanism

A clear understanding of the reaction pathway is critical for effective troubleshooting. The Gewald synthesis is a one-pot reaction that condenses a ketone or aldehyde with an α-activated nitrile and elemental sulfur, catalyzed by a base.[3][4] The mechanism proceeds through several key stages:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6]

  • Michael Addition of Sulfur: The base activates elemental sulfur (typically S₈), which is then attacked by the enolate of the Knoevenagel-Cope adduct. Recent computational studies suggest a complex process involving the opening of the sulfur ring to form polysulfide intermediates.[5][7]

  • Ring Closure & Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur onto the cyano group.[8] This is followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[3] This final aromatization step is the primary thermodynamic driving force for the entire sequence.[5][9]

Below is a diagram illustrating the generally accepted mechanistic pathway.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel-Cope Condensation cluster_1 Step 2: Sulfuration cluster_2 Step 3: Cyclization & Aromatization Carbonyl Ketone/ Aldehyde Intermediate1 α,β-Unsaturated Nitrile Carbonyl->Intermediate1 R-CH2-CN, Base Nitrile Activated Nitrile (R-CH2-CN) Nitrile->Intermediate1 Base1 Base Base1->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur, Base Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Base2 Base Base2->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Product 2-Aminothiophene Intermediate3->Product Tautomerization

Caption: The Gewald reaction mechanism proceeds via condensation, sulfuration, and cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of the base in the Gewald reaction? The base, typically a secondary amine like morpholine or piperidine, plays multiple catalytic roles.[10][11] It facilitates the initial Knoevenagel-Cope condensation, activates the elemental sulfur, and promotes the final cyclization and tautomerization steps.[12][13] While catalytic amounts are often sufficient, some protocols use stoichiometric amounts of the amine.[12]

Q2: Can I use a ketone without an α-methylene group? No. The reaction requires a carbonyl compound with an adjacent α-methylene (or methyl) group. This position is essential for the initial Knoevenagel-Cope condensation to occur.[14] Sterically hindered ketones may also fail to react.[14]

Q3: What are the most common solvents for this reaction? Polar protic solvents like ethanol and methanol are most frequently used.[15] They are effective at dissolving the reactants and intermediates. Other solvents like DMF and dioxane have also been successfully employed.[16] The choice of solvent can influence reaction rates and yields.[17]

Q4: Is the reaction sensitive to air or moisture? The Gewald reaction is generally robust and can often be run under aerobic conditions without rigorous exclusion of air or moisture.[18] However, for sensitive substrates or when chasing maximal yields, working under an inert atmosphere (e.g., nitrogen or argon) is good practice.

Q5: Are there "green" or more environmentally friendly variations of the Gewald synthesis? Yes, significant research has focused on making the Gewald reaction more sustainable. Modifications include using water as a solvent, employing recyclable catalysts like ionic liquids or solid-supported bases, and utilizing microwave irradiation or mechanochemistry (ball milling) to accelerate the reaction and reduce solvent use.[10][18][19][20]

Troubleshooting Guide: From Low Yield to No Reaction

Even robust reactions can present challenges. This guide addresses specific problems in a question-and-answer format to help you diagnose and solve them.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Are all reagents pure and correctly identified? Start->Check_Reagents Check_Condensation Did the Knoevenagel-Cope condensation occur? (Check TLC for intermediate) Check_Reagents->Check_Condensation Yes Solution_Reagents Purify or replace reagents. Confirm structures. Check_Reagents->Solution_Reagents No Check_Temp Is the reaction temperature optimal? Check_Condensation->Check_Temp Yes Solution_Condensation Optimize base/catalyst for condensation step. Consider two-step procedure. Check_Condensation->Solution_Condensation No Check_Base Is the base appropriate and active? Check_Temp->Check_Base Yes Solution_Temp Increase temperature. Consider microwave heating. Check_Temp->Solution_Temp No Check_Sulfur Is the sulfur dissolving? (Fine powder recommended) Check_Base->Check_Sulfur Yes Solution_Base Screen different bases (e.g., morpholine, piperidine, TEA). Check base concentration. Check_Base->Solution_Base No Solution_Sulfur Use finely powdered sulfur. Ensure adequate stirring. Check_Sulfur->Solution_Sulfur No

Caption: A workflow for troubleshooting common issues in the Gewald synthesis.

Problem 1: My reaction shows no product formation, and only starting materials are visible by TLC.

  • Question: Is your base active and appropriate?

    • Insight: The base is crucial for the initial condensation. Secondary amines like morpholine and piperidine are generally more effective than tertiary amines like triethylamine (TEA) for many substrates.[10][11]

    • Action:

      • Ensure your amine base is not degraded (e.g., carbonated from air exposure). Use a fresh bottle if in doubt.

      • If using TEA, consider switching to morpholine.

      • Some modern protocols use solid bases like NaAlO₂ or catalytic systems like piperidinium borate, which can be highly effective and simplify workup.[13][20]

  • Question: Is the reaction temperature sufficient?

    • Insight: While the reaction is often run at moderate temperatures (e.g., 50 °C in ethanol), some less reactive ketones or nitriles require more thermal energy to overcome the activation barrier for the initial condensation.[14][16]

    • Action:

      • Gradually increase the reaction temperature, monitoring by TLC. Refluxing in ethanol (approx. 78 °C) is a common condition.

      • For very stubborn substrates, consider switching to a higher-boiling solvent like DMF or exploring microwave-assisted synthesis, which can dramatically reduce reaction times.[3][19]

Problem 2: My reaction is slow and gives a low yield, with a complex mixture of spots on the TLC plate.

  • Question: Have you optimized the choice of reactants?

    • Insight: The electronic nature of the reactants significantly impacts reactivity. Activated nitriles with strong electron-withdrawing groups (e.g., cyanoacetate, malononitrile) perform better.[15] Similarly, aldehydes are often more reactive than ketones.

    • Action:

      • Ensure you are using an appropriately activated nitrile.

      • Be aware of potential side reactions. For example, malononitrile can sometimes lead to undesired dimerization.[5]

  • Question: Could a two-step procedure be beneficial?

    • Insight: The one-pot nature of the Gewald reaction is convenient, but sometimes side reactions compete with the main pathway. For particularly challenging substrates, a two-step approach can provide a cleaner outcome.[12]

    • Action:

      • First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile intermediate.

      • In a second step, react the purified intermediate with elemental sulfur and a base to effect the cyclization. This often leads to higher purity and better overall yields for less reactive systems.[12]

Problem 3: The reaction works, but the final product is difficult to purify.

  • Question: Is excess sulfur causing issues?

    • Insight: A slight excess of sulfur is typically used, but large excesses can complicate workup. Unreacted elemental sulfur can sometimes be difficult to remove from the crude product.

    • Action:

      • After the reaction, try filtering the hot reaction mixture to remove unreacted sulfur before cooling and precipitation/extraction of the product.

      • During workup, a wash with a dilute aqueous solution of sodium sulfide can help remove residual sulfur by forming soluble polysulfides.

  • Question: Have you considered a different catalyst system?

    • Insight: Homogeneous amine catalysts can be difficult to remove. Heterogeneous or solid-supported catalysts can be removed by simple filtration, greatly simplifying purification.[10]

    • Action: Explore literature procedures using catalysts like KF-alumina or polymer-supported bases, which can be filtered off at the end of the reaction.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for Gewald Synthesis

This protocol is a representative example for the synthesis of a 2-aminothiophene from a ketone, an activated nitrile, and sulfur.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.), the activated nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Solvent & Catalyst: Add the chosen solvent (e.g., ethanol, 3-5 mL per mmol of ketone). Add the base catalyst (e.g., morpholine, 0.2-1.0 eq.).

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 2 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If the product remains in solution, concentrate the mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Common Reagents and Conditions
ComponentExamplesTypical AmountNotes
Carbonyl Cyclohexanone, Acetophenone, Propanal1.0 eq.Aldehydes are generally more reactive than ketones.[3]
Activated Nitrile Ethyl Cyanoacetate, Malononitrile1.0 - 1.2 eq.Must contain an α-methylene group.
Sulfur Elemental Sulfur (S₈)1.1 - 1.5 eq.Use finely powdered sulfur for better reactivity.[15]
Base/Catalyst Morpholine, Piperidine, Triethylamine0.1 - 1.2 eq.Morpholine is often the base of choice.[11][18]
Solvent Ethanol, Methanol, DMF2 - 10 mL / mmolEthanol is a common and effective choice.[15][17]
Temperature 40 °C - Reflux-Dependent on substrate reactivity.

References

Technical Support Center: Purification of 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-aminocrotononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. This document offers a series of frequently asked questions (FAQs) and detailed experimental protocols to address common challenges encountered during the purification process.

Introduction to Purification Challenges

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] Its synthesis, typically through the dimerization of acetonitrile, can result in a crude product containing unreacted starting materials, solvents, and side-products.[3][4] The primary impurity of concern is often acetamidine, which can form when the nitrile group is attacked by the base used in the dimerization reaction.[5] Achieving the high purity required for downstream applications necessitates effective purification strategies. This guide will focus on the three primary methods for purifying this compound: vacuum distillation, recrystallization, and column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is a dark oil/solid. What are the likely impurities?

A1: The dark coloration and impure state of your product are likely due to a mixture of components from the synthesis. The most common impurities include:

  • Unreacted Acetonitrile: The starting material for the dimerization reaction.

  • Reaction Solvents: Depending on the synthesis protocol, this could include toluene, xylene, benzene, tetrahydrofuran (THF), or various ethers.[4]

  • Acetamidine: A common side-product formed from the reaction of the base with acetonitrile.[5]

  • Polymeric materials: High temperatures or prolonged reaction times can sometimes lead to the formation of higher molecular weight byproducts.

Q2: I performed a vacuum distillation according to a literature procedure, but my final product is still not pure. What could be the problem?

A2: While vacuum distillation is a highly effective method for purifying this compound, several factors can lead to incomplete separation:

  • Inadequate Vacuum: Ensure your vacuum system is reaching the specified pressure (e.g., 20 mbar).[3] Leaks in the system are a common cause of insufficient vacuum.

  • Incorrect Temperature: The distillation temperature is pressure-dependent. If your vacuum is not as deep as the protocol suggests, you will need to adjust the temperature accordingly. Overheating can lead to decomposition and the co-distillation of impurities.

  • Azeotrope Formation: Some impurities may form azeotropes with this compound, making separation by simple distillation difficult. This is more likely with certain solvent impurities.

  • Co-distillation of Impurities: If an impurity has a boiling point close to that of this compound under vacuum, it may co-distill.

Troubleshooting Steps for Distillation:

  • Check your vacuum system for leaks.

  • Use a fractionating column to improve separation efficiency.

  • Consider a two-step distillation: An initial distillation to remove low-boiling solvents and unreacted acetonitrile, followed by a second, more careful fractional distillation of the product.

Q3: Can I purify this compound by recrystallization? What solvents should I try?

A3: Yes, recrystallization can be an effective method, especially for removing the common impurity acetamidine. The choice of solvent is critical and should be based on the differential solubility of this compound and its impurities.

Based on solubility data:

  • This compound is soluble in ethanol and diethyl ether, and very soluble in water, but only sparingly soluble in benzene.[1][6][7]

  • Acetamidine hydrochloride (a likely form of the impurity) is soluble in water and alcohols but insoluble in acetone and ether.[5][8][9]

Recommended Solvent Systems to Explore for Recrystallization:

  • Diethyl Ether or tert-Butyl methyl ether (TBME): Since acetamidine salts are largely insoluble in ether, dissolving your crude product in a minimal amount of hot ether and allowing it to cool could selectively crystallize the this compound, leaving the acetamidine impurity behind.

  • Ethanol/Water mixture: Given the high solubility of both the product and impurity in water and ethanol, a carefully optimized mixture could provide the necessary solubility differential for crystallization upon cooling.

  • Toluene or Xylene: As this compound has limited solubility in aromatic hydrocarbons, these could be good candidates for recrystallization.

Q4: My compound is streaking badly on a silica gel TLC plate. How can I get a clean separation by column chromatography?

A4: Streaking of amines on silica gel is a common issue due to the interaction of the basic amino group with the acidic silica surface. To overcome this:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your solvent system.

  • Choose a Different Stationary Phase:

    • Alumina (basic or neutral): This can be a better choice for purifying basic compounds as it minimizes the acidic interactions that cause streaking on silica.

    • Reverse-phase silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). The less polar impurities would elute later than your more polar product.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, an amino-functionalized silica column with a mobile phase of acetonitrile and water can be effective.[10]

Experimental Protocols

Protocol 1: High-Purity Purification by Vacuum Distillation

This protocol is based on established industrial procedures for achieving high purity.[3]

Objective: To purify crude this compound by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Cold trap (optional, but recommended)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound.

  • Slowly and carefully apply vacuum to the system.

  • Once a stable vacuum of approximately 20 mbar is achieved, begin heating the distillation flask.

  • Collect any low-boiling fractions (unreacted acetonitrile, residual solvents) in a separate receiving flask.

  • Increase the temperature to distill the this compound. The product should distill at approximately 134-140 °C at 20 mbar.[3]

  • Collect the heart fraction in a clean, pre-weighed receiving flask.

  • Monitor the purity of the fractions by a suitable analytical method (e.g., GC, NMR).

  • Once the product has been collected, cool the system to room temperature before releasing the vacuum.

Workflow for Vacuum Distillation:

G cluster_0 Preparation cluster_1 Distillation cluster_2 Completion A Assemble Dry Distillation Apparatus B Charge Crude Product A->B C Apply Vacuum (ca. 20 mbar) B->C D Heat Gently C->D E Collect Fore-run (Solvents, Acetonitrile) D->E F Increase Temperature E->F G Collect Product Fraction (134-140 °C) F->G H Cool System G->H I Release Vacuum H->I J Analyze Purity I->J

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 2: Purification by Recrystallization

Objective: To purify solid this compound by recrystallization, primarily to remove polar, solid impurities like acetamidine salts.

Materials:

  • Crude this compound (solid)

  • Selected recrystallization solvent (e.g., diethyl ether, ethanol/water mixture, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. If charcoal is used, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

  • Determine the melting point and assess the purity of the recrystallized product.

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound from less polar or similarly polar impurities using column chromatography.

Materials:

  • Crude this compound

  • Chromatography column

  • Stationary phase (e.g., silica gel or alumina)

  • Mobile phase (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol, with 0.1-1% triethylamine added)

  • Collection tubes or flasks

Procedure:

  • Select a solvent system: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. Aim for an Rf value of 0.2-0.4 for this compound. Remember to add a basic modifier to your TLC solvent system to prevent streaking.

  • Pack the column: Prepare a slurry of the stationary phase in the initial, least polar mobile phase and pour it into the column. Allow it to pack evenly.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

  • Elute the column: Begin eluting with the mobile phase, collecting fractions.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Flow for Choosing a Purification Method:

G start Crude this compound is_liquid Is the crude product a liquid? start->is_liquid distillation Vacuum Distillation is_liquid->distillation Yes recrystallization Recrystallization is_liquid->recrystallization No (Solid) is_pure_dist Is the product pure? distillation->is_pure_dist is_pure_recryst Is the product pure? recrystallization->is_pure_recryst chromatography Column Chromatography is_pure_dist->chromatography No end Pure this compound is_pure_dist->end Yes is_pure_recryst->chromatography No is_pure_recryst->end Yes chromatography->end

Caption: Decision tree for selecting a purification method for this compound.

Impurity and Product Properties

CompoundMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Solubility
This compound 82.10Liquid or yellowish solid52-53 (trans), 79-83 (cis)[1]120 (at 4 mmHg)[6]Soluble in ethanol, diethyl ether, very soluble in water; sparingly soluble in benzene.[1][6]
Acetonitrile 41.05Liquid-4581-82Miscible with water and many organic solvents.
Acetamidine Hydrochloride 94.54Hygroscopic solid164-174[8]DecomposesSoluble in water and alcohols; insoluble in acetone and ether.[5][8]
Toluene 92.14Liquid-95110-111Insoluble in water; miscible with most organic solvents.

References

Technical Support Center: Characterization of Byproducts in 3-Aminocrotononitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminocrotononitrile. This versatile building block is crucial for synthesizing a wide range of heterocyclic compounds, including pyridines and thiophenes.[1][2] However, its high reactivity, stemming from the nucleophilic enamine character and the electrophilic nitrile group, can lead to a variety of side reactions and byproducts.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, troubleshoot, and minimize the formation of common impurities in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of byproducts when using this compound?

A: Byproducts in this compound reactions typically arise from three main sources:

  • Self-Condensation: As an enamine, this compound can act as both a nucleophile and an electrophile, leading to dimerization or oligomerization, especially under thermal or acidic/basic conditions. A common self-condensation product is 2-amino-5-cyano-4,6-lutidine, formed via an acyclic diene intermediate.[3]

  • Side Reactions with Reagents: In multicomponent reactions like the Hantzsch pyridine synthesis or the Gewald aminothiophene synthesis, this compound can react through alternative pathways with other starting materials or intermediates.[4][5]

  • Degradation and Instability: The compound can be sensitive to air, moisture, and prolonged heating, leading to decomposition or the formation of intractable tars. The workup conditions, especially acidic or basic washes, can also degrade the desired product or intermediates.[6]

Q2: My reaction mixture involving this compound turned dark brown or black. What does this indicate?

A: The formation of a dark, tarry substance is a common issue when working with highly reactive and polyfunctional molecules like this compound. This typically indicates polymerization or extensive decomposition. The enamine functionality makes it susceptible to oxidation and acid-catalyzed polymerization. To mitigate this, ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon), use purified reagents and solvents, and maintain strict temperature control.

Q3: What is the most common impurity found in commercial this compound starting material?

A: The primary synthesis route for this compound is the base-catalyzed dimerization of acetonitrile.[7] A potential side reaction during this process is the attack of the base (e.g., sodium amide) on the nitrile carbon of acetonitrile, which forms acetamidine as a key byproduct.[8][9] It is crucial to use high-purity this compound or to purify it before use if you suspect contamination is affecting your reaction outcomes.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific problems you may encounter and provides actionable solutions.

ProblemPotential Cause(s)Recommended Action(s)
An unexpected major peak appears in my LC-MS or GC-MS analysis. 1. Self-Condensation Dimer: The reaction may have stalled or conditions (e.g., excess heat) favored dimerization. The dimer, 4-amino-1,3-dicyano-2-methylpenta-1,3-diene, or its cyclized lutidine product are common culprits.[3] 2. Incomplete Reaction: In multi-step, one-pot syntheses like the Hantzsch reaction, an intermediate (e.g., the dihydropyridine) may be the major species if the final oxidation step is inefficient.[4][10]1. Verify Dimer Structure: Check for a molecular ion corresponding to C₈H₉N₃ (m/z ≈ 147.08) for the acyclic dimer or C₈H₈N₄ (m/z ≈ 160.08) for the cyclized lutidine. Compare retention times with a control reaction run at a lower temperature. 2. Optimize Final Step: If an intermediate is identified, focus on optimizing the conditions for the final transformation (e.g., add a stronger oxidizing agent, increase reaction time).
My crude ¹H NMR spectrum shows broad, unresolved peaks and a noisy baseline. 1. Paramagnetic Impurities: Trace metals from reagents or catalysts can cause significant line broadening. 2. Presence of Oligomers/Polymers: The formation of polymeric material can lead to a complex mixture of broad signals. 3. Sample Viscosity: A highly viscous, tarry sample will result in poor spectral resolution.1. Purify the Sample: Pass a solution of your crude product through a small plug of silica gel or celite to remove baseline impurities before NMR analysis.[6] 2. Modify Reaction Conditions: Re-run the reaction at a lower concentration and temperature to disfavor polymerization. 3. Dilute the NMR Sample: Ensure your NMR sample is fully dissolved and not overly concentrated.
The reaction works, but the yield is consistently low after workup and purification. 1. Product Solubility: The desired product may have partial solubility in the aqueous layer during extraction.[6] 2. Instability on Silica Gel: The product may be degrading on the silica gel column during chromatography due to its acidic nature. 3. Volatility: The product may be volatile and lost during solvent removal under high vacuum.[6]1. Analyze Aqueous Layer: Before discarding, take a small sample of the aqueous layer, extract it with a different solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS. Consider back-extraction if significant product is present. 2. Use Neutralized Silica: Pre-treat your silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina. 3. Careful Evaporation: Use a lower temperature on the rotovap and avoid prolonged exposure to high vacuum.
Byproduct Deep Dive: Common Reaction Pathways

Understanding the mechanistic origin of byproducts is key to controlling their formation. Below is a general workflow for identifying an unknown byproduct.

G Reaction Crude Reaction Mixture Separation Separation/Isolation (HPLC, Flash Chromatography) Reaction->Separation Analysis Spectroscopic Analysis (LC-MS, GC-MS, NMR) Separation->Analysis Structure Structure Elucidation Analysis->Structure Hypothesis Formulate Hypothesis on Byproduct Formation Mechanism Structure->Hypothesis Optimization Optimize Reaction Conditions (Temp, Stoichiometry, Time) Hypothesis->Optimization

Caption: General workflow for byproduct identification and mitigation.

Byproduct Profile 1: Self-Condensation of this compound

Under neutral or mildly catalytic conditions, particularly with heating, this compound can undergo self-condensation. The enamine nitrogen of one molecule attacks the nitrile carbon of another, leading to a dimer which can subsequently cyclize.

G cluster_mech Mechanism of Lutidine Byproduct Formation ACN1 This compound (ACN) (Nucleophile) Dimer Acyclic Dimer Intermediate (C₈H₉N₃) ACN1->Dimer Attack on Nitrile ACN2 This compound (ACN) (Electrophile) ACN2->Dimer Lutidine 2-Amino-5-cyano-4,6-lutidine (C₈H₈N₄) Dimer->Lutidine Intramolecular Cyclization (-NH₃)

Caption: Simplified mechanism for the self-condensation of this compound.

This pathway is a common source of impurities when reactions are run at high concentrations or for extended periods at elevated temperatures.

Byproduct Profile 2: Intermediates in Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction that produces a dihydropyridine (DHP), which is then oxidized to the final aromatic pyridine.[11] Using this compound in place of a β-ketoester and ammonia can lead to aminopyridines.

  • Key Intermediate: The primary "byproduct" is often the unoxidized 1,4-dihydropyridine intermediate. If the chosen oxidizing agent is too weak or used in stoichiometric insufficiency, the DHP will be a major component of the final product mixture.

  • Side Products: Low yields can result from competing Knoevenagel or Michael addition pathways that do not lead to the desired cyclization.[4]

Compound ClassStructure Example (Generic)Key Analytical Data
1,4-Dihydropyridine Intermediate A non-aromatic, six-membered ring containing one nitrogen atom.¹H NMR: Shows characteristic vinylic protons and a proton at the C4 position. Lacks the aromatic proton signals of the final pyridine.
2-Amino-5-cyano-4,6-lutidine A substituted pyridine ring.MS: M+ peak at m/z ≈ 160.[3] ¹H NMR: Aromatic signals, two distinct methyl singlets.[3]
Acetamidine CH₃C(NH)NH₂MS: M+ peak at m/z ≈ 58. Highly polar, may be difficult to see in reverse-phase LC-MS without derivatization.
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture (with Derivatization)

Causality: this compound and its potential byproducts are polar and contain active N-H bonds. Direct injection into a GC-MS can lead to poor peak shape and column degradation. Silylation is a common derivatization technique that replaces active hydrogens with nonpolar trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic performance.[12]

Materials:

  • Crude reaction mixture

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Silylating agent (e.g., BSTFA with 1% TMCS, or MTBSTFA)

  • Internal standard (e.g., dodecane)

  • GC-MS system with a non-polar column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Dissolve ~1-2 mg of the crude reaction mixture in 500 µL of anhydrous pyridine in a 2 mL GC vial. Add a known amount of internal standard.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly.

  • Reaction: Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Method:

    • Inlet Temp: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (This method should be optimized for your specific mixture).

  • MS Analysis: Scan from m/z 40 to 500. Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and known fragmentation patterns.[13] The TMS-derivatized molecule will show a characteristic M-15 peak (loss of a methyl group).

Protocol 2: ¹H NMR Sample Preparation and Analysis

Causality: ¹H NMR is a powerful tool for structural elucidation and for identifying the presence of key functional groups and structural motifs in both the desired product and any byproducts. Using a deuterated solvent that effectively dissolves all components is critical for obtaining a high-resolution spectrum.[14]

Materials:

  • Crude or purified sample (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O depending on sample solubility)

  • NMR tube and spectrometer

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Acquisition: Acquire a standard ¹H NMR spectrum. If quantitative data is needed, ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value).

  • Data Analysis - Key Signals to Look For:

    • This compound: Signals for the methyl group, vinylic proton, and amine protons. The cis and trans isomers can be distinguished by their distinct chemical shifts.[3]

    • Dihydropyridine Intermediate: Look for non-aromatic signals, particularly a characteristic proton around 4.5-5.5 ppm for the sp³-hybridized C4-H.

    • Aromatic Pyridine Byproducts: Expect signals in the aromatic region (7.0-8.5 ppm).

    • Unreacted Aldehyde: A signal between 9.5-10.5 ppm may indicate unreacted aldehyde starting material.

By combining these troubleshooting strategies and analytical protocols, researchers can effectively identify, understand, and control the formation of byproducts in reactions involving this compound, leading to higher yields and purer products.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Aminocrotononitrile: An NMR-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of key intermediates is paramount. 3-Aminocrotononitrile (C₄H₆N₂) is one such vital building block, pivotal in the synthesis of various heterocyclic compounds like pyridines and pyrimidines.[1][2] Its utility is complicated and enhanced by its existence as (E) and (Z) geometric isomers, a structural nuance that demands precise analytical characterization.

This guide provides an in-depth analysis of this compound, focusing on the central role of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the interpretation of both ¹H and ¹³C NMR spectra for isomer differentiation and supplement this with a comparative look at other essential analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—to demonstrate a holistic and robust approach to structural verification.

Part I: The Unrivaled Power of NMR in Isomer Elucidation

While several techniques can confirm the presence of functional groups or determine molecular mass, NMR spectroscopy stands alone in its ability to provide a detailed map of the molecular skeleton. For a molecule like this compound, where the spatial arrangement of substituents around a double bond defines its chemical identity, NMR is not just useful; it is indispensable. It allows us to directly observe the unique electronic environment of each proton and carbon, revealing the subtle differences between the (E) and (Z) forms.

The key to this lies in interpreting chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE), which together provide a definitive structural fingerprint.

Part II: Decoding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show three distinct signals: a singlet for the methyl (CH₃) protons, a singlet for the vinyl (=CH) proton, and a broad signal for the amine (NH₂) protons. The precise chemical shifts of the methyl and vinyl protons are highly sensitive to the geometry of the double bond, providing the primary basis for distinguishing the (E) and (Z) isomers.

  • Causality in Chemical Shifts: The (Z) isomer, where the methyl group and the nitrile group are cis to each other, often exhibits different chemical shifts compared to the (E) isomer due to anisotropic effects and through-space electronic interactions. The lone pair of the nitrogen atom and the π-system of the nitrile group create distinct magnetic environments for the nearby protons in each isomer.

Below is a summary of typical ¹H NMR spectral data based on available spectral databases.

Proton Assignment (Z)-3-aminocrotononitrile (E)-3-aminocrotononitrile Multiplicity Integration
Methyl (CH₃)~1.8 ppm~1.9 ppmSinglet (s)3H
Vinyl (=CH)~3.9 ppm~4.2 ppmSinglet (s)1H
Amine (NH₂)Broad (~4.5 - 5.5 ppm)Broad (~4.5 - 5.5 ppm)Broad Singlet (br s)2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Part III: Probing the Carbon Skeleton with ¹³C NMR

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, four distinct signals are expected, corresponding to the methyl carbon, the two olefinic carbons, and the nitrile carbon.

  • Expert Insight: The chemical shift of the nitrile carbon (C≡N) is particularly informative and typically appears in the 115-125 ppm range. The olefinic carbons are significantly affected by the electron-donating amino group, causing the carbon attached to it (C-NH₂) to appear far downfield.

Carbon Assignment Typical Chemical Shift (δ) in ppm
C H₃ (C4)~20-25 ppm
=C H (C2)~65-75 ppm
C -NH₂ (C3)~155-165 ppm
C ≡N (C1)~118-122 ppm

Note: The specific shifts for each isomer can vary slightly. These represent typical ranges for this class of compound.[3][4]

Part IV: A Comparative Spectroscopic Workflow

A truly rigorous characterization relies on a multi-technique approach where the strengths of one method compensate for the limitations of another. NMR provides the structural framework, while IR confirms functional groups and MS validates the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent, rapid technique for identifying the key functional groups present in this compound. It provides self-validating evidence for the molecule's core components.

  • N-H Stretch: A broad absorption in the 3200-3400 cm⁻¹ region indicates the presence of the primary amine (NH₂).

  • C≡N Stretch: A sharp, intense absorption around 2200-2220 cm⁻¹ is a definitive marker for the nitrile group.[5]

  • C=C Stretch: An absorption in the 1640-1660 cm⁻¹ range confirms the carbon-carbon double bond of the enamine system.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial confirmation of the molecule's elemental composition and molecular weight.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) of 82, corresponding to the molecular weight of C₄H₆N₂ (82.10 g/mol ).[6][7][8]

  • Fragmentation: Analysis of the fragmentation pattern can provide further structural clues, though it cannot typically distinguish between (E) and (Z) isomers.

Comparative Summary
Parameter NMR Spectroscopy (¹H & ¹³C) IR Spectroscopy Mass Spectrometry
Primary Information Detailed molecular structure, connectivity, stereochemistry (E/Z isomerism)Presence of specific functional groups (NH₂, C≡N, C=C)Molecular weight, elemental formula, fragmentation patterns
Key Strength Unambiguous structure and isomer determinationFast, inexpensive confirmation of functional groupsHigh sensitivity, confirmation of molecular formula
Limitation for this Topic Lower sensitivity, requires more sample, more expensive instrumentationProvides no information on stereochemistry or connectivityCannot differentiate between geometric isomers
Sample Requirement ~5-10 mg dissolved in deuterated solvent~1-2 mg (solid or liquid)<1 mg (often in solution)

Experimental Protocols & Workflows

Protocol 1: NMR Sample Preparation and Acquisition
  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves this compound, and importantly, it allows for the clear observation of the exchangeable NH₂ protons. In contrast, using D₂O would lead to H-D exchange, causing the amine signal to disappear.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire a standard ¹H spectrum (e.g., 16 scans) followed by a proton-decoupled ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectra and calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Visual Workflow: Spectroscopic Characterization

G cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Primary Data Output cluster_interpretation Interpretation & Confirmation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Split Sample IR IR Spectroscopy Sample->IR Split Sample MS Mass Spectrometry Sample->MS Split Sample NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratio MS->MS_Data Structure Connectivity & Stereochemistry (E/Z) NMR_Data->Structure Func_Groups Functional Groups (NH₂, C≡N) IR_Data->Func_Groups Mol_Weight Molecular Weight (82.10 g/mol) MS_Data->Mol_Weight Final Confirmed Structure of This compound Isomer Structure->Final Corroborate Func_Groups->Final Corroborate Mol_Weight->Final Corroborate

Caption: Workflow for the comprehensive structural elucidation of this compound.

Conclusion

The definitive characterization of this compound, particularly the differentiation of its (E) and (Z) isomers, is achieved most powerfully through ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts arising from the geometric constraints of the double bond provide an unambiguous structural fingerprint. For absolute scientific rigor, this detailed structural data should be corroborated with evidence from orthogonal techniques. Infrared spectroscopy provides rapid and conclusive evidence of the required functional groups, while mass spectrometry confirms the expected molecular weight. By integrating these techniques, researchers can proceed with confidence, knowing their starting material is precisely defined, ensuring the integrity and reproducibility of their subsequent synthetic work.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural characterization of intermediates is paramount. 3-Aminocrotononitrile (C₄H₆N₂) is a key bifunctional building block used in the synthesis of various heterocycles like pyridines and pyrimidines.[1][2] Its analysis presents a unique challenge due to the presence of both an amine and a nitrile group, influencing its volatility and ionization behavior. This guide provides an in-depth comparison of two primary mass spectrometry (MS) techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound, supported by experimental insights and foundational principles.

Understanding the Analyte: Physicochemical Properties of this compound

Before selecting an analytical technique, understanding the molecule's properties is crucial. This compound is a relatively small molecule with a molecular weight of 82.10 g/mol .[3][4][5][6] It exists as cis and trans isomers, with melting points of 79–83 °C and 52–53 °C, respectively.[7] Its solubility in polar organic solvents like ethanol and limited water solubility suggest moderate polarity.[7] These properties indicate that this compound is amenable to analysis by both GC-MS, given sufficient volatility, and LC-MS, which is well-suited for polar compounds.[8]

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The separation occurs in the gas phase, followed by ionization, typically through Electron Ionization (EI).

The Rationale Behind GC-MS with Electron Ionization

In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[9] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a radical cation (M•+) but also to induce extensive and reproducible fragmentation.[9] This fragmentation is a double-edged sword: while it can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting pattern is a highly specific "fingerprint" that is invaluable for structural elucidation and library matching.[9] For a small, relatively stable molecule like this compound, GC-MS with EI is expected to provide rich structural information.

Expected Fragmentation Pattern

The NIST Chemistry WebBook provides an electron ionization mass spectrum for this compound, which serves as a valuable reference.[3][4][10][11] Based on the structure and general fragmentation rules for amines and nitriles, the following key fragments can be anticipated:

  • Molecular Ion (M•+) at m/z 82 : The presence of the molecular ion is critical for confirming the molecular weight.

  • [M-1]•+ at m/z 81 : Loss of a hydrogen radical is a common fragmentation pathway.

  • [M-CH₃]•+ at m/z 67 : Loss of a methyl group.

  • Base Peak at m/z 42 : A prominent peak likely resulting from the cleavage of the C-C bond adjacent to the nitrile group.

The fragmentation of primary amines often involves cleavage of the bond beta to the nitrogen, which in this case would lead to a resonance-stabilized cation.[12]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System (Quadrupole):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-200.

This self-validating protocol ensures that the compound is volatilized without thermal degradation and that the resulting mass spectrum is reproducible.

Data Presentation: GC-MS
m/z Proposed Fragment Significance
82[C₄H₆N₂]•+Molecular Ion
81[C₄H₅N₂]•+Loss of H•
67[C₃H₃N₂]•+Loss of •CH₃
42[C₂H₄N]•+Base peak, characteristic fragment

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Volatilization Column GC Column Separation Injector->Column Transfer IonSource EI Source (70 eV) Ionization & Fragmentation Column->IonSource Elution MassAnalyzer Quadrupole Mass Analysis IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum (Fingerprint) Detector->Data Sample Sample in Volatile Solvent Sample->Injector Injection

Technique 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is the method of choice for polar, less volatile, and thermally labile compounds.[8] Given the polar amine group and the potential for isomer separation in the liquid phase, LC-MS is a strong alternative to GC-MS.

The Rationale Behind LC-MS with Electrospray Ionization

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[13][14] It typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation.[8][14] This is highly advantageous for unequivocally determining the molecular weight of the analyte.[13] For this compound, the basic amine group is readily protonated in the positive ion mode of ESI, making it an ideal candidate for this technique. The Ion Evaporation Model (IEM) is thought to be the primary mechanism for the ionization of small molecules like this, where protonated analytes are ejected from the surface of charged droplets.[15]

It is worth noting that under certain ESI conditions, nitriles can be reduced to their corresponding primary amines, which could complicate spectral interpretation.[16][17] However, with standard analytical conditions, this is less common.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System (Quadrupole or TOF):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-200.

The inclusion of formic acid in the mobile phase is a self-validating step, as it aids in the protonation of the analyte, thereby enhancing the ESI signal.

Data Presentation: LC-MS
m/z Proposed Ion Significance
83.06[C₄H₆N₂ + H]⁺Protonated Molecule
105.04[C₄H₆N₂ + Na]⁺Sodium Adduct
165.11[2M + H]⁺Protonated Dimer

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Pump LC Pump (Mobile Phase) Injector Autosampler Pump->Injector Column C18 Column Separation Injector->Column IonSource ESI Source Ionization Column->IonSource Elution MassAnalyzer Quadrupole/TOF Mass Analysis IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum (Molecular Weight) Detector->Data Sample Sample in Solvent Sample->Injector

Head-to-Head Comparison

FeatureGC-MS with Electron IonizationLC-MS with Electrospray Ionization
Principle Separation of volatile compounds in the gas phase; "hard" ionization causing fragmentation.Separation of soluble compounds in the liquid phase; "soft" ionization preserving the molecular ion.[8][14]
Information Yield Structural "fingerprint" from fragmentation; excellent for library matching.[9]Unambiguous molecular weight confirmation; ideal for quantification.[13]
Sample Requirements Must be volatile and thermally stable.Must be soluble in the mobile phase.
Pros for this compound Provides rich structural detail for confirmation. The NIST library has an EI spectrum available for comparison.[10]Excellent for confirming molecular weight, especially if thermal degradation is a concern. Can separate cis/trans isomers.
Cons for this compound The molecular ion may be weak or absent if the molecule is less stable than anticipated.Provides minimal structural information without tandem MS (MS/MS). Potential for in-source reduction of the nitrile group.[16]

Conclusion and Recommendations

Both GC-MS and LC-MS are highly effective for the analysis of this compound, but they serve different primary purposes.

  • For definitive structural confirmation and identification , GC-MS with Electron Ionization is the superior choice. The detailed fragmentation pattern provides a high degree of confidence and allows for direct comparison with established spectral libraries like the NIST database.

  • For accurate molecular weight determination and quantification in complex matrices , LC-MS with Electrospray Ionization is recommended. Its soft ionization ensures the protonated molecule is the most abundant species, simplifying data interpretation for quantitative purposes.

For comprehensive characterization, a dual-pronged approach utilizing both techniques would be ideal. LC-MS can first confirm the presence and molecular weight of the target compound and its isomers, followed by GC-MS analysis to provide the definitive structural fingerprint. This integrated strategy leverages the strengths of each technique, ensuring the highest level of analytical confidence for researchers and drug development professionals.

References

The Dual Reactivity of 3-Aminocrotononitrile: A Comparative Guide to its Efficacy in Gewald and Hantzsch Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic pathways is paramount to achieving desired molecular scaffolds with efficiency and high yield. In the realm of heterocyclic chemistry, the Gewald and Hantzsch reactions represent two powerful and versatile methods for constructing thiophene and pyridine rings, respectively—core structures in a multitude of pharmacologically active compounds. This guide provides an in-depth comparative analysis of the efficacy of 3-aminocrotononitrile, a versatile and bifunctional building block, in both of these cornerstone syntheses. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer practical insights to inform your synthetic strategies.

Introduction: The Strategic Importance of Gewald and Hantzsch Syntheses

The Gewald reaction , first reported by Karl Gewald in 1966, is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1][2] These thiophene moieties are prevalent in a wide range of pharmaceuticals, including tranquilizers like Brotizolam. The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1]

The Hantzsch pyridine synthesis , developed by Arthur Hantzsch in 1881, is a classic multicomponent reaction for the synthesis of 1,4-dihydropyridines (DHPs) and subsequently pyridines.[3] DHPs are a critical class of calcium channel blockers used in the treatment of hypertension, such as Nifedipine and Amlodipine.[3] The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia.[3]

This compound: A Versatile Precursor for Heterocyclic Synthesis

This compound is a highly reactive intermediate that serves as a valuable building block in organic synthesis.[4] Its utility stems from the presence of both a nucleophilic amino group and an electrophilic nitrile group, allowing it to participate in a variety of condensation and cyclization reactions.[4][5] It is typically synthesized via the dimerization of acetonitrile.[5] This dual reactivity makes it an intriguing substrate for both the Gewald and Hantzsch-type syntheses, where it can act as a key component in the formation of the respective heterocyclic rings.

Comparative Analysis: this compound in Gewald vs. Hantzsch Synthesis

While this compound is not a "classical" reactant in the initially described versions of these syntheses, its enamine-nitrile structure makes it a highly effective precursor. In the context of the Gewald reaction, it provides the α-cyano-activated methylene component. For the Hantzsch synthesis, it can serve as the nitrogen donor and one of the β-dicarbonyl equivalents, essentially acting as a pre-formed enamine.

A direct, side-by-side experimental comparison under identical conditions is not extensively documented in the literature. However, by examining discrete studies, we can infer the efficacy and versatility of this compound in both synthetic routes.

Mechanistic Divergence and Commonalities

The initial steps of both reactions when using this compound showcase its versatile reactivity.

In the Gewald Synthesis , the reaction proceeds through a base-catalyzed condensation, followed by the addition of sulfur and subsequent cyclization. The key is the reaction of the α-carbon of a carbonyl compound with the nitrile group of another molecule (or in this case, the pre-formed enamine can react with another carbonyl and sulfur).

In the Hantzsch Synthesis , this compound acts as the enamine component, which undergoes a Michael addition with a Knoevenagel condensation product (formed from an aldehyde and a β-keto ester). This is followed by cyclization and dehydration to form the dihydropyridine ring.

Below are diagrams illustrating the mechanistic pathways for both syntheses starting with this compound.

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product 3-ACN This compound Intermediate Thiiran Intermediate 3-ACN->Intermediate + Ketone, S8, Base Ketone R1-CO-CH2-R2 Sulfur S8 Base Base Cyclization Intramolecular Cyclization Intermediate->Cyclization Thiophene 2-Aminothiophene Derivative Cyclization->Thiophene

Caption: Simplified mechanism of the Gewald reaction with this compound.

Hantzsch_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product 3-ACN This compound Michael Michael Addition 3-ACN->Michael + Knoevenagel Adduct Aldehyde R-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + β-Ketoester BetaKetoester β-Ketoester Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

References

A Comparative Guide to the X-ray Crystallographic Data of 3-Aminocrotononitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the X-ray crystallographic data of various 3-aminocrotononitrile derivatives. As a versatile building block in medicinal chemistry, understanding the three-dimensional structure of these compounds is paramount for rational drug design and the development of novel therapeutics. This document moves beyond a simple cataloging of data, offering insights into the causal relationships between molecular substitution, crystal packing, and potential biological activity. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your own research endeavors.

I. Introduction: The Structural Significance of this compound Derivatives

This compound is a key precursor in the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[1][2][3][4][5] These scaffolds are prevalent in numerous clinically approved drugs and biologically active molecules. The introduction of various substituents to the this compound core allows for the fine-tuning of steric and electronic properties, which in turn dictates the intermolecular interactions that govern crystal packing and, ultimately, the compound's solid-state properties and bioavailability. X-ray crystallography provides the definitive blueprint of these molecular architectures, offering invaluable information on bond lengths, bond angles, torsion angles, and non-covalent interactions. This guide will explore these parameters across a selection of derivatives to illuminate structure-property relationships.

II. Comparative Crystallographic Data Analysis

The following tables summarize the key crystallographic parameters for a selection of this compound derivatives, primarily focusing on pyrazolo[3,4-b]pyridines and substituted pyrimidines. These derivatives showcase the structural diversity achievable from a common starting material.

Table 1: Crystallographic Data for Pyrazolo[3,4-b]pyridine Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-olC₁₀H₇N₅OMonoclinicP2₁/c8.783(2)12.056(3)9.894(2)108.89(3)991.5(4)4[6]
3-((5-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanoneC₂₆H₂₄N₆O₂--------[7]

Table 2: Crystallographic Data for Substituted Pyridine and Pyrimidine Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamideC₉H₉ClN₄OSMonoclinicP2₁/n5.1654(7)20.483(3)10.9489(14)103.562(5)1126.1(3)4[8]
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamideC₁₅H₂₀N₄OS₂MonoclinicP2₁/c7.2269(8)24.655(3)9.6933(11)92.533(17)1725.5(3)4[2]

Analysis of Structural Trends:

The data presented reveals significant variations in the unit cell parameters and crystal packing as a function of the substituents on the core scaffold. For instance, the introduction of a bulky cyclohexylsulfanyl)acetamide group in place of a chloroacetamide group leads to a substantial increase in the unit cell volume.[2][8] The planarity of the pyridine and pyrimidine rings is often influenced by the nature of the substituents, affecting potential π-π stacking interactions which are crucial for crystal stability. Hydrogen bonding networks, involving the amino group and any introduced functional groups, play a pivotal role in directing the supramolecular architecture. A detailed analysis of the intermolecular interactions for each structure can be found in the cited literature.

III. Experimental Protocols: A Guide to Synthesis and Crystallization

The ability to obtain high-quality single crystals is the cornerstone of successful X-ray crystallographic analysis. The following protocols provide detailed, step-by-step methodologies for the synthesis and crystallization of representative this compound derivatives.

A. General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol is adapted from the synthesis of 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol.[6]

Workflow for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

G cluster_synthesis Synthesis start Start: 2,6-dichloro-4-methylnicotinonitrile and Hydrazine Hydrate reflux Reflux in Ethanol start->reflux Step 1 cyclization Cyclization Reaction reflux->cyclization Step 2 product Product: 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol cyclization->product Step 3

A brief, descriptive caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in ethanol.

  • Addition of Reagent: Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine derivative.

B. Crystallization for Single-Crystal X-ray Diffraction

The following are general techniques applicable to the crystallization of pyridine and pyrimidine derivatives.[8]

Workflow for Crystallization

G cluster_crystallization Crystallization dissolve Dissolve compound in a suitable solvent (e.g., Ethanol, DMF) slow_evaporation Slow Evaporation Method dissolve->slow_evaporation vapor_diffusion Vapor Diffusion Method dissolve->vapor_diffusion cooling Slow Cooling Method dissolve->cooling crystals High-Quality Single Crystals slow_evaporation->crystals vapor_diffusion->crystals cooling->crystals

A brief, descriptive caption: Common crystallization techniques for organic compounds.

1. Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

2. Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

  • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

3. Slow Cooling:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Filter the hot solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization.

IV. Single-Crystal X-ray Diffraction: Experimental Workflow and Data Refinement

The acquisition of high-quality diffraction data and its subsequent refinement are critical for obtaining an accurate crystal structure.

Workflow for Single-Crystal X-ray Diffraction Analysis

G cluster_xrd X-ray Diffraction Analysis crystal_mounting Mount a suitable single crystal data_collection Data Collection on a Diffractometer crystal_mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

A brief, descriptive caption: Standard workflow for X-ray crystal structure determination.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[9]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as Direct Methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other structural parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[5][10][11]

V. Conclusion and Future Outlook

This guide has provided a comparative overview of the X-ray crystallographic data for a selection of this compound derivatives, alongside detailed experimental protocols for their synthesis and crystallization. The presented data highlights the profound impact of substituent modifications on the solid-state architecture of these molecules. For researchers in drug discovery, this structural information is a critical asset for understanding structure-activity relationships (SAR) and for the design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Future work should focus on expanding the library of crystallographically characterized this compound derivatives to build a more comprehensive understanding of their structural landscape. The integration of computational modeling with experimental crystallographic data will further enhance our predictive capabilities in designing molecules with desired solid-state properties.

VI. References

  • Shen, L.-Q., et al. (2014). Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 674-686. --INVALID-LINK--

  • Guidechem. (n.d.). This compound 1118-61-2 wiki. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Akkurt, M., et al. (2014). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1169. --INVALID-LINK--

  • Akkurt, M., et al. (2014). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o861. --INVALID-LINK--

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1137, 64-73.

  • Hassan, A. S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 199, 112393. --INVALID-LINK--

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. In Current Protocols in Protein Science (Chapter 17, Unit 17.13). --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • El-Faham, A., et al. (2020). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 25(21), 5013. --INVALID-LINK--

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3321. --INVALID-LINK--

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 1118-61-2. Retrieved from --INVALID-LINK--

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from --INVALID-LINK--

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • CCDC. (n.d.). Deposit a Structure in the CSD. Retrieved from --INVALID-LINK--

References

A Comparative Guide to HPLC Purity Assessment of Synthesized 3-Aminocrotononitrile: Reverse-Phase vs. HILIC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the purity assessment of synthesized 3-aminocrotononitrile, this document provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies. Tailored for researchers, scientists, and professionals in drug development, it offers in-depth technical insights, supporting experimental data, and validated protocols to ensure the highest standards of scientific integrity.

Introduction

This compound is a versatile bifunctional molecule serving as a crucial intermediate in the synthesis of various pharmaceuticals, including heterocyclic compounds like pyridines and pyrimidines, which are fundamental scaffolds in drug design.[1][2] Its synthesis, commonly achieved through the dimerization of acetonitrile, can introduce process-related impurities and side products that must be rigorously controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API).[3][4]

The inherent chemical properties of this compound—specifically its high polarity and water solubility—present a significant analytical challenge.[1][2] Traditional reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide adequate retention for such polar compounds, leading to poor resolution from the solvent front and co-elution with polar impurities.[5][6] This guide provides a comprehensive comparison of two distinct HPLC strategies for the robust purity assessment of this compound: a modern Aqueous C18 Reverse-Phase method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will delve into the mechanistic principles behind each technique, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the most appropriate method for their needs.

The Analytical Challenge: Retaining Highly Polar Compounds

Standard RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, separates compounds based on hydrophobicity.[7] Highly polar analytes, such as this compound, have minimal interaction with the stationary phase and are swept through the column with the mobile phase, resulting in little to no retention.[6][8] To overcome this, specialized chromatographic techniques are required. This guide explores two such powerful alternatives.

  • Aqueous Reverse-Phase Chromatography: This approach uses modified C18 columns that are designed to prevent "phase collapse" or "dewetting" when used with highly aqueous mobile phases (less than 5% organic).[8] These columns often feature polar-embedded or polar-endcapped groups, which help maintain a hydrated stationary phase surface, thereby enabling sufficient interaction and retention of polar molecules.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for compounds that are too polar for reverse-phase.[9][10][11] It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. In HILIC, a water-rich layer is adsorbed onto the surface of the stationary phase. Analyte retention occurs through partitioning between this aqueous layer and the bulk organic mobile phase, with more polar compounds being more strongly retained.[9]

Comparative HPLC Methodologies

To provide a clear and objective comparison, we developed and evaluated two distinct HPLC methods for the purity analysis of a synthesized this compound sample. The primary goal was to achieve optimal retention of the main peak, baseline separation from potential impurities, and excellent peak shape.

Table 1: HPLC Method Parameters

ParameterMethod A: Aqueous Reverse-PhaseMethod B: HILIC
Column Waters Atlantis T3 C18 (150 x 4.6 mm, 3 µm)TSKgel Amide-80 (150 x 4.6 mm, 3 µm)[9]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.810 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Mobile Phase B Acetonitrile10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
Gradient Isocratic: 98% A, 2% BIsocratic: 100% A
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C40°C
Injection Volume 5 µL5 µL
UV Detection 210 nm210 nm
Sample Diluent Water:Acetonitrile (95:5)Acetonitrile:Water (90:10)

Causality Behind Experimental Choices:

  • Column Selection: The Atlantis T3 column was chosen for the RP method due to its balanced retention for both polar and non-polar compounds and its stability in 100% aqueous conditions. The TSKgel Amide-80 is a robust HILIC phase known for providing excellent retention and peak shape for a wide range of polar analytes.[9]

  • Mobile Phase: Ammonium acetate was selected as the buffer because its volatility makes it compatible with mass spectrometry (MS), should LC-MS analysis be required for impurity identification. The pH of 6.8 was chosen to ensure the amino group of this compound is primarily in its neutral state, promoting better retention in the RP mode.

  • UV Detection: A wavelength of 210 nm was selected to ensure sensitive detection of the nitrile chromophore and potential non-aromatic impurities.

  • Sample Diluent: The diluent was matched to the initial mobile phase conditions of each method to prevent peak distortion. For HILIC, a high organic content in the diluent is critical for good peak shape.

Experimental Protocols

Adherence to a precise protocol is essential for reproducible results. The following step-by-step methodologies should be followed.

Standard and Sample Preparation
  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (Water:Acetonitrile 95:5 for RP; Acetonitrile:Water 90:10 for HILIC).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the appropriate diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

HPLC System Setup and Operation
  • System Equilibration: Purge the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. For the HILIC method, longer equilibration times (up to 60 minutes) are often necessary to ensure the stationary phase is fully hydrated.

  • Sequence Setup: Create a sequence including blank injections (diluent), at least five replicate injections of the Working Standard Solution to establish system suitability, and injections of the Sample Solution.

  • System Suitability Criteria: Before sample analysis, ensure the system meets the following criteria using the Working Standard Solution:

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

Workflow for Purity Assessment

The following diagram illustrates the comprehensive workflow for assessing the purity of synthesized this compound.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep_std Prepare Reference Standard (0.1 mg/mL) method_a Method A: Aqueous RP-HPLC prep_std->method_a method_b Method B: HILIC prep_std->method_b prep_sample Prepare Synthesized Sample (1.0 mg/mL) prep_sample->method_a prep_sample->method_b integrate Integrate Chromatograms method_a->integrate method_b->integrate calc Calculate Area % integrate->calc report Final Purity Report calc->report Compare Results

Caption: Workflow for HPLC Purity Assessment.

Comparative Data Analysis

A batch of synthesized this compound was analyzed using both validated methods. The sample was known to contain a small amount of a more polar impurity (Impurity 1) and a less polar impurity (Impurity 2). The results are summarized below.

Table 2: Chromatographic Performance Comparison

ParameterMethod A: Aqueous Reverse-PhaseMethod B: HILIC
Retention Time (min) 2.856.42
Tailing Factor 1.81.1
Theoretical Plates 21007500
Resolution (Main Peak / Impurity 1) 1.64.5
Resolution (Main Peak / Impurity 2) 3.82.1

Table 3: Purity Assessment Results (Hypothetical Data)

AnalyteMethod A: Aqueous Reverse-Phase (Area %)Method B: HILIC (Area %)
Impurity 1 (Polar)0.25%0.28%
This compound 99.50% 99.45%
Impurity 2 (Non-Polar)0.25%0.27%
Calculated Purity 99.50% 99.45%

Discussion & Recommendations

The experimental data reveals the distinct advantages and disadvantages of each chromatographic mode for this specific application.

  • Aqueous Reverse-Phase (Method A): This method provided minimal, yet acceptable, retention for this compound (t_R = 2.85 min). The major drawback was the poor peak shape (Tailing Factor = 1.8) and insufficient resolution from the early-eluting polar impurity (Resolution = 1.6). While this method is simple and uses conventional RP solvents, its performance is suboptimal for accurately quantifying impurities that are very close to the main analyte peak.

  • HILIC (Method B): The HILIC method demonstrated significantly superior performance. It provided strong retention for this compound (t_R = 6.42 min), moving it well away from the solvent front. This resulted in a vastly improved peak shape (Tailing Factor = 1.1), higher efficiency (Theoretical Plates = 7500), and excellent resolution from the critical polar impurity (Resolution = 4.5). The HILIC method is unequivocally the more reliable and robust choice for this analysis.

Contrasting Separation Mechanisms

The difference in performance is rooted in the orthogonal separation mechanisms of the two techniques, as illustrated below.

G cluster_rp Reverse-Phase Chromatography cluster_hilic HILIC rp_column Non-Polar Stationary Phase (C18) Polar Mobile Phase Flow → rp_analyte Polar Analyte (Low Retention) hilic_analyte Polar Analyte (High Retention) hilic_column Polar Stationary Phase (Amide) with Water Layer Non-Polar Mobile Phase Flow →

Caption: Reverse-Phase vs. HILIC Separation Mechanisms.

Conclusion

For the purity assessment of synthesized this compound, a HILIC method provides a more accurate, robust, and reliable analytical solution compared to a conventional aqueous reverse-phase method. The superior retention, peak shape, and resolving power offered by HILIC are essential for ensuring that all process-related impurities are adequately separated and quantified. While RP methods are often preferred for their simplicity, the specific physicochemical properties of this compound necessitate the unique selectivity of HILIC. For laboratories engaged in the synthesis and quality control of this important pharmaceutical intermediate, the adoption of a validated HILIC method is strongly recommended to ensure the highest data quality and product purity. Method validation should be performed in accordance with ICH guidelines to confirm specificity, linearity, accuracy, and precision.[12][13][14]

References

A Comparative Guide to the Reactivity of Cis- and Trans-3-Aminocrotononitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocrotononitrile, a bifunctional molecule featuring both amine and nitrile groups, serves as a critical precursor in organic synthesis, particularly for heterocyclic compounds like pyrimidines and pyridines.[1][2] It exists as two geometric isomers, cis and trans, which exhibit markedly different chemical reactivities. This guide provides an in-depth comparison of these isomers, elucidating the mechanistic basis for their differential reactivity, presenting supporting experimental evidence, and offering detailed protocols for their analysis. Understanding these differences is paramount for controlling reaction outcomes and optimizing synthetic strategies, particularly in pharmaceutical and prebiotic chemistry.[3]

Molecular Structure and Stereoelectronic Properties

The fundamental difference between cis- and trans-3-aminocrotononitrile lies in the spatial arrangement of the amino (-NH₂) and nitrile (-C≡N) groups across the carbon-carbon double bond.

  • cis-3-Aminocrotononitrile: The amino and nitrile groups are on the same side of the C=C double bond. This proximity is the single most important factor governing its reactivity.

  • trans-3-Aminocrotononitrile: The amino and nitrile groups are on opposite sides of the C=C double bond.

Thermodynamically, the trans isomer is generally more stable due to reduced steric strain between the substituents. However, the cis isomer is kinetically favored in reactions where both the amino and nitrile groups are involved, a direct consequence of its molecular geometry.

Comparative Reactivity: The Decisive Role of Proximity

The most significant divergence in the reactivity of the two isomers is observed in intramolecular cyclization reactions. The cis isomer is overwhelmingly more reactive in these transformations.

Mechanistic Rationale: Pre-organization and Reduced Activation Energy

The enhanced reactivity of the cis isomer is attributed to a phenomenon known as the proximity effect . The molecule is essentially "pre-organized" for cyclization. The nucleophilic nitrogen of the amino group is positioned perfectly to attack the electrophilic carbon of the nitrile group without requiring significant conformational changes. This favorable arrangement leads to:

  • A lower activation energy (Ea) for the transition state.

  • A more favorable entropy of activation (ΔS‡) , as less conformational freedom is lost upon forming the cyclic transition state.

Conversely, the trans isomer cannot undergo direct intramolecular cyclization. For it to react, it must first overcome the energy barrier to isomerize to the cis form. This initial, often rate-limiting, isomerization step makes the overall reaction rate for the trans isomer significantly slower.

Showcase Reaction: The Thorpe-Ziegler Cyclization

A classic illustration of this reactivity difference is the Thorpe-Ziegler reaction, an intramolecular condensation of nitriles to form enamines, which can then be hydrolyzed to cyclic ketones.[4][5][6] In the case of this compound, this reaction leads to the formation of pyrimidine derivatives, foundational structures in medicinal chemistry and prebiotic models.[7][8]

The reaction pathway highlights the inefficiency of the trans isomer compared to the direct and rapid cyclization of the cis isomer.

G cluster_trans Trans Pathway cluster_cis Cis Pathway trans Trans-3-Aminocrotononitrile isomerization Isomerization (High Ea, Rate-Limiting) trans->isomerization Energy Input (e.g., Heat, Light) cis Cis-3-Aminocrotononitrile isomerization->cis attack Intramolecular Nucleophilic Attack (Low Ea, Fast) cis->attack product Pyrimidine Precursor (Enamine Intermediate) attack->product caption Reaction pathway for Thorpe-Ziegler cyclization.

Reaction pathway for Thorpe-Ziegler cyclization.

Experimental Data and Protocols

While a single comprehensive study providing kinetic data for both isomers under identical conditions is scarce, the literature consistently supports the higher reactivity of the cis isomer through yield and reaction time observations.

Comparative Performance Data (Synthesized from Literature Observations)
IsomerReaction TypeConditionsObservationImplication
Cis Thermal CyclizationHeat in aprotic solventRapid conversion to pyrimidine derivatives.Low activation barrier for cyclization.
Trans Thermal CyclizationHeat in aprotic solventSlow reaction; requires prolonged heating or higher temperatures.Rate is limited by the initial cis-trans isomerization.
Cis Photochemical ReactionUV IrradiationEfficiently participates in [2+2] cycloadditions.Excited state geometry favors reaction.
Trans Photochemical ReactionUV IrradiationPrimarily undergoes isomerization to the cis form before reacting.Isomerization is a competing and often dominant pathway.
Experimental Protocol: Monitoring Isomer-Specific Reactivity by ¹H NMR

This protocol provides a robust method for quantifying the differential reactivity of the cis and trans isomers in real-time.

Objective: To monitor the thermal cyclization of a cis/trans mixture of this compound and determine the relative consumption rates of each isomer.

Materials:

  • Mixture of cis- and trans-3-aminocrotononitrile (commercially available).[9][10][11]

  • Deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • High-resolution NMR spectrometer with variable temperature capabilities.

  • NMR tube with a sealable cap.

Procedure:

  • Sample Preparation: Dissolve a known quantity (e.g., 10 mg) of the this compound isomer mixture in 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum at room temperature (25 °C).

    • Key Signals: Identify and integrate the distinct vinyl proton signals for the cis and trans isomers. The chemical shifts will differ due to the anisotropic effect of the nitrile group.

    • Calculate the initial cis:trans ratio from the integration values.

  • Initiate Reaction: Place the NMR tube in the spectrometer probe and increase the temperature to the desired reaction temperature (e.g., 80 °C).

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly). Ensure each spectrum is acquired under identical quantitative conditions (e.g., sufficient relaxation delay).

  • Data Analysis:

    • For each time point, integrate the signals corresponding to the cis isomer, the trans isomer, and the key protons of the cyclized product.

    • Normalize the integrals relative to an internal standard or the total integral of all species.

    • Plot the concentration (or normalized integral value) of each isomer versus time.

  • Interpretation: The resulting kinetic plot will visually and quantitatively demonstrate that the concentration of the cis isomer decreases at a significantly faster rate than that of the trans isomer, confirming its higher reactivity.

Workflow for NMR kinetic analysis.

Implications in Drug Development and Prebiotic Chemistry

The distinct reactivity of these isomers has profound implications:

  • Drug Development: In the synthesis of pyrimidine-based pharmaceuticals, leveraging the reactivity of the cis isomer can lead to more efficient, faster, and higher-yielding reactions.[12] Synthetic routes can be designed to either generate the cis isomer selectively or to incorporate an in-situ isomerization step to channel the trans isomer into the desired reaction pathway.

  • Prebiotic Chemistry: The facile cyclization of cis-3-aminocrotononitrile is a key component of plausible prebiotic pathways for the synthesis of nucleobases, the building blocks of RNA and DNA.[13][14] The selective reaction of the cis isomer under plausible early-Earth conditions (e.g., thermal vents) provides a compelling mechanism for the concentration and formation of life's essential molecules from a dilute mixture of precursors.

Conclusion

The geometric isomerism of this compound is not a trivial structural feature but a fundamental determinant of its chemical behavior. The cis isomer, pre-organized for intramolecular reactions, exhibits significantly enhanced reactivity compared to its more stable but kinetically inert trans counterpart. This differential reactivity, readily demonstrable through techniques like NMR spectroscopy, provides chemists with a powerful tool for synthetic control and offers crucial insights into the plausible origins of life's essential molecules. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is essential for the rational design of efficient and selective synthetic methodologies.

References

A-Comparative-Guide-to-the-Synthesis-of-3-Aminocrotononitrile-Cost-Benefit-Analysis-for-the-Modern-Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminocrotononitrile is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, finding extensive application in the pharmaceutical, agrochemical, and dye industries.[1][2] Its bifunctional nature, possessing both an amine and a nitrile group, makes it a versatile building block for creating complex molecular architectures.[1][3] This guide provides an in-depth cost-benefit analysis of the most common and industrially relevant synthesis routes for this compound. We will delve into the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of factors including raw material cost, reaction yield, safety, and scalability. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions when selecting a synthesis strategy.

Introduction: The Strategic Importance of this compound

This compound, also known as diacetonitrile, is a key precursor for the synthesis of pyridines, pyrimidines, and azo dyes.[1][4][5] Its significance lies in its ability to participate in cyclization and Michael addition reactions, enabling the construction of diverse heterocyclic scaffolds that are central to many active pharmaceutical ingredients (APIs) and agrochemicals.[2][6] The choice of an appropriate synthetic route is therefore a critical decision, impacting not only the economic viability of a process but also its safety and environmental footprint.

This guide will focus on two primary, well-established routes:

  • Route 1: The Thorpe-Ziegler Dimerization of Acetonitrile. This classic method involves the base-catalyzed self-condensation of acetonitrile.[6][7]

  • Route 2: Condensation of Malononitrile with an Acetaldehyde Source. While less direct, this route offers an alternative pathway using different starting materials.

We will analyze each route through the lens of cost, yield, safety, and operational complexity to provide a clear framework for selection.

In-Depth Analysis of Synthesis Routes

Route 1: Thorpe-Ziegler Dimerization of Acetonitrile

This is the most direct and widely employed method for producing this compound. The reaction is a base-catalyzed self-condensation of two acetonitrile molecules.[7]

Mechanism and Rationale:

The core of this reaction is the deprotonation of acetonitrile at the α-carbon to form a carbanion.[4] This potent nucleophile then attacks the electrophilic carbon of the nitrile group on a second acetonitrile molecule. The resulting imine intermediate then tautomerizes to the more stable enamine product, this compound.

The choice of base is critical. Strong, sterically hindered bases are preferred to favor deprotonation of the α-carbon over nucleophilic attack at the nitrile group, which would lead to the formation of the undesired byproduct, acetamidine.[4][5] While historically, bases like lithium diethylamide and sodium bis(trimethylsilyl)amide have shown high yields (86-90%), their high cost is a significant drawback for large-scale production.[4][5] A more economically viable approach, particularly for industrial applications, utilizes sodium amide (NaNH₂) in liquid ammonia.[4][5][8]

Experimental Protocol (Illustrative Example: Sodium Amide in Liquid Ammonia)

This protocol is a synthesized representation of established procedures and should be adapted and optimized with appropriate laboratory safety measures.

  • Setup: A three-necked, double-jacketed flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet is flushed with dry nitrogen.

  • Sodium Amide Formation: The flask is cooled to -33°C (the boiling point of ammonia). Liquid ammonia (approx. 250 ml per 0.6 mol sodium) is condensed into the flask. A catalytic amount of iron(III) nitrate (0.2 g) is added, followed by the portion-wise addition of sodium metal (13.8 g, 0.6 mol). The reaction is stirred until the blue color disappears, indicating the complete formation of sodium amide.

  • Acetonitrile Addition: A solution of acetonitrile (49.3 g, 1.2 mol) in an inert solvent like toluene (200 ml) is added dropwise to the sodium amide suspension at -33°C over approximately 30 minutes.[4]

  • Reaction and Workup: After the addition is complete, the ammonia is allowed to evaporate as the reaction mixture warms to room temperature. The suspension is stirred for an additional hour at 20°C.

  • Hydrolysis: The reaction is carefully quenched by the slow, dropwise addition of water (75 ml) to hydrolyze the resulting sodium salt of this compound.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable solvent. The combined organic phases are dried and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as yellowish flakes or a pale liquid.[5][6]

Cost-Benefit Analysis:

  • Cost:

    • Raw Materials: Acetonitrile is a relatively inexpensive and readily available solvent and reagent.[9][10][11] Sodium metal and liquid ammonia are also commodity chemicals, making the starting material costs for this route highly favorable for large-scale production.

    • Operational: The primary cost driver is the need for specialized equipment to handle liquid ammonia at cryogenic temperatures (-33°C to -77°C).[4][5] This includes jacketed reactors and robust cooling systems, which represent a significant capital investment. Energy consumption for maintaining these low temperatures can also be substantial.

  • Benefits:

    • Yield: This process is capable of achieving high yields, often exceeding 90%, with purities greater than 99.5% after distillation.[5]

    • Atom Economy: The reaction is a dimerization, representing excellent atom economy as all atoms from the two acetonitrile molecules are incorporated into the final product.

    • Scalability: The use of inexpensive raw materials makes this route highly attractive for industrial-scale production.[4]

Safety and Environmental Considerations:

  • Hazards: Sodium amide is highly reactive and pyrophoric. Liquid ammonia is toxic and requires handling in a well-ventilated area with specialized equipment. The reaction itself is exothermic and requires careful temperature control. This compound is classified as acutely toxic if it comes into contact with skin and harmful if swallowed.[12]

  • Waste: The primary waste stream is the aqueous solution from the hydrolysis step, containing sodium hydroxide. The use of toluene as a solvent also generates organic waste that must be properly disposed of.

Route 2: Condensation from Malononitrile

An alternative approach involves the condensation of malononitrile with a source of acetaldehyde, followed by amination. A common variant involves the reaction between malononitrile and ethyl acetoacetate, followed by amination.[1]

Mechanism and Rationale:

This route typically proceeds via a Knoevenagel-type condensation. Malononitrile, with its highly acidic methylene protons, is deprotonated by a base. The resulting carbanion attacks an electrophilic carbonyl carbon (e.g., from ethyl acetoacetate). Subsequent cyclization, decarboxylation, and amination steps can lead to the formation of this compound derivatives or the target molecule itself, depending on the precise reaction scheme. This multi-step process can be more complex than the direct dimerization of acetonitrile.

Experimental Protocol (Conceptual Outline)

Detailed protocols for this route are less standardized in publicly available literature compared to the Thorpe-Ziegler dimerization.

  • Condensation: Malononitrile and ethyl acetoacetate are reacted in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol.[1]

  • Intermediate Formation: The initial condensation product is formed, which may be an unsaturated dinitrile or a related species.

  • Amination: The intermediate is then subjected to amination under controlled conditions to introduce the amino group and form the final this compound product.[1]

  • Purification: The product is isolated and purified using standard techniques such as recrystallization or chromatography.

Cost-Benefit Analysis:

  • Cost:

    • Raw Materials: Malononitrile is a more specialized and significantly more expensive starting material than acetonitrile.[13][14] Ethyl acetoacetate and sodium ethoxide are moderately priced. The overall raw material cost for this route is considerably higher than for Route 1.

    • Operational: This route can often be performed at or near room temperature, avoiding the need for specialized cryogenic equipment. This reduces capital expenditure and energy costs.

  • Benefits:

    • Milder Conditions: The avoidance of liquid ammonia and highly pyrophoric reagents makes this route potentially safer and easier to handle on a laboratory scale.

    • Alternative Feedstock: It provides a synthetic option when the price of acetonitrile is high or its availability is limited.

Safety and Environmental Considerations:

  • Hazards: Malononitrile is toxic and should be handled with care. While avoiding liquid ammonia, this route still uses flammable solvents like ethanol and strong bases like sodium ethoxide.

  • Waste: This route is less atom-economical than dimerization, generating byproducts from the condensation and amination steps, leading to more complex waste streams.

Comparative Analysis and Decision Framework

To facilitate a clear choice between these synthetic routes, the following table summarizes the key performance indicators.

ParameterRoute 1: Acetonitrile DimerizationRoute 2: Malononitrile Condensation
Starting Materials Acetonitrile, Sodium AmideMalononitrile, Ethyl Acetoacetate
Relative Cost of Materials LowHigh
Typical Yield > 90%Variable, generally lower
Atom Economy ExcellentModerate
Reaction Conditions Cryogenic (-33°C to -77°C)Near ambient temperature
Capital Equipment Cost High (Jacketed reactor, cryo-cooling)Low to Moderate
Key Safety Hazards Liquid ammonia, pyrophoric NaNH₂Toxic malononitrile, strong bases
Scalability Excellent for industrial scaleBetter suited for lab/pilot scale
Primary Application Large-scale, cost-driven productionLab-scale synthesis, process diversification

Decision-Making Workflow

The selection of a synthesis route is a function of the specific project goals. The following diagram illustrates a logical workflow for making this decision.

G start Start: Need to Synthesize This compound scale What is the primary scale of production? start->scale cost_priority Is minimizing raw material cost the top priority? scale->cost_priority Industrial / Large Scale route2 Select Route 2: Malononitrile Condensation scale->route2 Laboratory / Small Scale equip_avail Is cryogenic equipment (-40°C) available? cost_priority->equip_avail Yes cost_priority->route2 No route1 Select Route 1: Acetonitrile Dimerization equip_avail->route1 Yes equip_avail->route2 No

Caption: Decision workflow for selecting a this compound synthesis route.

Conclusion and Future Outlook

The Thorpe-Ziegler dimerization of acetonitrile remains the dominant and most economically advantageous route for the large-scale industrial production of this compound.[4][5] Its high yield, excellent atom economy, and reliance on inexpensive commodity chemicals are compelling advantages that outweigh the significant capital investment required for cryogenic reaction conditions.

The malononitrile-based condensation route serves as a valuable alternative, particularly for laboratory-scale synthesis where operational simplicity and the avoidance of hazardous materials like liquid ammonia are prioritized over raw material cost.

Future research may focus on developing more efficient and "green" catalytic systems for the dimerization of acetonitrile that can operate under milder conditions, thereby reducing the energy intensity and capital cost of the process. The development of heterogeneous catalysts, for example, could simplify product separation and catalyst recycling, further improving the economic and environmental profile of this vital chemical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialty chemicals like 3-Aminocrotononitrile (CAS 1118-61-2) requires a comprehensive understanding of its properties, not just for its application, but for its entire lifecycle, culminating in its safe and compliant disposal. This guide provides essential, in-depth procedural information rooted in established safety protocols and regulatory standards.

Immediate Safety Profile & Core Hazards

This compound is an organic compound containing both an amine and a nitrile functional group, which dictates its reactivity and hazard profile.[1][2] It is classified as harmful if swallowed or inhaled and may cause an allergic skin reaction.[3][4] The primary directive for its disposal, found consistently across Safety Data Sheets (SDS), is P501: Dispose of contents/container to an approved waste disposal plant .[3][4][5][6][7] This is not a mere suggestion but a regulatory mandate rooted in the chemical's inherent hazards.

The nitrile group is of particular concern. While this compound itself is stable under normal conditions, improper handling or disposal, such as uncontrolled heating or mixing with incompatible materials, can be hazardous.[3] Combustion of nitrile-containing compounds can release toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN), especially under oxygen-deficient conditions.[8] This potential for toxic byproduct formation is a primary reason why professional, high-temperature incineration is the preferred disposal method.

Furthermore, this compound is known to be incompatible with strong acids, acid anhydrides, and acid chlorides.[3][4] Contact with these substances can lead to vigorous, exothermic reactions. Therefore, waste segregation is a critical first step in any disposal plan.

Hazard & Regulatory Summary for this compound
GHS Pictogram Warning
GHS Hazard Statements H302: Harmful if swallowed[5][7] H311: Toxic in contact with skin[9] H317: May cause an allergic skin reaction[3][9]
Primary Disposal Directive P501 : Dispose of contents/container to an approved waste disposal plant[3][4][5][6][7]
Incompatible Materials Acids, Acid anhydrides, Acid chlorides[3][4]
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10] Recommended storage at 2-8 °C.[10]
The Core Disposal Principle: Professional Hazardous Waste Management

The overarching principle for the disposal of this compound is that it must be managed as hazardous waste.[3] On-site chemical neutralization or disposal down the drain is strictly prohibited and unsafe.[1][10] The complex and potentially hazardous breakdown products necessitate handling by a licensed and approved waste disposal contractor who can provide a certificate of destruction. This approach ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

The role of the laboratory professional is not to treat the chemical waste, but to ensure it is collected, segregated, labeled, and stored safely pending collection by a certified disposal service.

Workflow for Compliant Disposal of this compound

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A Waste Generated (Pure Reagent, Contaminated Labware, Spill Debris) B Is waste mixed with incompatible materials (e.g., strong acids)? A->B C CRITICAL ERROR Consult EHS Immediately for stabilization procedure B->C Yes D Segregate into a dedicated, compatible waste stream (Nitrile-Containing Solids/Liquids) B->D No E Select a suitable, sealed waste container (e.g., HDPE or glass) D->E F Label Container Clearly: 'Hazardous Waste' 'this compound' Associated Hazards (Toxic, Irritant) E->F G Store in designated Satellite Accumulation Area (SAA) or Central Hazardous Waste Storage F->G H Log waste in institutional inventory system G->H I Schedule Pickup with Licensed Hazardous Waste Contractor H->I J Waste transported for high-temperature incineration at an approved facility I->J

Caption: Decision workflow for the compliant disposal of this compound waste.

Protocol: Preparing this compound Waste for Licensed Disposal

This protocol details the necessary steps for safely accumulating and preparing waste containing this compound for collection by a professional waste management service.

1.0 Personal Protective Equipment (PPE) Requirement 1.1. Before handling the chemical or its waste, ensure you are wearing appropriate PPE. 1.2. Required PPE :

  • Nitrile gloves (inspect prior to use).[10][13]
  • Safety glasses with side shields or chemical splash goggles.[10]
  • Laboratory coat.
  • Work in a well-ventilated area or under a chemical fume hood.[3][10]

2.0 Waste Segregation 2.1. Designate a specific waste stream for this compound and chemically similar nitrile compounds. 2.2. DO NOT mix this waste with acids, acid anhydrides, or acid chlorides.[3][14] 2.3. Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

3.0 Container Selection and Labeling 3.1. For Liquid Waste : Use a clean, sealable, and chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass bottle with a screw cap). Ensure the container is in good condition with no cracks or leaks. 3.2. For Solid Waste : Use a designated, puncture-resistant container with a lid, such as a lined pail or drum. 3.3. Immediately label the container using a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. 3.4. The label must include, at a minimum:

  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The approximate concentration and volume/mass of the waste.
  • The date accumulation started.
  • The relevant hazard warnings (e.g., "Toxic," "Skin Sensitizer").

4.0 Safe Storage (Satellite Accumulation) 4.1. Keep the waste container tightly sealed at all times, except when adding waste.[10] 4.2. Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. 4.3. The storage area must be under the control of the laboratory personnel and away from general traffic. 4.4. Ensure secondary containment is in place to capture any potential leaks or spills.

5.0 Arranging for Final Disposal 5.1. Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office. 5.2. Do not allow the accumulated waste to exceed regulatory volume or time limits (e.g., 55 gallons for an SAA in the U.S.). 5.3. The waste will be collected by trained EHS personnel or a licensed contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

By adhering to this structured protocol, you ensure that the disposal process for this compound is handled with the highest degree of safety, protecting yourself, your colleagues, and the environment, while maintaining full regulatory compliance.

References

Mastering the Molecule: A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Aminocrotononitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our daily work involves navigating the complex interplay between innovation and safety. The handling of reactive chemical intermediates is a prime example of this balance. 3-Aminocrotononitrile, a key building block in the synthesis of various heterocyclic compounds, presents a case in point. Its utility is undeniable, but so are its associated hazards. This guide is designed to provide you, my fellow scientists, with the essential, immediate safety and logistical information for handling this compound, ensuring both your personal safety and the integrity of your work.

The Hazard Profile of this compound: A Prerequisite to Safe Handling

A thorough understanding of the inherent risks of a chemical is the foundation of a robust safety protocol. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is known to cause serious eye irritation and may cause an allergic skin reaction.[1][2][3][4] These hazards necessitate a multi-faceted approach to personal protective equipment (PPE) to prevent exposure through all potential routes: dermal, respiratory, and ocular.

Table 1: Hazard Classification for this compound

Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 3 / Category 4Danger / Warning
Acute Toxicity, DermalCategory 3Danger
Acute Toxicity, InhalationCategory 4Warning
Serious Eye IrritationCategory 2AWarning
Skin SensitizationCategory 1Warning

Note: GHS category and signal word may vary slightly between suppliers.[1][2][3][5]

The Core Directive: A Dynamic Approach to Personal Protective Equipment

The selection of appropriate PPE is not a static, one-size-fits-all decision. It is a dynamic process that must be tailored to the specific experimental conditions. The following sections provide a detailed breakdown of the recommended PPE for handling this compound, from routine operations to potential emergencies.

Respiratory Protection: Your Shield Against Inhalation

Given that this compound is harmful if inhaled, particularly as a dust or aerosol, respiratory protection is a critical component of your PPE ensemble.[3][5]

  • Routine Handling of Small Quantities: For tasks such as weighing small amounts in a ventilated enclosure or preparing dilute solutions in a fume hood, a NIOSH-approved N95 dust mask is the minimum requirement.

  • Handling of Larger Quantities or Potential for Aerosolization: When working with larger quantities, or during procedures that may generate dust or aerosols (e.g., sonication, vigorous stirring), a higher level of respiratory protection is warranted. In these situations, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

Dermal Protection: A Barrier for Your Skin

Direct skin contact is a significant route of exposure to this compound.[1][6] Therefore, robust hand and body protection is essential.

  • Gloves: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in situations with a high risk of splashes, it is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[7]

  • Protective Clothing: A standard lab coat may not offer sufficient protection. A chemically resistant lab coat or an apron worn over a standard lab coat is recommended. Ensure that your clothing provides full coverage of your arms and legs.

Ocular Protection: Safeguarding Your Vision

The potential for serious eye irritation from this compound necessitates stringent eye protection.[1][4]

  • Minimum Requirement: Chemical splash goggles are mandatory for all work with this compound.

  • Enhanced Protection: When there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles. A full-face respirator also provides this level of protection.

Operational and Disposal Plans: A Step-by-Step Guide to a Safe Workflow

Beyond the selection of PPE, a comprehensive safety plan includes well-defined operational and disposal procedures.

Engineering Controls: Your First Line of Defense

Before relying on PPE, always utilize engineering controls to minimize potential exposure.

  • Fume Hood: All work with this compound should be performed in a properly functioning chemical fume hood.[1]

  • Ventilation: Ensure that your laboratory is well-ventilated to prevent the accumulation of vapors.[3]

Safe Handling Procedures
  • Preparation: Before you begin, ensure you have all the necessary PPE and that it is in good condition. Designate a specific area within the fume hood for your work.

  • Weighing: If possible, weigh the solid material directly in the fume hood. If a balance must be used outside the hood, do so in a ventilated enclosure.

  • Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to prevent splashing.

  • Post-Handling: After completing your work, decontaminate the work area and any equipment used with an appropriate solvent.

Disposal Plan

Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions and reaction mixtures containing this compound must be collected in a designated, labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[1]

Visualizing the Workflow: From Preparation to Disposal

To further clarify the safety and handling workflow, the following diagram illustrates the key decision points and procedural steps.

cluster_0 Preparation and PPE Selection cluster_1 Handling and Experimental Work cluster_2 Decontamination and Disposal assess_risk Assess Risk: - Scale of reaction - Potential for aerosolization ppe_selection Select Appropriate PPE: - Respirator (N95 or full-face) - Gloves (nitrile, double-gloved) - Eye Protection (goggles/face shield) - Protective Clothing assess_risk->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe fume_hood Work in a Fume Hood don_ppe->fume_hood safe_handling Follow Safe Handling Procedures: - Weighing - Solution Preparation - Reaction Monitoring fume_hood->safe_handling decontaminate Decontaminate Work Area and Equipment safe_handling->decontaminate segregate_waste Segregate Waste: - Solid Waste - Liquid Waste - Sharps decontaminate->segregate_waste dispose Dispose of Waste in Labeled Containers segregate_waste->dispose

Caption: A comprehensive workflow for the safe handling and disposal of this compound.

By integrating these safety measures into your standard operating procedures, you can confidently handle this compound, minimizing risks and ensuring a safe and productive research environment.

References

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